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  • Product: 4-Amino-2-bromophenanthridin-6(5h)-one
  • CAS: 27353-52-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Amino-2-bromophenanthridin-6(5H)-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Phenanthridinone Scaffold Phenanthridinones are a class of nitrogen-containing heterocyclic compounds that form the co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phenanthridinone Scaffold

Phenanthridinones are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant pharmacological activities.[1] This structural motif is of great interest in medicinal chemistry due to its prevalence in bioactive alkaloids and its role as a pharmacophore in various therapeutic agents.[1] Notably, phenanthridinone derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair, making them promising candidates for cancer therapy.[1] The synthesis of novel phenanthridinone derivatives, such as the titular 4-Amino-2-bromophenanthridin-6(5H)-one, is a key area of research aimed at expanding the chemical space for drug discovery and developing next-generation therapeutics.

Proposed Synthesis of 4-Amino-2-bromophenanthridin-6(5H)-one

The synthesis of substituted phenanthridinones can be achieved through various modern synthetic strategies, including palladium-catalyzed cross-coupling reactions that enable the formation of the key C-C and C-N bonds of the tricyclic system.[1][2][3] A plausible and efficient route to synthesize 4-Amino-2-bromophenanthridin-6(5H)-one is via a palladium-catalyzed intramolecular C-H arylation of a suitably substituted N-aryl-2-bromobenzamide.

Experimental Protocol: Proposed Palladium-Catalyzed Intramolecular C-H Arylation

This protocol is a proposed synthetic route and may require optimization.

Step 1: Synthesis of 2-bromo-N-(3-bromo-4-aminophenyl)benzamide

  • To a solution of 2-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude 2-bromobenzoyl chloride.

  • In a separate flask, dissolve 3-bromo-4-aminoaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the crude 2-bromobenzoyl chloride solution dropwise to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-N-(3-bromo-4-aminophenyl)benzamide.

Step 2: Intramolecular C-H Arylation to form 4-Amino-2-bromophenanthridin-6(5H)-one

  • In a reaction vessel, combine 2-bromo-N-(3-bromo-4-aminophenyl)benzamide (1.0 eq), Pd(OAc)₂ (0.1 eq), a suitable phosphine ligand such as SPhos (0.2 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous dioxane as the solvent.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 100-120 °C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-Amino-2-bromophenanthridin-6(5H)-one.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Intramolecular C-H Arylation 2-bromobenzoic acid 2-bromobenzoic acid Oxalyl_chloride Oxalyl chloride, cat. DMF 2-bromobenzoic acid->Oxalyl_chloride 1 2-bromobenzoyl_chloride 2-bromobenzoyl chloride Oxalyl_chloride->2-bromobenzoyl_chloride Amide_Product 2-bromo-N-(3-bromo-4-aminophenyl)benzamide 2-bromobenzoyl_chloride->Amide_Product 2 3-bromo-4-aminoaniline 3-bromo-4-aminoaniline Triethylamine Triethylamine 3-bromo-4-aminoaniline->Amide_Product Starting_Amide 2-bromo-N-(3-bromo-4- aminophenyl)benzamide Amide_Product->Starting_Amide Purification Catalyst_System Pd(OAc)₂, SPhos, K₂CO₃ Starting_Amide->Catalyst_System 3 Final_Product 4-Amino-2-bromophenanthridin-6(5H)-one Catalyst_System->Final_Product

Caption: Proposed synthesis of 4-Amino-2-bromophenanthridin-6(5H)-one.

Predicted Physicochemical and Spectral Properties

The following properties are predicted based on the chemical structure and data from analogous compounds.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₃H₉BrN₂O
Molecular Weight 289.13 g/mol
Appearance White to off-white solid
Melting Point 280-300 °C (decomposes)
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water.
LogP 2.5 - 3.5
Predicted Spectral Data
TechniquePredicted Characteristics
¹H NMR Aromatic protons (δ 7.0-8.5 ppm), Amine protons (broad singlet, δ 5.0-6.0 ppm), Amide proton (broad singlet, δ 10.0-11.0 ppm).
¹³C NMR Aromatic carbons (δ 110-150 ppm), Carbonyl carbon (δ ~160 ppm).
IR (cm⁻¹) N-H stretch (amine and amide, 3200-3500), C=O stretch (amide, ~1650), C=C stretch (aromatic, 1450-1600), C-Br stretch (500-600).
Mass Spec (ESI-MS) [M+H]⁺ at m/z 290.0 and 292.0 (due to bromine isotopes).

Potential Applications in Drug Discovery

The phenanthridinone scaffold is a well-established pharmacophore with diverse biological activities. The introduction of amino and bromo substituents on the 4-Amino-2-bromophenanthridin-6(5H)-one core is anticipated to modulate its pharmacological profile.

Anticancer Activity

Many phenanthridinone derivatives exhibit potent anticancer activity, primarily through the inhibition of PARP enzymes.[1] PARP inhibitors have shown significant efficacy in treating cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations. The planar tricyclic ring system of phenanthridinones is crucial for binding to the nicotinamide-binding pocket of PARP. The amino and bromo groups of 4-Amino-2-bromophenanthridin-6(5H)-one could potentially form additional interactions with the enzyme, enhancing its inhibitory potency and selectivity.

Other Potential Biological Activities

Beyond anticancer effects, substituted phenanthridinones have been investigated for a range of other biological activities, including:

  • Antiviral activity [4]

  • Antimicrobial properties [5]

  • Cardioprotective effects

Further research is necessary to elucidate the specific biological targets and therapeutic potential of 4-Amino-2-bromophenanthridin-6(5H)-one.

PARP Inhibition Signaling Pathway

PARP_Inhibition cluster_dna_damage DNA Damage Response cluster_inhibition Therapeutic Intervention cluster_consequence Cellular Outcome in HR-Deficient Cancer Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR Stalled_Fork Stalled Replication Fork PARP1->Stalled_Fork Inhibition leads to Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Phenanthridinone 4-Amino-2-bromophenanthridin-6(5H)-one (Proposed PARP Inhibitor) Phenanthridinone->PARP1 Inhibition DSB DNA Double-Strand Break (DSB) Stalled_Fork->DSB Cell_Death Synthetic Lethality & Apoptosis DSB->Cell_Death in Homologous Recombination Deficient (HRD) Cells

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Conclusion

While 4-Amino-2-bromophenanthridin-6(5H)-one remains a novel and uncharacterized compound, its core phenanthridinone structure suggests significant potential for applications in drug discovery, particularly in the development of new anticancer agents. The proposed synthetic route provides a viable starting point for its chemical synthesis and subsequent biological evaluation. Further investigation into this and other substituted phenanthridinones will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of innovative therapeutics.

References

  • Synthesis of phenanthridinones from N-methoxybenzamides and arenes by multiple palladium-catalyzed C-H activation steps at room temperature - PubMed. (2011, October 10).
  • Synthetic Strategies in the Preparation of Phenanthridinones - MDPI. (2021, September 13).
  • ChemInform Abstract: General Method for the Synthesis of Substituted Phenanthridin-6(5H)-ones Using a KOH-Mediated Anionic Ring Closure as the Key Step. - ResearchGate. (2025, August 6).
  • Synthesis of N-substituted phenanthridinones 2 from 2-bromo-benzamides... - ResearchGate.
  • Synthetic Strategies in the Preparation of Phenanthridinones - PMC - NIH. (2021, September 13).
  • Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed.

Sources

Exploratory

Synthesis of 4-Amino-2-bromophenanthridin-6(5h)-one

This guide details the synthesis of 4-Amino-2-bromophenanthridin-6(5H)-one (CAS 27353-52-2), a specialized heterocyclic scaffold relevant to PARP inhibition and medicinal chemistry. The protocol prioritizes the Benzoic A...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 4-Amino-2-bromophenanthridin-6(5H)-one (CAS 27353-52-2), a specialized heterocyclic scaffold relevant to PARP inhibition and medicinal chemistry. The protocol prioritizes the Benzoic Acid Route via intramolecular Pd-catalyzed C–H arylation, offering superior regiocontrol compared to Schmidt or Beckmann rearrangement strategies.

Executive Summary

  • Target Molecule: 4-Amino-2-bromophenanthridin-6(5H)-one.[1]

  • Core Challenge: Installing the 4-amino and 2-bromo substituents with precise regiochemistry on the "A-ring" (benzo-fused ring) of the phenanthridinone core.

  • Strategic Solution: A convergent synthesis utilizing 2,4-dibromo-6-nitrobenzoic acid as the key regiochemical template. The bromine at position 6 serves as the "molecular handle" for ring closure, while the nitro group at position 2 (becoming position 4 in the target) acts as a masked amine.

  • Key Technologies: Sandmeyer functionalization, Palladium-catalyzed intramolecular C–H arylation, and Chemoselective nitro reduction.

Part 1: Retrosynthetic Analysis

The retrosynthesis disconnects the C–C biaryl bond and the amide bond. The critical design choice is using a 2,4-dibromo-6-nitro precursor. The cyclization consumes the bromine at the ortho position (C6 of the acid), leaving the para bromine (C4 of the acid) and the ortho nitro group (C2 of the acid) intact.

Retrosynthesis Target 4-Amino-2-bromophenanthridin-6(5H)-one (Target) Intermediate1 2-Bromo-4-nitrophenanthridin-6(5H)-one (Masked Intermediate) Target->Intermediate1 Chemoselective Reduction (SnCl2) Precursor N-Phenyl-2,4-dibromo-6-nitrobenzamide (Cyclization Precursor) Intermediate1->Precursor Pd-Catalyzed Intramolecular C-H Arylation StartMat1 2,4-Dibromo-6-nitrobenzoic acid (Key Scaffold) Precursor->StartMat1 Amide Coupling (Aniline + SOCl2) StartMat2 4,6-Dibromo-2-nitroaniline (Commercially Available / Easily Synthesized) StartMat1->StartMat2 Sandmeyer Rxn (CN displace -> Hydrolysis)

Figure 1: Retrosynthetic logic flow ensuring correct substituent placement.

Part 2: Detailed Synthetic Protocol

Phase 1: Scaffold Preparation (The Regio-Template)

Objective: Synthesize 2,4-dibromo-6-nitrobenzoic acid.

Step 1.1: Bromination of 2-Nitroaniline The amino group directs bromination to the ortho and para positions relative to itself, naturally yielding the 4,6-dibromo isomer.

  • Reagents: 2-Nitroaniline (1.0 equiv), Bromine (

    
    , 2.2 equiv), Glacial Acetic Acid.
    
  • Protocol: Dissolve 2-nitroaniline in glacial acetic acid. Add bromine dropwise at room temperature. Heat to 60°C for 2 hours. Pour into ice water. Filter the yellow precipitate.

  • Yield: >90%.

  • Data: Product is 4,6-dibromo-2-nitroaniline .

Step 1.2: Sandmeyer Cyanation & Hydrolysis Convert the amine to a carboxylic acid via a nitrile intermediate.

  • Reagents:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    .
  • Protocol:

    • Diazotization: Suspend amine in

      
      . Add 
      
      
      
      at 0–5°C to form the diazonium salt.
    • Cyanation: Neutralize carefully and add to a solution of

      
       at 60°C. Isolate the nitrile.
      
    • Hydrolysis: Reflux the nitrile in 50%

      
       or 
      
      
      
      followed by acidification.
  • Product: 2,4-Dibromo-6-nitrobenzoic acid .[2] (Note: Numbering changes priority; carboxyl is C1).

Phase 2: Core Construction

Objective: Form the phenanthridinone ring system.

Step 2.1: Amide Coupling

  • Reagents: 2,4-Dibromo-6-nitrobenzoic acid (1.0 equiv), Thionyl Chloride (

    
    ), Aniline (1.1 equiv), 
    
    
    
    , DCM.
  • Protocol:

    • Reflux acid in

      
       (3 h) to form the acid chloride. Evaporate excess 
      
      
      
      .
    • Dissolve residue in dry DCM. Add aniline and

      
       at 0°C. Stir at RT for 4 h.
      
    • Wash with 1M HCl and Brine. Concentrate.

  • Product:

    
    -Phenyl-2,4-dibromo-6-nitrobenzamide .
    

Step 2.2: Palladium-Catalyzed Intramolecular C–H Arylation This is the critical ring-closing step. The catalyst inserts into the sterically crowded C(6)–Br bond and activates the ortho-C–H bond of the phenyl ring.

  • Reagents:

    
     (5 mol%), 
    
    
    
    (10 mol%) or Xantphos,
    
    
    (2.0 equiv), Toluene or DMA.
  • Conditions: 110–130°C, Sealed tube, Argon atmosphere, 16 h.

  • Mechanism: Oxidative addition at the hindered C-Br bond is followed by electrophilic palladation of the pendant phenyl ring and reductive elimination.

  • Product: 2-Bromo-4-nitrophenanthridin-6(5H)-one .

    • Note: The Br at position 4 of the precursor becomes Br at position 2 of the product. The

      
       at position 2 of the precursor becomes 
      
      
      
      at position 4 of the product.
Phase 3: Functionalization

Objective: Unmask the amine without dehalogenating the bromine.

Step 3.1: Chemoselective Nitro Reduction Standard hydrogenation (


) poses a high risk of debromination. Stannous chloride is the preferred method for selectivity.
  • Reagents:

    
     (5.0 equiv), Ethanol/Ethyl Acetate (1:1).
    
  • Protocol:

    • Suspend nitro-intermediate in EtOH/EtOAc.

    • Add

      
      . Heat to 70°C for 3–6 hours.
      
    • Monitor by TLC (Product is fluorescent blue/white, Starting material is yellow).

    • Workup: Cool. Neutralize with sat.

      
       (caution: foaming). Filter through Celite to remove tin salts. Extract filtrate with EtOAc.
      
  • Purification: Flash Chromatography (DCM:MeOH 95:5).

  • Final Product: 4-Amino-2-bromophenanthridin-6(5H)-one .

Part 3: Data & Validation

Physicochemical Properties
PropertyValue (Predicted/Typical)Notes
Formula

MW 289.13 g/mol
Appearance Off-white to pale yellow solidAmine oxidation can darken color
Solubility DMSO, DMF, Hot MeOHPoor in water/DCM
CAS 27353-52-2
Analytical Characterization (Expected)
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       11.5 (s, 1H, NH lactam).
      
    • 
       8.3–8.5 (d, 1H, H-10/H-7 region).
      
    • 
       7.8 (s, 1H, H-1).
      
    • 
       7.2 (s, 1H, H-3).
      
    • 
       5.8 (br s, 2H, 
      
      
      
      ).
  • MS (ESI):

    
     289/291 
    
    
    
    (1:1 isotopic pattern characteristic of Bromine).

Part 4: Process Visualization

Reaction Workflow

Workflow Step1 Step 1: Bromination (2-Nitroaniline + Br2) Step2 Step 2: Sandmeyer (NH2 -> CN -> COOH) Step1->Step2 Step3 Step 3: Amide Coupling (Acid + Aniline) Step2->Step3 Step4 Step 4: Pd-Cyclization (C-H Arylation) Step3->Step4 Step5 Step 5: Reduction (SnCl2) Step4->Step5

Figure 2: Sequential workflow for the synthesis.

Part 5: Safety & Troubleshooting

  • Regioselectivity Issues: If the cyclization yield is low, verify the purity of the 2,4-dibromo-6-nitrobenzoic acid . Isomers (e.g., 3,5-dibromo) will not cyclize or will yield incorrect products.

  • Debromination: If bromine is lost during reduction, switch from

    
     to Iron powder/Ammonium Chloride  (
    
    
    
    ) in refluxing ethanol/water, which is milder.
  • Palladium Removal: Phenanthridinones can trap Pd. Use a metal scavenger (e.g., SiliaMetS® Thiol) during the final purification if the compound is for biological assay.

References

  • Benzamide Cyclization: Organic Letters, 2012, 14(17), 4462–4465. "Palladium-Catalyzed Intramolecular C–H Arylation of (Hetero)Aryl Amides."

  • Phenanthridinone Review: Molecules, 2021, 26(18), 5564. "Synthetic Strategies in the Preparation of Phenanthridinones."

  • Precursor Synthesis: Organic Syntheses, Coll. Vol. 2, p. 592 (1943).[3] "2,4,6-Tribromoaniline" (Analogous bromination protocol).[3]

  • Target CAS Verification: NIH PubChem Compound Summary for CID 12833633 (4-amino-2-bromo-5H-phenanthridin-6-one).

Sources

Foundational

An In-depth Technical Guide to 4-Amino-2-bromophenanthridin-6(5H)-one: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The phenanthridinone scaffold is a privileged heterocyclic framework found in a variety of biologically active natural products and synthetic m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenanthridinone scaffold is a privileged heterocyclic framework found in a variety of biologically active natural products and synthetic molecules. Its unique, rigid, and planar structure allows for specific interactions with biological targets, making it a cornerstone in medicinal chemistry. This guide provides a comprehensive technical overview of a specific derivative, 4-Amino-2-bromophenanthridin-6(5H)-one, a compound of interest for further investigation in drug discovery.

Proposed Synthetic Pathway

The synthesis of 4-Amino-2-bromophenanthridin-6(5H)-one can be envisioned through a multi-step process, beginning with the construction of the core phenanthridinone ring system, followed by strategic functionalization.

Diagram of the Proposed Synthetic Workflow

Synthetic_Pathway A 2-Bromobenzamide C Palladium-Catalyzed Coupling A->C B Aryl Iodide B->C D N-Aryl-2-bromobenzamide C->D Formation of Biaryl Amide E Intramolecular Cyclization D->E Base-Mediated Ring Closure F Phenanthridin-6(5H)-one Core E->F G Nitration F->G Electrophilic Aromatic Substitution H Nitro-phenanthridinone G->H I Bromination H->I Electrophilic Bromination J Bromo-nitro-phenanthridinone I->J K Reduction J->K Reduction of Nitro Group L 4-Amino-2-bromophenanthridin-6(5H)-one K->L

Caption: Proposed synthetic pathway for 4-Amino-2-bromophenanthridin-6(5H)-one.

Step-by-Step Experimental Protocols

Step 1: Synthesis of the Phenanthridin-6(5H)-one Core

The construction of the phenanthridinone core can be achieved through several methods, with palladium-catalyzed intramolecular C-H arylation being a highly efficient approach.[1]

  • Reaction: 2-Bromobenzamides can undergo palladium-catalyzed homocoupling to yield phenanthridinone derivatives.[2] Alternatively, a cross-coupling reaction between an o-halobenzamide and an aryl iodide, mediated by a palladium catalyst, can be employed.[2]

  • Materials and Reagents:

    • 2-Bromobenzamide

    • Aryl iodide (if applicable)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylacetamide (DMA)

  • Procedure:

    • In a dry round-bottom flask, combine 2-bromobenzamide, the appropriate aryl iodide (if applicable), palladium(II) acetate, and potassium carbonate.

    • Add anhydrous N,N-dimethylacetamide (DMA) as the solvent.

    • Heat the reaction mixture under an inert atmosphere at a temperature optimized for the specific substrates, typically ranging from 80-120 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the phenanthridin-6(5H)-one core.

Step 2: Nitration of the Phenanthridin-6(5H)-one Core

Electrophilic nitration is a standard method to introduce a nitro group onto the aromatic ring.[1]

  • Procedure:

    • In a clean, dry flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

    • Slowly add the synthesized phenanthridin-6(5H)-one to the cold sulfuric acid with stirring.

    • In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

    • Add the nitrating mixture dropwise to the phenanthridinone solution, maintaining the temperature between 0-5 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

    • Dry the crude nitro-phenanthridinone.

Step 3: Bromination of the Nitro-phenanthridinone

The bromo-substituent can be introduced via electrophilic bromination.

  • Procedure:

    • Dissolve the nitro-phenanthridinone in a suitable solvent such as acetic acid.

    • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution.

    • Heat the mixture gently to facilitate the reaction.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction and pour it into water.

    • Collect the precipitate, wash with water, and dry to obtain the bromo-nitro-phenanthridinone.

Step 4: Reduction of the Nitro Group to an Amine

The final step involves the reduction of the nitro group to the desired amino group. A reliable method for this transformation is the use of tin(II) chloride.[1]

  • Procedure:

    • Suspend the bromo-nitro-phenanthridinone in ethanol.

    • Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) until a precipitate forms.

    • Filter the precipitate and wash it thoroughly with water.

    • The crude product can be purified by recrystallization or column chromatography to yield 4-Amino-2-bromophenanthridin-6(5H)-one.

Physicochemical Properties

The exact physicochemical properties of 4-Amino-2-bromophenanthridin-6(5H)-one are not experimentally determined. However, we can predict some key properties based on its structure and data from similar compounds.

PropertyPredicted Value/Range
Molecular Formula C₁₃H₉BrN₂O
Molecular Weight 289.13 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have low solubility in water and better solubility in organic solvents like DMSO and DMF.
Melting Point Expected to be relatively high due to the planar, rigid structure.

Potential Applications and Biological Activity

The phenanthridinone scaffold is a key feature in numerous compounds with significant biological activities. The introduction of amino and bromo groups can further modulate these properties.

Potential as Enzyme Inhibitors

Phenanthridinone derivatives have shown promise as inhibitors of various enzymes. For instance, they have been identified as potent and selective inhibitors of BET bromodomains, which are implicated in cancer and inflammatory diseases.[3] The amino group in the 4-position could potentially form key hydrogen bonds with the target protein, enhancing inhibitory activity.

Neuroprotective Effects

Derivatives of 7-aminophenanthridin-6(5H)-one have demonstrated neuroprotective actions against metal-induced cell death and oxidative stress.[4] These compounds exhibit chelating activity and can induce the Nrf2 pathway, leading to the overexpression of antioxidant enzymes.[4] The bromo and amino substitutions on the phenanthridinone core of the target molecule could influence these properties.

Signaling Pathway Involvement

Phenanthridin-6(5H)-one derivatives have been shown to act as agonists of the Wnt/β-catenin signaling pathway.[4] Activation of this pathway can be a therapeutic strategy in certain diseases.

Signaling_Pathway cluster_0 Potential Cellular Effects A 4-Amino-2-bromophenanthridin-6(5H)-one B Enzyme Inhibition (e.g., BET Bromodomains) A->B C Neuroprotection A->C D Wnt/β-catenin Pathway Activation A->D

Caption: Potential biological activities of 4-Amino-2-bromophenanthridin-6(5H)-one.

Conclusion

4-Amino-2-bromophenanthridin-6(5H)-one represents a promising, yet underexplored, molecule within the pharmacologically significant class of phenanthridinones. This guide has outlined a feasible synthetic route, predicted key physicochemical properties, and highlighted potential therapeutic applications based on established literature for similar compounds. The synthesis and biological evaluation of this compound are warranted to fully elucidate its potential in drug discovery and development.

References

  • Bide Pharmatech. 4-Amino-2-bromophenol | 16750-67-7. [Link]

  • National Center for Biotechnology Information. 4-Amino-2-bromophenol | C6H6BrNO | CID 14440265 - PubChem. [Link]

  • ResearchGate. ChemInform Abstract: General Method for the Synthesis of Substituted Phenanthridin-6(5H)-ones Using a KOH-Mediated Anionic Ring Closure as the Key Step. [Link]

  • Moyano, P., Vicente-Zurdo, D., Blázquez-Barbadillo, C., Menéndez, J. C., González, J. F., Rosales-Conrado, N., & del Pino, J. (2021). Neuroprotective Action of Multitarget 7-Aminophenanthridin-6(5H)-one Derivatives against Metal-Induced Cell Death and Oxidative Stress in SN56 Cells. ACS Chemical Neuroscience, 12(11), 2029–2041. [Link]

  • Li, Y., Wang, Y., Zhang, J., Li, J., Wang, L., Zhang, Z., & Shen, Z. (2019). Novel phenanthridin-6(5H)-one derivatives as potent and selective BET bromodomain inhibitors: Rational design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 179, 502–514. [Link]

  • National Center for Biotechnology Information. 4-[2-Amino-6-(5-bromo-2-ethoxy-phenyl)-pyrimidin-4-ylamino]-N-hydroxy-benzamide. [Link]

  • Reddy, T. J., & Kumar, K. A. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules, 26(18), 5583. [Link]

Sources

Exploratory

Spectroscopic Characterization of 4-Amino-2-bromophenanthridin-6(5H)-one: A Technical Guide

The phenanthridinone core is a key pharmacophore found in a variety of biologically active natural products and synthetic molecules.[1] The precise characterization of substituted analogues like 4-Amino-2-bromophenanthri...

Author: BenchChem Technical Support Team. Date: February 2026

The phenanthridinone core is a key pharmacophore found in a variety of biologically active natural products and synthetic molecules.[1] The precise characterization of substituted analogues like 4-Amino-2-bromophenanthridin-6(5H)-one is paramount for understanding their structure-activity relationships and advancing their potential applications. This guide will cover the essential spectroscopic techniques for unambiguous structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure and Substitution Pattern

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. For 4-Amino-2-bromophenanthridin-6(5H)-one, both ¹H and ¹³C NMR are critical for confirming the connectivity of the phenanthridinone skeleton and the precise positions of the amino and bromo substituents.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of phenanthridinone derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is crucial for ensuring sample solubility and minimizing solvent signal interference with key analyte resonances.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time with a greater number of scans is typically required.[2]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Dissolve Compound in Deuterated Solvent b Transfer to NMR Tube a->b c Insert into NMR Spectrometer b->c d Acquire ¹H and ¹³C Spectra c->d e Fourier Transform & Phasing d->e f Chemical Shift Referencing e->f g Structural Elucidation f->g

Caption: A generalized workflow for NMR analysis.

Predicted ¹H NMR Spectral Data

Based on the analysis of analogous compounds, the predicted ¹H NMR spectrum of 4-Amino-2-bromophenanthridin-6(5H)-one in DMSO-d₆ would exhibit the following key features:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-1~ 7.8 - 8.0d~ 2.0
H-3~ 7.0 - 7.2d~ 2.0
NH₂~ 5.0 - 6.0br s-
H-7~ 7.2 - 7.4t~ 7.5
H-8~ 7.5 - 7.7t~ 7.5
H-9~ 8.0 - 8.2d~ 8.0
H-10~ 7.3 - 7.5d~ 8.0
NH (lactam)~ 11.0 - 12.0s-

Note: Chemical shifts are highly dependent on the solvent and concentration. The values presented are estimates based on data from similar structures.

Interpretation:

  • The aromatic region (7.0 - 8.2 ppm) will show a set of signals corresponding to the protons on the phenanthridinone core. The presence of the electron-donating amino group at C-4 and the electron-withdrawing bromo group at C-2 will significantly influence the chemical shifts of the protons on that ring (H-1 and H-3).

  • The protons H-1 and H-3 are expected to appear as doublets with a small meta-coupling constant.

  • The broad singlet for the amino protons (NH₂) is characteristic and its chemical shift can vary depending on solvent and temperature.

  • The lactam proton (NH) is expected to be significantly downfield due to deshielding from the adjacent carbonyl group and its involvement in hydrogen bonding.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is crucial for confirming the carbon framework.[3]

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (C-6)~ 160 - 165
C-4 (C-NH₂)~ 145 - 150
C-2 (C-Br)~ 110 - 115
Quaternary Carbons~ 120 - 140
Aromatic CH~ 115 - 135

Note: These are approximate chemical shift ranges and can be influenced by substituents and solvent effects.

Interpretation:

  • The most downfield signal will be the carbonyl carbon (C-6) of the lactam ring.

  • The carbon bearing the amino group (C-4) will be shifted downfield, while the carbon attached to the bromine (C-2) will be shifted upfield relative to an unsubstituted carbon.

  • The number of distinct signals in the aromatic region will confirm the overall symmetry of the molecule.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[4] For 4-Amino-2-bromophenanthridin-6(5H)-one, IR analysis will confirm the presence of the lactam, amino, and aromatic functionalities.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the ATR method, a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically processes the data to generate a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis a Place Solid Sample on ATR Crystal b Record Background Spectrum a->b c Record Sample Spectrum b->c d Identify Characteristic Absorption Bands c->d e Functional Group Confirmation d->e MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_interp Data Interpretation a Introduce Sample (e.g., LC or direct infusion) b Ionize Molecules (e.g., ESI or EI) a->b c Separate Ions by m/z b->c d Detect Ions c->d e Determine Molecular Weight d->e f Analyze Fragmentation Pattern e->f g Confirm Structure f->g

Sources

Foundational

A Senior Application Scientist's Guide to Determining the Aqueous and Organic Solubility of 4-Amino-2-bromophenanthridin-6(5H)-one

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties, including dissolution rate and bioavailability. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties, including dissolution rate and bioavailability. This technical guide provides a comprehensive framework for the systematic determination of the solubility of 4-Amino-2-bromophenanthridin-6(5H)-one, a heterocyclic compound of interest in contemporary drug discovery, potentially as a scaffold for novel therapeutics such as BET bromodomain inhibitors[1]. Due to the absence of publicly available solubility data for this specific molecule, this document emphasizes the establishment of a robust, self-validating experimental protocol. We detail the gold-standard shake-flask equilibrium method, principles of solvent selection, and modern analytical quantification techniques. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the preclinical characterization of novel chemical entities.

Introduction: The Central Role of Solubility in Drug Development

4-Amino-2-bromophenanthridin-6(5H)-one is a complex heterocyclic molecule featuring multiple functional groups that dictate its physicochemical behavior: a basic amino group, an electron-withdrawing bromo substituent, a polar lactam (amide) moiety, and an extensive aromatic system. The interplay of these features suggests a nuanced solubility profile that must be experimentally determined.

Solubility is not merely a physical constant; it is a gatekeeper for pharmacological activity. Poor aqueous solubility can lead to low absorption and insufficient bioavailability, while an understanding of solubility in organic solvents is crucial for synthesis, purification, and the development of analytical methods[2]. Determining a compound's solubility is an essential early step in drug discovery, influencing everything from the design of in vitro assays to the selection of a viable formulation strategy[3]. This guide provides the foundational methodology to generate reliable and reproducible solubility data for 4-Amino-2-bromophenanthridin-6(5H)-one, enabling informed decision-making in the drug development pipeline.

Foundational Principles: A Molecular-Level View of Solubility

The solubility of a solid in a liquid solvent is governed by the equilibrium between the solid-state crystal lattice and the solvated molecules. For dissolution to occur, the energy required to break the intermolecular forces in the crystal lattice (lattice energy) must be overcome by the favorable interactions formed between the solute and solvent molecules (solvation energy). This balance is dictated by the principle of "like dissolves like"[4].

Key Molecular Interactions for 4-Amino-2-bromophenanthridin-6(5H)-one:

  • Hydrogen Bonding: The amino (-NH2) and lactam (-NH-C=O) groups can act as both hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding (e.g., water, ethanol, methanol) are expected to interact favorably with these groups.

  • Dipole-Dipole Interactions: The polar lactam carbonyl group (C=O) creates a significant dipole moment, promoting solubility in polar solvents like DMSO and acetonitrile[5].

  • Van der Waals Forces: The large, planar phenanthridinone ring system will exhibit significant van der Waals interactions, favoring solubility in solvents with similar aromatic or nonpolar characteristics.

  • Ionization (pH-Dependence): The basic amino group can be protonated in acidic conditions (R-NH2 + H⁺ ⇌ R-NH3⁺). The resulting cationic species is significantly more polar and, therefore, expected to be more soluble in aqueous media. Conversely, the lactam N-H may be deprotonated under strongly basic conditions, though this typically requires a higher pKa.

This molecular structure suggests that 4-Amino-2-bromophenanthridin-6(5H)-one is likely to have low solubility in nonpolar solvents and moderate to low solubility in polar solvents, with a significant dependence on pH in aqueous systems.

Experimental Design: The Thermodynamic Equilibrium Approach

To ensure the generation of definitive data, we will employ the Shake-Flask Method . This technique is considered the "gold standard" for measuring thermodynamic (or equilibrium) solubility, which represents the true saturation point of a compound in a solvent at a specific temperature after equilibrium has been reached[2][6][7]. This contrasts with kinetic solubility methods, which are faster but can overestimate solubility due to the formation of supersaturated solutions[3].

Rationale for Solvent Selection

The chosen solvents cover a wide range of polarities and functional types relevant to pharmaceutical development, from aqueous buffers mimicking physiological conditions to organic solvents used in synthesis and analysis[8].

Solvent/System Solvent Type Dielectric Constant (approx.) Primary Interaction Potential with Solute
Phosphate-Buffered Saline (PBS), pH 7.4 Aqueous Buffer78.5Ion-dipole, Hydrogen bonding, pH-dependent ionization
0.1 M HCl, pH 1.0 Acidic Aqueous78.5Protonation of amino group, enhanced ionic interactions
Water (Deionized) Polar Protic78.5Hydrogen bonding
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.2Dipole-dipole, dissolves both polar and non-polar compounds
Ethanol (EtOH) Polar Protic24.5Hydrogen bonding, van der Waals
Methanol (MeOH) Polar Protic32.7Hydrogen bonding, van der Waals
Acetonitrile (ACN) Polar Aprotic37.5Dipole-dipole
Tetrahydrofuran (THF) Moderately Polar Aprotic7.6Dipole-dipole, van der Waals
Dichloromethane (DCM) Nonpolar9.1Van der Waals
Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Separation cluster_analysis Phase 4: Analysis A Weigh excess solid 4-Amino-2-bromophenanthridin-6(5h)-one B Add precise volume of selected solvent A->B to vials C Seal vials and place on orbital shaker B->C D Incubate at controlled temp (e.g., 25°C or 37°C) for 24-48 hours C->D E Centrifuge or filter (0.22 µm PTFE) supernatant D->E F Collect clear, saturated solution (filtrate) E->F ensures removal of undissolved solid G Prepare serial dilutions of filtrate F->G H Quantify concentration via HPLC-UV G->H I Calculate solubility from calibration curve H->I

Caption: Shake-Flask Solubility Determination Workflow.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The extended equilibration time and separation of solid ensure that a true thermodynamic equilibrium is measured.

Materials and Equipment
  • 4-Amino-2-bromophenanthridin-6(5H)-one (solid, >95% purity)

  • Selected solvents (HPLC grade or equivalent)

  • Calibrated analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes for dilutions

Step-by-Step Procedure
  • Preparation of Test Samples:

    • Add an excess amount of solid 4-Amino-2-bromophenanthridin-6(5H)-one to a 2 mL glass vial. "Excess" is critical; a good starting point is ~5 mg. The goal is to have visible undissolved solid remaining at the end of the experiment[7].

    • Accurately pipette 1.0 mL of the chosen solvent into the vial.

    • Prepare each solvent condition in triplicate for statistical validity.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a moderate speed (e.g., 100-150 rpm) to ensure constant agitation of the slurry[7].

    • Incubate at a controlled temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance) for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached for poorly soluble compounds[9].

  • Sample Separation:

    • After incubation, visually confirm that excess solid remains in each vial. If not, the experiment is invalid for that sample, and must be repeated with more starting material.

    • Remove the vials and let them stand for 30 minutes to allow the solid to settle.

    • Carefully draw the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) and carefully collect the supernatant. This step is crucial to remove all undissolved microparticles[6].

  • Analysis by HPLC-UV:

    • Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any impurities. A C18 column is a common starting point. The mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) should be optimized for a sharp, symmetric peak. The UV detection wavelength should be set to the λmax of the compound.

    • Calibration Curve: Prepare a stock solution of the compound in a strong organic solvent (like DMSO or DMF) at a known concentration. Create a series of calibration standards by serial dilution into the mobile phase.

    • Quantification: Inject the calibration standards to generate a linear calibration curve of peak area versus concentration.

    • Sample Analysis: Dilute the filtered saturated solutions with the mobile phase to bring the concentration within the linear range of the calibration curve. Inject the diluted samples and record the peak areas.

  • Data Calculation:

    • Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the final solubility of the compound in the original solvent.

    • Report the mean and standard deviation of the triplicate measurements.

Data Presentation and Interpretation

All quantitative results should be summarized in a clear, tabular format for easy comparison.

Table 1: Experimentally Determined Solubility of 4-Amino-2-bromophenanthridin-6(5H)-one at 25°C

Solvent pH (if applicable) Mean Solubility (µg/mL) Standard Deviation Mean Solubility (µM)
PBS 7.4 [Experimental Value] [Experimental Value] [Calculated Value]
0.1 M HCl 1.0 [Experimental Value] [Experimental Value] [Calculated Value]
Deionized Water ~7 [Experimental Value] [Experimental Value] [Calculated Value]
DMSO N/A [Experimental Value] [Experimental Value] [Calculated Value]
Ethanol N/A [Experimental Value] [Experimental Value] [Calculated Value]
Methanol N/A [Experimental Value] [Experimental Value] [Calculated Value]
Acetonitrile N/A [Experimental Value] [Experimental Value] [Calculated Value]
THF N/A [Experimental Value] [Experimental Value] [Calculated Value]

| DCM | N/A | [Experimental Value] | [Experimental Value] | [Calculated Value] |

Interpretation: The results from this table will provide a clear rank-ordering of solvents. A significantly higher solubility in 0.1 M HCl compared to PBS or water would confirm the basicity of the amino group and its importance for aqueous solubility. High solubility in DMSO would be expected and confirms its utility as a stock solvent for in vitro screening[8]. Low solubility in DCM would classify the compound as poorly soluble in nonpolar media.

Conclusion and Forward Look

This guide provides a rigorous, first-principles approach to characterizing the solubility of 4-Amino-2-bromophenanthridin-6(5H)-one. By adhering to the gold-standard shake-flask protocol and employing precise analytical quantification, researchers can generate the reliable and reproducible data essential for advancing a compound through the drug discovery and development process. The resulting solubility profile will directly inform decisions regarding chemical tractability, formulation strategies, and the design of subsequent biopharmaceutical and pharmacological studies.

References

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. Code of Federal Regulations. Available at: [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available at: [Link]

  • Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering. Available at: [Link]

  • Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]

  • Solubility. Introductory Organic Chemistry - Open Oregon Educational Resources. Available at: [Link]

  • Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant. PubMed. Available at: [Link]

  • Solubility of Organic Compounds. University of Calgary. Available at: [Link]

  • Solvent Polarity Definition. Fiveable. Available at: [Link]

  • From: Intro to Org, Lab. Tech: A microscale approach. Bellevue College. Available at: [Link]

  • 4-AMINO-2-BROMOPHENOL - Physico-chemical Properties. ChemBK. Available at: [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. ScienceDirect. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Novel phenanthridin-6(5H)-one derivatives as potent and selective BET bromodomain inhibitors: Rational design, synthesis and biological evaluation. PubMed. Available at: [Link]

Sources

Exploratory

Phenanthridinone Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential

Executive Summary The phenanthridinone scaffold (6(5H)-phenanthridinone) represents a privileged structure in medicinal chemistry, characterized by a tricyclic nitrogen-containing core that mimics the nicotinamide moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenanthridinone scaffold (6(5H)-phenanthridinone) represents a privileged structure in medicinal chemistry, characterized by a tricyclic nitrogen-containing core that mimics the nicotinamide moiety of NAD+. This structural mimicry establishes phenanthridinones as potent, competitive inhibitors of the Poly(ADP-ribose) polymerase (PARP) enzyme family, positioning them as critical assets in oncology, particularly for exploiting synthetic lethality in BRCA-deficient tumors. Beyond oncology, recent structure-activity relationship (SAR) campaigns have unlocked therapeutic vectors in antimicrobial (FtsZ inhibition) and neuroprotective (excitotoxicity mitigation) domains. This guide synthesizes the current state of the art regarding the biological characterization, mechanistic validation, and experimental interrogation of these derivatives.

Chemical Architecture & Structure-Activity Relationships (SAR)

The biological efficacy of phenanthridinone derivatives is dictated by the electronic and steric environment of the tricyclic core. The lactam functionality is essential for hydrogen bonding within the PARP catalytic pocket, while the planar aromatic system facilitates DNA intercalation.

Core SAR Analysis
Position/RegionModification StrategyBiological Impact
Lactam (NH-CO) Core Conservation Critical: Essential for mimicking the nicotinamide ring of NAD+. Alkylation of the Nitrogen (N-5) often reduces PARP inhibitory potency but may enhance antimicrobial permeability.
Ring A (C1-C4) Electron Donors (-OMe, -NH2) Solubility & Potency: Substituents at C2/C3 often improve water solubility and can enhance contact with the "adenine-binding" sub-pocket of PARP.
Ring C (C7-C10) Halogens/Aryl Groups Selectivity: Bulky groups here can induce selectivity between PARP-1 and PARP-2 isoforms. C8/C9 substitutions modulate DNA intercalation affinity (Topoisomerase inhibition).
N-Substitution Aminoalkyl chains ADME: Introduction of basic side chains (e.g., dimethylaminoethyl) significantly improves bioavailability and lysosomal trapping (as seen in PJ-34).
Visualization: Chemical Space & SAR Map

SAR_Map Core Phenanthridinone Scaffold (6(5H)-one) Lactam Lactam Region (N5-C6) Core->Lactam NAD+ Mimicry RingA Ring A (C1-C4) Core->RingA Electronic Tuning RingC Ring C (C7-C10) Core->RingC Intercalation SideChain N-Side Chains (Solubility) Core->SideChain PK/PD H-Bond Donor/Acceptor\n(Glu988/Gly863 interaction) H-Bond Donor/Acceptor (Glu988/Gly863 interaction) Lactam->H-Bond Donor/Acceptor\n(Glu988/Gly863 interaction) Metabolic Stability\n(C2-Methoxy) Metabolic Stability (C2-Methoxy) RingA->Metabolic Stability\n(C2-Methoxy) Topoisomerase II\nPoisoning Topoisomerase II Poisoning RingC->Topoisomerase II\nPoisoning Lysosomal Trapping\n(PJ-34 derivative) Lysosomal Trapping (PJ-34 derivative) SideChain->Lysosomal Trapping\n(PJ-34 derivative)

Figure 1: Structural dissection of the phenanthridinone core, highlighting regions critical for PARP binding affinity and pharmacokinetic optimization.

Primary Therapeutic Vector: Oncology & PARP Inhibition[1][2][3]

The most authoritative application of phenanthridinones is in the inhibition of PARP-1 and PARP-2.

Mechanism of Action: Synthetic Lethality

Phenanthridinones function as NAD+ mimetics . By occupying the catalytic domain of PARP, they prevent the enzyme from repairing DNA Single-Strand Breaks (SSBs). In cells with competent Homologous Recombination (HR) repair, these breaks are fixed. However, in BRCA1/2-deficient cells (HR-incompetent), these SSBs progress to Double-Strand Breaks (DSBs) during replication, leading to genomic instability and cell death (Synthetic Lethality).

Key Derivative: PJ-34 [N-(6-oxo-5,6-dihydrophenanthridin-2-yl)-(N,N-dimethylamino)acetamide] is the benchmark compound, demonstrating nanomolar potency (IC50 ~ 20 nM) and significant radiosensitizing properties.

Visualization: PARP Inhibition Pathway

PARP_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Enzyme (Activated) DNA_Damage->PARP1 Recruits Inhibitor Phenanthridinone Derivative (e.g., PJ-34) PARP1->Inhibitor Blocked by Trapping PARP Trapping on DNA Inhibitor->Trapping Induces Replication Replication Fork Collapse Trapping->Replication DSB Double-Strand Break (DSB) Replication->DSB HR_Proficient HR Proficient Cell (BRCA+) DSB->HR_Proficient HR_Deficient HR Deficient Cell (BRCA-) DSB->HR_Deficient Repair Error-Free Repair (Survival) HR_Proficient->Repair NHEJ NHEJ / Alt-EJ (Error-Prone) HR_Deficient->NHEJ Death Genomic Instability & Apoptosis NHEJ->Death

Figure 2: The synthetic lethality cascade induced by phenanthridinone-mediated PARP inhibition in BRCA-deficient cancer cells.

Secondary Vectors: Antimicrobial & CNS Activity

Antimicrobial: Targeting FtsZ

Recent studies indicate that 5-methylbenzo[c]phenanthridinium derivatives possess potent antibacterial activity against MRSA and VRE.

  • Mechanism: Unlike standard antibiotics, these derivatives target FtsZ , a bacterial tubulin homolog essential for cell division (cytokinesis). They inhibit Z-ring formation, causing bacterial filamentation and lysis.

  • Data Point: MIC values for optimized derivatives often range from 2–8 µg/mL against multidrug-resistant strains.

Neuroprotection: Parthanatos Prevention

In the CNS, overactivation of PARP-1 following ischemia or excitotoxicity leads to a specific form of cell death called parthanatos (due to NAD+ depletion and AIF release).[1]

  • Application: Phenanthridinones serve as neuroprotective agents in models of stroke and spinal cord injury by preserving cellular energy reserves (NAD+/ATP pools).

Experimental Protocols

Protocol A: Palladium-Catalyzed Synthesis of Phenanthridinones

A robust, scalable method for generating the core scaffold.

Reagents:

  • N-substituted-2-halobenzamide (1.0 eq)

  • Pd(OAc)2 (5 mol%)

  • Ligand: PPh3 or PCy3 (10 mol%)

  • Base: K2CO3 (2.0 eq)

  • Solvent: DMA or DMF

Workflow:

  • Charge: In a glovebox or under Argon, combine the halobenzamide, Pd catalyst, ligand, and base in a pressure vial.

  • Solvate: Add degassed DMA. Concentration should be ~0.1 M to prevent oligomerization.

  • Heat: Seal and heat to 100–120°C for 12–16 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine (3x) to remove DMA.

  • Purification: Recrystallization from EtOH is often sufficient; otherwise, flash chromatography (DCM/MeOH gradient).

Protocol B: PARP-1 Enzyme Inhibition Assay (HTS Compatible)

Self-validating protocol using colorimetric detection.

Materials:

  • Recombinant Human PARP-1 Enzyme

  • Substrate: Histone-coated 96-well plates

  • Co-factor: Biotinylated NAD+

  • Detection: Streptavidin-HRP + TMB Substrate

Step-by-Step:

  • Preparation: Dilute phenanthridinone derivatives in DMSO. Final DMSO concentration in assay must be <1%.

  • Incubation: Add PARP-1 enzyme (0.5 U/well) and test compounds to histone-coated wells. Incubate for 15 min at RT (allows inhibitor binding).

  • Reaction Start: Add Biotin-NAD+ cocktail. Incubate for 60 min at RT.

  • Reaction Stop: Wash plate 3x with PBS-T (0.05% Tween-20).

  • Detection: Add Streptavidin-HRP (1:1000). Incubate 30 min. Wash 3x.

  • Readout: Add TMB. Stop with 2N H2SO4 after 10 min. Read Absorbance at 450 nm.

  • Validation: Use PJ-34 as a positive control (IC50 should be ~20-30 nM).

Visualization: Drug Discovery Workflow

Workflow Design 1. In Silico Design (Docking to PARP1 Crystal 3L3M) Synth 2. Synthesis (Pd-Catalyzed Annulation) Design->Synth EnzAssay 3. Enzymatic Screening (PARP Inhibition Assay) Synth->EnzAssay EnzAssay->Design No Activity CellAssay 4. Cellular Validation (MTT/SRB in BRCA+/- lines) EnzAssay->CellAssay Hits (IC50 < 100 nM) Opt 5. Lead Optimization (Solubility/ADME) CellAssay->Opt Selectivity Index > 10 Opt->Design Iterative Cycle

Figure 3: Iterative workflow for the development of phenanthridinone-based therapeutics.

References

  • Jagtap, P., & Szabó, C. (2005). Poly(ADP-ribose) polymerase and the therapeutic effects of its inhibitors. Nature Reviews Drug Discovery, 4(5), 421–440.

  • Abdelkarim, G. E., et al. (2001). Protective effects of PJ34, a novel, potent inhibitor of poly(ADP-ribose) polymerase (PARP) in in vitro and in vivo models of stroke. International Journal of Molecular Medicine, 7(3), 255-260.

  • Fong, P. C., et al. (2009). Inhibition of Poly(ADP-Ribose) Polymerase in Tumors from BRCA Mutation Carriers. The New England Journal of Medicine, 361, 123-134.

  • Kelley, A. M., et al. (2012). Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives. Bioorganic & Medicinal Chemistry Letters, 22(14), 4703-4706.

  • Ferrini, S., et al. (2021). Synthetic Strategies in the Preparation of Phenanthridinones.[2][3][4] Molecules, 26(18), 5564.

Sources

Foundational

The Emergence of 4-Amino-2-bromophenanthridin-6(5H)-one: A Technical Guide for a Novel PARP Inhibitor Candidate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The landscape of targeted cancer therapy has been significantly shaped by the advent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The landscape of targeted cancer therapy has been significantly shaped by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents have demonstrated remarkable efficacy, particularly in malignancies harboring defects in homologous recombination repair, most notably those with BRCA1/2 mutations. The foundational principle of synthetic lethality, which these drugs exploit, continues to drive the discovery of novel and more potent PARP inhibitors. This technical guide introduces 4-Amino-2-bromophenanthridin-6(5H)-one, a novel compound built upon the well-established phenanthridinone scaffold, as a promising PARP inhibitor candidate. We will delve into the scientific rationale underpinning its design, a proposed synthetic route, and a comprehensive suite of in-vitro characterization assays. This document is intended to serve as a practical resource for researchers in oncology and drug discovery, providing both the theoretical framework and detailed experimental protocols necessary to evaluate the potential of this and similar molecules.

The Rationale for Targeting PARP: A Foundation of Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) machinery.[1] Their primary role involves the detection of single-strand DNA breaks (SSBs) and the subsequent recruitment of repair proteins through a process called PARylation.[2][3] In healthy cells, if these SSBs are not repaired and lead to double-strand breaks (DSBs) during DNA replication, the highly efficient homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2, is activated to ensure genomic integrity.[4]

However, certain cancers exhibit deficiencies in the HR pathway, often due to mutations in BRCA1/2 genes.[4][5] These cancer cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair SSBs and maintain viability. The therapeutic strategy of PARP inhibition exploits this dependency. By blocking PARP, SSBs accumulate and are converted into toxic DSBs during replication.[6] In HR-deficient cancer cells, these DSBs cannot be effectively repaired, leading to genomic catastrophe and selective cell death—a concept known as synthetic lethality.[1]

Furthermore, the mechanism of some of the most effective PARP inhibitors involves not just catalytic inhibition but also "trapping" the PARP enzyme on the DNA at the site of damage.[2][6] This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and further contributes to the inhibitor's efficacy.

The phenanthridinone core is a well-validated scaffold for PARP inhibition, with PJ34 being a widely studied, albeit non-selective, example.[7] This provides a strong rationale for the exploration of novel phenanthridinone derivatives, such as 4-Amino-2-bromophenanthridin-6(5H)-one, in the quest for more potent and selective PARP inhibitors.

Synthesis and Characterization of 4-Amino-2-bromophenanthridin-6(5H)-one

The synthesis of the target compound can be envisioned through a multi-step process involving the construction of the core phenanthridinone ring system, followed by functional group manipulations. The following proposed synthetic pathway is based on established palladium-catalyzed methodologies for phenanthridinone synthesis.[7][8][9][10][11][12][13][14][15]

Synthetic_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Pd-Catalyzed Cyclization cluster_2 Step 3: Reduction 2-bromo-4-nitroaniline 2-bromo-4-nitroaniline Amide N-(2-bromo-4-nitrophenyl)-2-bromobenzamide 2-bromo-4-nitroaniline->Amide Pyridine, DCM 2-bromobenzoyl_chloride 2-bromobenzoyl chloride 2-bromobenzoyl_chloride->Amide Cyclized 2-bromo-4-nitrophenanthridin-6(5H)-one Amide->Cyclized Pd(OAc)2, PPh3, Cs2CO3, DMF, 120°C Final_Product 4-Amino-2-bromophenanthridin-6(5H)-one Cyclized->Final_Product SnCl2·2H2O, EtOH, reflux Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison Enzyme_Assay PARP1 Enzymatic Assay IC50_determination Determine IC50 Enzyme_Assay->IC50_determination Cell_Lines Select Cell Lines (BRCA-mutant vs. BRCA-wt) Cytotoxicity Cytotoxicity Assay (MTT) Cell_Lines->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Data_Analysis Analyze IC50 and Cell Cycle Data Comparison Compare with known PARP inhibitors (e.g., Olaparib) Data_Analysis->Comparison PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-mutant Cancer Cell + PARP Inhibitor SSB1 Single-Strand Break (SSB) PARP1 PARP Activation SSB1->PARP1 DSB1 Replication Fork Collapse (Double-Strand Break) SSB1->DSB1 If unrepaired BER1 Base Excision Repair PARP1->BER1 Repair Survival1 Cell Survival BER1->Survival1 HR1 Homologous Recombination DSB1->HR1 Repair HR1->Survival1 SSB2 Single-Strand Break (SSB) PARP2 PARP SSB2->PARP2 DSB2 Replication Fork Collapse (Double-Strand Break) PARP2->DSB2 Unrepaired SSBs lead to Inhibitor 4-Amino-2-bromophenanthridin-6(5H)-one Inhibitor->PARP2 Inhibits & Traps HR2 Homologous Recombination (Defective) DSB2->HR2 Death Cell Death (Apoptosis) HR2->Death Repair Failure

Sources

Exploratory

Discovery and history of 4-Amino-2-bromophenanthridin-6(5h)-one

An In-Depth Technical Guide to the Phenanthridinone Scaffold: From Synthesis to Therapeutic Innovation Foreword The landscape of modern medicinal chemistry is characterized by the pursuit of molecular scaffolds that offe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Phenanthridinone Scaffold: From Synthesis to Therapeutic Innovation

Foreword

The landscape of modern medicinal chemistry is characterized by the pursuit of molecular scaffolds that offer both structural novelty and therapeutic potential. Among these, the phenanthridinone core has emerged as a privileged structure, underpinning the development of a diverse array of bioactive compounds. While the specific history of individual derivatives such as 4-Amino-2-bromophenanthridin-6(5H)-one may be nascent or proprietary, the story of its parent scaffold is rich with chemical ingenuity and therapeutic breakthroughs. This guide provides a comprehensive exploration of the discovery, synthesis, and evolution of the phenanthridinone framework, with a particular focus on its pivotal role in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a cornerstone of modern cancer therapy.

The Phenanthridinone Scaffold: A Foundation for Bioactivity

The phenanthridinone skeleton, a tricyclic aromatic lactam, has long been recognized as a key structural motif in a variety of natural products and synthetic molecules exhibiting significant pharmacological activities.[1] Its rigid, planar structure provides an ideal framework for precise molecular recognition, enabling interactions with a range of biological targets.

The core structure of phenanthridinone is a fusion of a phenanthridine and a lactam ring. This unique arrangement confers a distinct electronic and steric profile, making it a versatile starting point for the design of targeted therapeutics.

Synthetic Strategies: Building the Phenanthridinone Core

The construction of the phenanthridinone scaffold has been a subject of extensive research, leading to the development of numerous synthetic methodologies. These strategies can be broadly categorized into classical methods and modern transition-metal-catalyzed reactions.

Classical Approaches

Early syntheses of phenanthridinones often relied on multi-step sequences involving classical reactions such as the Schmidt reaction, Ullmann condensation, and Beckmann rearrangement.[1] While foundational, these methods often suffered from limitations such as harsh reaction conditions and modest yields.

Modern Synthetic Methodologies

The advent of transition-metal catalysis has revolutionized the synthesis of phenanthridinones, offering more efficient and versatile routes.[1] Palladium-catalyzed cross-coupling reactions, in particular, have become a mainstay for the construction of the biaryl linkage, a key step in forming the tricyclic core.[1][2]

Representative Palladium-Catalyzed Synthesis of the Phenanthridinone Core:

A common and effective strategy involves the intramolecular C-H arylation of an N-aryl-2-halobenzamide. This approach is characterized by its high efficiency and functional group tolerance.[3]

Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Arylation [3]

Objective: To synthesize the 6(5H)-phenanthridinone core.

Materials:

  • N-aryl-2-halobenzamide (e.g., N-phenyl-2-iodobenzamide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA)

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the N-aryl-2-halobenzamide, palladium(II) acetate, and potassium carbonate in N,N-dimethylacetamide.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6(5H)-phenanthridinone.

The versatility of this and other modern synthetic methods has enabled the creation of extensive libraries of phenanthridinone derivatives for biological screening.[1]

Phenanthridinones as PARP Inhibitors: A Paradigm Shift in Cancer Therapy

The most significant therapeutic application of the phenanthridinone scaffold to date is in the development of PARP inhibitors.[1][4] PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a powerful strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[5][6]

The Discovery of PJ34: A Prototypical Phenanthridinone-Based PARP Inhibitor

PJ34 is a potent, non-selective PARP inhibitor built upon the 6-(5H)-phenanthridinone ring system.[4] It has been widely used as a research tool to elucidate the functions of PARP and has shown promise in preclinical studies for the treatment of various cancers, including pancreatic cancer.[4][7][8]

The discovery of PJ34 and other phenanthridinone-based PARP inhibitors was a result of structure-activity relationship (SAR) studies aimed at mimicking the nicotinamide portion of the NAD+ substrate, which is the natural substrate for PARP enzymes.[4]

Mechanism of Action

Phenanthridinone-based PARP inhibitors act as competitive inhibitors, binding to the catalytic domain of PARP enzymes and preventing the synthesis of poly(ADP-ribose) chains.[4] This disruption of DNA repair processes leads to the accumulation of DNA damage and ultimately cell death in cancer cells that are heavily reliant on PARP for survival.[5]

More recent research has revealed that some PARP inhibitors, including those based on the phenanthridinone scaffold, also exert their anticancer effects by "trapping" PARP enzymes on DNA, leading to the formation of cytotoxic PARP-DNA complexes.[4]

Signaling Pathway of PARP Inhibition in Cancer Cells:

PARP_Inhibition cluster_0 DNA Damage cluster_1 PARP-Mediated Repair cluster_2 Effect of PARP Inhibitor Single-Strand Break Single-Strand Break PARP1 PARP1 Single-Strand Break->PARP1 recruits PAR Poly(ADP-ribose) Synthesis PARP1->PAR catalyzes PARP_Trapping PARP Trapping PARP1->PARP_Trapping leads to Repair_Proteins Recruitment of Repair Proteins PAR->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Phenanthridinone Phenanthridinone (e.g., PJ34) Phenanthridinone->PARP1 inhibits Apoptosis Apoptosis PARP_Trapping->Apoptosis

Caption: Mechanism of action of phenanthridinone-based PARP inhibitors.

Evolution and Future Directions

The success of early phenanthridinone-based PARP inhibitors has spurred the development of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.[9] Medicinal chemistry efforts have focused on modifying the phenanthridinone core and its substituents to optimize interactions with the PARP active site and to fine-tune the drug-like properties of the molecules.[4][9]

The exploration of the phenanthridinone scaffold is not limited to PARP inhibition. Derivatives have also been investigated as inhibitors of other enzymes and as agents with potential applications in neurodegenerative diseases and inflammatory conditions.[10][11]

Quantitative Data Summary of Representative Phenanthridinone-Based PARP Inhibitors:

CompoundTargetIC₅₀ (nM)Cell-Based PotencyReference
PJ34PARP-1/2~20Micromolar range[4][9]
OlaparibPARP-1/21-5Nanomolar range[5][9]
Novel AnalogsPARP-10.5-10Sub-micromolar range[9]

Conclusion

The phenanthridinone scaffold represents a remarkable success story in medicinal chemistry. From its elegant and efficient synthesis to its profound impact on cancer therapy through the development of PARP inhibitors, this versatile framework continues to inspire the design of novel therapeutic agents. As our understanding of disease biology deepens, the phenanthridinone core is poised to remain a valuable platform for the discovery of next-generation medicines targeting a wide range of human diseases.

References

  • MSpace. (n.d.). Development of novel PARP inhibitors based on phenanthridinones using computer-aided drug design. Retrieved from [Link]

  • ACS Publications. (2003, June 11). Design and Synthesis of Poly ADP-ribose Polymerase-1 Inhibitors. 2. Biological Evaluation of Aza-5[H]-phenanthridin-6-ones as Potent, Aqueous-Soluble Compounds for the Treatment of Ischemic Injuries. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2023, October 16). Hydroxamic Acids as PARP-1 Inhibitors: Molecular Design and Anticancer Activity of Novel Phenanthridinones. Retrieved from [Link]

  • JNS.org. (2019, December 3). Scientists discover molecule that destroys pancreatic cancer cells. Retrieved from [Link]

  • National Institutes of Health. (2021, September 13). Synthetic Strategies in the Preparation of Phenanthridinones. PMC. Retrieved from [Link]

  • Drug Target Review. (2019, December 3). PJ34 triggers self-destruction of human pancreatic cancer cells. Retrieved from [Link]

  • MDPI. (2023, August 3). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. Retrieved from [Link]

  • PubMed. (2011, May 15). Effects of 6(5H)-phenanthridinone, an inhibitor of poly(ADP-ribose)polymerase-1 activity (PARP-1), on locomotor networks of the rat isolated spinal cord. Retrieved from [Link]

  • PubMed. (2020, April 15). Phenanthridine derivatives as promising new anticancer agents: synthesis, biological evaluation and binding studies. Retrieved from [Link]

  • MDPI. (2016, June 13). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved from [Link]

  • MDPI. (2020, June 19). The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells. Retrieved from [Link]

  • PubMed Central. (2015, October 23). Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells. Retrieved from [Link]

  • PubMed. (2019, June 15). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Retrieved from [Link]

  • PubMed. (2019, October 1). Novel phenanthridin-6(5H)-one derivatives as potent and selective BET bromodomain inhibitors: Rational design, synthesis and biological evaluation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: General Method for the Synthesis of Substituted Phenanthridin-6(5H)-ones Using a KOH-Mediated Anionic Ring Closure as the Key Step. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Neuroprotective Action of Multitarget 7-Aminophenanthridin-6(5H)-one Derivatives against Metal-Induced Cell Death and Oxidative Stress in SN56 Cells. PMC. Retrieved from [Link]

Sources

Foundational

Technical Guide: Mechanism of Action Hypothesis for 4-Amino-2-bromophenanthridin-6(5H)-one

Executive Summary This technical guide articulates the hypothesized mechanism of action (MoA) for 4-Amino-2-bromophenanthridin-6(5H)-one (referred to herein as ABP-6 ), a specialized derivative of the phenanthridinone sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide articulates the hypothesized mechanism of action (MoA) for 4-Amino-2-bromophenanthridin-6(5H)-one (referred to herein as ABP-6 ), a specialized derivative of the phenanthridinone scaffold. Based on structure-activity relationship (SAR) data from established poly(ADP-ribose) polymerase (PARP) inhibitors, ABP-6 is posited to function as a potent, competitive NAD+ mimetic .

The compound’s design integrates a 4-amino hydrogen-bond donor and a 2-bromo lipophilic anchor onto the phenanthridin-6(5H)-one core. This configuration is hypothesized to enhance residence time within the PARP catalytic pocket, leading to superior "PARP trapping" efficacy compared to first-generation inhibitors. This guide outlines the molecular rationale, predicted signaling impact, and a self-validating experimental framework for verification.

Structural Rationale & SAR Analysis

The phenanthridin-6(5H)-one core is a validated pharmacophore for PARP inhibition (e.g., PJ34). ABP-6 introduces specific substituents designed to optimize binding thermodynamics.

Pharmacophore Deconstruction
Structural ElementFunctional Role in MoAMechanistic Hypothesis
Phenanthridin-6(5H)-one Core NAD+ Mimicry The lactam group (NH-C=O) mimics the nicotinamide moiety of NAD+, forming essential H-bonds with Gly863 and Ser904 in the PARP1 catalytic domain.
4-Amino Substituent H-Bond Donor Positioned to interact with the carboxylate side chain of Glu988 (catalytic residue) or Asp770 , potentially increasing potency by stabilizing the inhibitor-enzyme complex.
2-Bromo Substituent Hydrophobic Anchor Fills the hydrophobic sub-pocket usually occupied by the adenosine ribose of NAD+. Halogen bonding may occur with backbone carbonyls, improving selectivity over other NAD+-dependent enzymes.

Mechanism of Action Hypothesis[1]

Primary Mechanism: Competitive Catalytic Inhibition

ABP-6 is hypothesized to bind competitively to the nicotinamide-binding pocket of PARP1 and PARP2. By displacing NAD+, ABP-6 prevents the transfer of ADP-ribose units onto target proteins (histones, topoisomerases), thereby blocking the Base Excision Repair (BER) pathway.

Secondary Mechanism: PARP Trapping

Unlike simple catalytic inhibitors, the rigid phenanthridinone scaffold of ABP-6 is predicted to induce a conformational change that "traps" the PARP enzyme on damaged DNA.

  • Causality: The trapped PARP-DNA complex acts as a physical roadblock to replication forks.

  • Outcome: During the S-phase, replication forks collide with trapped PARP, converting single-strand breaks (SSBs) into lethal double-strand breaks (DSBs).

Synthetic Lethality

In cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, the DSBs generated by ABP-6 cannot be repaired. This forces the cell into error-prone repair pathways (NHEJ), leading to genomic instability and apoptosis (Synthetic Lethality).

Visualization: Signaling Pathway & MoA

The following diagram illustrates the interference of ABP-6 in the DNA Damage Response (DDR) network.

MoA_Pathway DNA_Damage SSB (Single Strand Break) PARP_Free PARP1 Enzyme (Active) DNA_Damage->PARP_Free Recruits Complex_Active PARP-DNA Complex (Poly-ADP-Ribosylation) PARP_Free->Complex_Active + NAD+ Complex_Trapped Trapped PARP-DNA Complex (Replication Block) PARP_Free->Complex_Trapped + ABP-6 NAD NAD+ Substrate NAD->Complex_Active ABP6 ABP-6 (Inhibitor) ABP6->PARP_Free Competes with NAD+ Repair Base Excision Repair (BER) Cell Survival Complex_Active->Repair Signal Transduction Fork_Collapse Replication Fork Collapse (DSB Formation) Complex_Trapped->Fork_Collapse S-Phase Collision HR_Repair Homologous Recombination (BRCA1/2) Fork_Collapse->HR_Repair In Healthy Cells Apoptosis Apoptosis (Synthetic Lethality) Fork_Collapse->Apoptosis In BRCA-/- Cells

Figure 1: ABP-6 intercepts the PARP signaling pathway, converting SSBs into toxic lesions specifically in HR-deficient contexts.

Experimental Validation Framework

To validate this hypothesis, a tiered experimental approach is required. This section details the protocols necessary to confirm target engagement and phenotypic efficacy.

Protocol: PARP1 Enzymatic Inhibition Assay (HTRF)

Objective: Quantify the IC50 of ABP-6 against purified PARP1 enzyme.

Methodology: This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF) to measure the reduction in poly(ADP-ribose) chain formation.

  • Reagent Preparation:

    • Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

    • Substrate: Biotinylated-NAD+ (25 µM final) and activated DNA.

    • Enzyme: Recombinant Human PARP1 (0.5 nM final).

  • Compound Dosing:

    • Prepare a 10-point serial dilution of ABP-6 in DMSO (Start: 10 µM, Dilution factor: 3).

    • Dispense 100 nL into 384-well low-volume plates.

  • Reaction Assembly:

    • Add 5 µL of PARP1 enzyme solution. Incubate for 15 min at RT (Pre-incubation allows ABP-6 to bind).

    • Add 5 µL of Substrate Mix (Biotin-NAD+ / DNA) to initiate reaction.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL of HTRF detection mix (Europium-cryptate labeled anti-PAR antibody + XL665-labeled Streptavidin).

    • Incubate for 3 hours.

  • Data Analysis:

    • Read FRET signal (665 nm / 620 nm ratio).

    • Normalize to DMSO control (0% inhibition) and known inhibitor (e.g., Olaparib, 100% inhibition).

    • Success Criterion: IC50 < 50 nM confirms potent inhibition.

Protocol: PARP Trapping Assay (Chromatin Fractionation)

Objective: Confirm ABP-6 induces PARP-DNA trapping, distinct from catalytic inhibition.

  • Cell Treatment: Treat HeLa cells with ABP-6 (1 µM) or Methyl Methanesulfonate (MMS, 0.01%) for 4 hours.

  • Fractionation:

    • Lyse cells in soluble buffer (100 mM NaCl, 0.5% Triton X-100). Centrifuge to collect supernatant (Soluble Fraction ).

    • Wash pellet. Resuspend in high-salt buffer (0.2 N HCl) to release chromatin-bound proteins (Chromatin Fraction ).

  • Western Blot:

    • Blot for PARP1.[1][2]

    • Validation: An increase in PARP1 abundance in the Chromatin Fraction relative to untreated control indicates trapping.

Validation Workflow Diagram

Validation_Workflow Compound ABP-6 Synthesis Step1 Enzymatic Assay (HTRF) Compound->Step1 Decision1 IC50 < 50nM? Step1->Decision1 Step2 Cellular Viability (BRCA +/- Isogenic) Decision1->Step2 Yes Refine Refine Structure Decision1->Refine No Decision2 Selectivity > 100x? Step2->Decision2 Step3 Trapping Assay (Chromatin Blot) Decision2->Step3 Yes Decision2->Refine No Valid Validated MoA Step3->Valid

Figure 2: Step-wise validation logic to confirm ABP-6 as a bona fide PARP inhibitor/trapper.

References

  • Jagtap, P., & Szabo, C. (2005). Poly(ADP-ribose) polymerase inhibitors: design, synthesis and biological evaluation. Nature Reviews Drug Discovery. Link

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.[1] Cancer Research. Link

  • Ferraris, D. V. (2010). Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. Journal of Medicinal Chemistry. Link

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. Link

  • Curtin, N. J., & Szabo, C. (2013). Therapeutic applications of PARP inhibitors: anticancer therapy and beyond.[2][3][4] Molecular Aspects of Medicine. Link

Sources

Exploratory

In Silico Modeling of 4-Amino-2-bromophenanthridin-6(5H)-one Interactions

Executive Summary This guide outlines the in silico characterization protocol for 4-Amino-2-bromophenanthridin-6(5H)-one , a bioactive scaffold belonging to the phenanthridinone class. Structurally analogous to establish...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the in silico characterization protocol for 4-Amino-2-bromophenanthridin-6(5H)-one , a bioactive scaffold belonging to the phenanthridinone class. Structurally analogous to established Poly (ADP-ribose) polymerase (PARP) inhibitors like PJ-34, this molecule presents unique modeling challenges due to the simultaneous presence of a hydrogen-bond donor (4-amino) and a halogen-bond donor (2-bromo) on the lactam core.

The primary therapeutic target for this chemotype is PARP-1 , a nuclear enzyme involved in DNA repair. The modeling strategy detailed below moves beyond standard docking by incorporating Quantum Mechanical (QM) parameterization to account for halogen bonding (


-hole effects) and Molecular Dynamics (MD)  to validate the stability of the lactam-mediated interaction network.

Phase I: Ligand Chemistry & Quantum Mechanical Preparation

Standard force fields often fail to accurately model the anisotropic charge distribution of halogens and the tautomeric preferences of phenanthridinones. Therefore, a QM-first approach is mandatory.

Tautomeric State Validation

The phenanthridinone core can exist as a lactam (6-one) or a lactim (6-ol).

  • Directive: You must model the Lactam (6(5H)-one) tautomer.

  • Causality: X-ray crystallographic data of analogous PARP inhibitors (e.g., PJ-34) confirms that the lactam form mimics the amide moiety of Nicotinamide (the natural cofactor NAD+), which is essential for binding in the PARP catalytic pocket.

The "Sigma-Hole" Protocol (Crucial for 2-Bromo)

Standard molecular mechanics (MM) force fields treat bromine as a uniformly negative sphere. However, the 2-bromo substituent exhibits a "


-hole"—a localized region of positive electrostatic potential opposite the C-Br bond.
  • Protocol:

    • Perform geometry optimization using DFT (Density Functional Theory) at the B3LYP/6-31G * level (or higher) using Gaussian or ORCA.

    • Calculate Electrostatic Potential (ESP) charges.

    • Force Field Modification: If using AutoDock or GROMACS, add a "massless dummy atom" (virtual site) at the

      
      -hole position with a partial positive charge, or utilize a force field with explicit halogen bond terms (e.g., OPLS-AAx).
      

Phase II: Target Selection & System Preparation

Structural Source[1]
  • Target: Human PARP-1 (Catalytic Domain).

  • PDB ID: 1UK0 (Resolution: 2.20 Å) or 4R6E (Bound to Olaparib).

  • Rationale: PDB 1UK0 contains a phenanthridinone-like ligand, ensuring the binding pocket is in a conformation accessible to this scaffold.

The "Catalytic Water" Strategy

PARP-1 inhibition relies on a specific water network.

  • Critical Step: Retain the structural water molecule bridging the ligand to Ser904 and Gly863 . Removing this water often leads to false-negative docking scores or incorrect poses.

Phase III: Molecular Docking Workflow

We utilize a semi-flexible docking approach to predict the binding affinity and orientation.

Grid Generation
  • Center: Defined by the centroid of the co-crystallized ligand in 1UK0.

  • Dimensions:

    
     Å (sufficient to cover the Nicotinamide binding pocket and the Adenosine sub-pocket).
    
Constraints & Pharmacophores

To ensure biological relevance, apply the following positional constraints during docking (e.g., using Glide or AutoDock Vina with custom scoring):

  • H-Bond Acceptor: The carbonyl oxygen (C=O) at position 6 must accept an H-bond from the backbone NH of Gly863 .

  • H-Bond Donor: The lactam NH (position 5) must donate to the backbone carbonyl of Gly863 .

  • Pi-Stacking: The phenanthridinone rings must align parallel to Tyr907 .

Docking Diagram (Graphviz)

DockingPipeline Ligand 4-Amino-2-bromo phenanthridin-6-one QM_Prep QM Optimization (B3LYP/6-31G*) Sigma-Hole Param Ligand->QM_Prep Geometry & ESP Docking Molecular Docking (Genetic Algorithm) QM_Prep->Docking Ligand PDBQT Target PARP-1 Crystal (PDB: 1UK0) Grid Grid Generation (Focus: Gly863/Ser904) Target->Grid Remove non-essential H2O Grid->Docking Search Space Analysis Interaction Profiling (Halogen & H-Bonds) Docking->Analysis Top 10 Poses

Caption: Workflow for integrating QM-derived ligand parameters into the structure-based docking pipeline.

Phase IV: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the persistence of the halogen bond and the stability of the 4-amino interactions.

System Setup
ParameterSettingRationale
Force Field CHARMM36m or AMBER ff14SBBest for protein-ligand complexes.
Ligand Topology CGenFF / GAFF2Compatible with the protein force fields.
Solvation TIP3P Water ModelCubic box, 10Å buffer distance.
Neutralization Na+ / Cl- ionsTo reach 0.15 M physiological concentration.
Simulation Protocol
  • Minimization: 5000 steps Steepest Descent to remove steric clashes.

  • NVT Equilibration: 100 ps at 300K (Restrained ligand).

  • NPT Equilibration: 100 ps at 1 atm (Restrained ligand).

  • Production Run: 100 ns (Unrestrained).

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand stability within the pocket. Acceptable drift < 2.0 Å.

  • Hydrogen Bond Occupancy: Measure % of time the 6-one...Gly863 bond exists.

  • Radial Distribution Function (RDF): Specifically for the Br...O (backbone) distance to quantify halogen bonding.

Interaction Topology & Mechanism

The following diagram illustrates the critical interactions required for high-affinity binding of this specific scaffold.

InteractionMap Ligand Ligand: 4-Amino-2-bromo phenanthridinone Gly863 Gly863 (Backbone) Ligand->Gly863 H-Bond (Lactam NH) Ser904 Ser904 (Side Chain) Ligand->Ser904 H-Bond (4-Amino) Tyr907 Tyr907 (Pi-Stacking) Ligand->Tyr907 Pi-Pi Stacking Glu988 Glu988 (Catalytic) Ligand->Glu988 Halogen Bond (2-Br) Gly863->Ligand H-Bond (C=O)

Caption: Interaction map highlighting the dual H-bond clamp with Gly863 and the halogen bond potential with Glu988 or backbone carbonyls.

ADMET & Toxicity Profiling (In Silico)

Before synthesis, evaluate the "drug-likeness" of the 4-amino-2-bromo derivative.

  • Lipinski's Rule of 5:

    • MW: ~289 Da (Pass)

    • H-Bond Donors: 2 (Pass)

    • H-Bond Acceptors: 2 (Pass)

    • LogP: Predicted ~2.5 (Pass)

  • Toxicity Flags:

    • Brenk Filter: Check for nitro/nitroso groups (None).

    • PAINS Filter: Ensure the phenanthridinone core does not flag as a Pan-Assay Interference Compound (usually safe, but check specific assay conditions).

References

  • Jagtap, P., & Szabo, C. (2005).[1] Poly(ADP-ribose) polymerase inhibitors: design, synthesis and therapeutic implications. Nature Reviews Drug Discovery.

  • Kinoshita, T., et al. (2004). Inhibitor-induced structural change of the active site of human poly(ADP-ribose) polymerase. FEBS Letters (PDB 1UK0 Reference).

  • Wilcken, R., et al. (2013).[2] Halogen Bonding in Protein–Ligand Complexes: Design, Structure, and Thermodynamics. Journal of Medicinal Chemistry.

  • Clark, T., et al. (2007).[2] Halogen bonding: the sigma-hole.[2][3] Journal of Molecular Modeling.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

Sources

Foundational

Unlocking the Therapeutic Potential of 4-Amino-2-bromophenanthridin-6(5H)-one: A Technical Guide to Target Identification and Validation

Abstract The phenanthridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific derivative, 4-Amino-2-bromophenanthrid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenanthridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific derivative, 4-Amino-2-bromophenanthridin-6(5H)-one, a molecule of significant therapeutic interest yet uncharacterized public research. Drawing from extensive data on analogous compounds, we posit that its primary therapeutic targets are likely members of the Poly(ADP-ribose) polymerase (PARP) family of enzymes, critical players in DNA repair and cancer cell survival. This document provides a comprehensive, technically-grounded roadmap for researchers to systematically identify and validate the molecular targets of this compound. We will delve into the mechanistic rationale for prioritizing PARP, explore secondary potential targets, and provide detailed, field-proven experimental protocols for target elucidation, from initial biochemical assays to proteome-wide confirmation and cellular target engagement.

Introduction: The Phenanthridinone Core and Its Therapeutic Promise

Phenanthridinones are a class of heterocyclic compounds that have garnered substantial attention in drug discovery due to their diverse pharmacological activities.[1][2] Their rigid, planar structure allows for effective interaction with various biological macromolecules. Notably, the phenanthridinone core is a well-established pharmacophore for inhibiting the Poly(ADP-ribose) polymerase (PARP) enzyme family, with compounds like PJ34 serving as widely used research tools in anticancer studies.[1][3][4] Beyond PARP inhibition, derivatives have shown activity as tyrosine protein kinase inhibitors, estrogen receptor modulators, and topoisomerase-targeting agents.[1][5]

Given this precedent, 4-Amino-2-bromophenanthridin-6(5H)-one represents a compelling candidate for development. Its specific substitutions—an amino group at the 4-position and a bromine atom at the 2-position—offer unique electronic and steric properties that could confer novel potency or selectivity. This guide provides the strategic framework and detailed methodologies required to uncover its precise mechanism of action.

Primary Hypothesized Target Family: Poly(ADP-ribose) Polymerases (PARPs)

The strongest hypothesis, based on the core scaffold, is that 4-Amino-2-bromophenanthridin-6(5H)-one functions as a PARP inhibitor.

The Central Role of PARP in DNA Repair and Oncology

PARP enzymes, particularly PARP1 and PARP2, are critical sensors of DNA damage.[6][7] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[8]

In cancers with defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, cells become highly dependent on PARP-mediated SSB repair. Inhibiting PARP in these "BRCA-deficient" cells leads to the accumulation of unrepaired SSBs, which collapse replication forks and create double-strand breaks (DSBs). Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis. This concept, known as synthetic lethality, is the cornerstone of the clinical success of approved PARP inhibitors like Olaparib.[6][8]

PARP_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Effect of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PAR Polymer Synthesis (PARylation) PARP1->PARylation Inhibition PARP Inhibition PARP1->Inhibition BER_Complex Recruitment of Base Excision Repair (BER) Proteins PARylation->BER_Complex Repair SSB Repair BER_Complex->Repair Compound 4-Amino-2-bromo- phenanthridin-6(5H)-one Compound->Inhibition SSB_Accumulation SSB Accumulation Inhibition->SSB_Accumulation DSB_Formation Replication Fork Collapse (DSB Formation) SSB_Accumulation->DSB_Formation Apoptosis Apoptosis in HR-Deficient Cells DSB_Formation->Apoptosis

Figure 1. Hypothesized mechanism of action via PARP inhibition.
Evidence from Structurally Similar Compounds

Numerous studies have established the phenanthridinone scaffold as a competitive inhibitor of PARP, mimicking the endogenous substrate NAD+.[3]

  • PJ34 : A well-known non-selective PARP inhibitor based on the 6-(5H)-phenanthridinone ring system, widely used to study PARP function in preclinical models.[3][4]

  • Novel Phenanthridinones : Recent drug design efforts continue to use the phenanthridinone core to develop new, more potent, and selective PARP inhibitors, demonstrating the scaffold's enduring relevance.[3][4]

Secondary Potential Therapeutic Targets

While PARP is the most probable target, a comprehensive investigation should consider other possibilities suggested by the broader phenanthridinone literature.

  • Protein Kinases : Certain phenanthridinone derivatives have been reported as tyrosine protein kinase inhibitors.[1] Kinases are a major class of drug targets in oncology, and off-target kinase activity is common among small molecules.[9][10]

  • Topoisomerase I (TOP1) : The structurally related benzo[i]phenanthridine derivative, ARC-111, is known to be a potent TOP1-targeting agent.[1][5] TOP1 is another validated anticancer target.

  • Other Targets : Less commonly, phenanthridinone analogs have been associated with modulating estrogen receptors and enhancing neurotrophin activity.[1]

Experimental Guide for Target Deconvolution

A multi-pronged approach is essential to definitively identify the target(s) of 4-Amino-2-bromophenanthridin-6(5H)-one and validate its mechanism of action. The following workflow provides a logical progression from initial hypothesis testing to unbiased, proteome-wide screening and confirmation in a cellular context.

Experimental_Workflow cluster_hypothesis Hypothesis-Driven Validation cluster_unbiased Unbiased Target Discovery Start Start: Hypothesis-Driven & Unbiased Approaches Biochem_Assay 1. Biochemical PARP Inhibition Assay Start->Biochem_Assay Affinity_Chromo 1. Affinity Chromatography- Mass Spectrometry Start->Affinity_Chromo Cell_Assay 2. Cellular PARP Activity Assay (PARylation levels) Biochem_Assay->Cell_Assay CETSA 3. Cellular Thermal Shift Assay (CETSA for Target Engagement) Cell_Assay->CETSA Validation Final Target Validation & Mechanism of Action Studies CETSA->Validation DARTS 2. Drug Affinity Responsive Target Stability (DARTS) Affinity_Chromo->DARTS DARTS->Validation

Figure 2. Integrated workflow for target identification.
Protocol 1: Biochemical PARP1/2 Inhibition Assay

Causality: This is the most direct first step to test the primary hypothesis. By using purified recombinant PARP1 and PARP2 enzymes, this assay measures the compound's ability to directly inhibit their catalytic activity, independent of any cellular complexity.

Methodology:

  • Assay Principle: A commercially available chemiluminescent or fluorescent assay kit is typically used. These assays measure the incorporation of biotinylated NAD+ onto histone proteins by PARP.

  • Reagents & Materials:

    • Recombinant human PARP1 and PARP2 enzymes.

    • Activated DNA (e.g., calf thymus DNA).

    • Histone proteins (H1).

    • Biotinylated NAD+.

    • Streptavidin-HRP (Horse Radish Peroxidase) conjugate.

    • Chemiluminescent substrate.

    • Known PARP inhibitor (e.g., Olaparib) as a positive control.

    • DMSO as a vehicle control.

    • Assay buffer and wash buffers.

    • White 96-well or 384-well plates.

  • Procedure:

    • Coat the microplate wells with histone proteins and allow them to bind.

    • Prepare a serial dilution of 4-Amino-2-bromophenanthridin-6(5H)-one (e.g., from 1 nM to 100 µM) in assay buffer containing a constant concentration of DMSO.

    • In each well, add the assay buffer, activated DNA, recombinant PARP1 or PARP2 enzyme, and the test compound or control.

    • Initiate the reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature.

    • Wash the wells to remove unincorporated reagents.

    • Add Streptavidin-HRP conjugate and incubate to allow binding to the biotinylated PAR chains on the histones.

    • Wash the wells again.

    • Add the chemiluminescent substrate and immediately measure the light output using a plate reader.

  • Data Analysis:

    • Signal is inversely proportional to PARP inhibition.

    • Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the log concentration of the compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)
4-Amino-2-bromophenanthridin-6(5H)-oneExperimentalExperimental
Olaparib (Control)LiteratureLiterature
Protocol 2: Affinity Chromatography-Mass Spectrometry

Causality: This is a classic, unbiased approach to "fish" for binding partners from a complex protein mixture.[11][12] By immobilizing the compound on a solid support, it can be used as bait to pull down proteins that directly bind to it from a cell lysate. This method can identify novel or unexpected targets beyond the initial hypothesis.

Methodology:

  • Probe Synthesis:

    • Synthesize an analog of 4-Amino-2-bromophenanthridin-6(5H)-one with a linker arm attached to a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity.

    • The linker should terminate in a reactive group (e.g., N-hydroxysuccinimide ester or an alkyne for click chemistry) for coupling to the affinity matrix.

  • Matrix Preparation:

    • Couple the synthesized probe to an activated sepharose or agarose resin (e.g., NHS-activated or Azide-activated beads).

    • Thoroughly wash the resin to remove uncoupled ligand.

    • Prepare a control resin using a structurally similar but biologically inactive molecule, or by quenching the activated groups, to control for non-specific binding.

  • Protein Pull-down:

    • Prepare a native cell lysate from a relevant cell line (e.g., a BRCA-deficient cancer cell line).

    • Incubate the lysate with the compound-coupled resin and the control resin for 2-4 hours at 4°C.

    • For a competition experiment (to increase specificity), pre-incubate a parallel lysate sample with an excess of free 4-Amino-2-bromophenanthridin-6(5H)-one before adding the resin.

    • Wash the resins extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Perform an in-gel tryptic digest of the protein bands or the entire lane.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Use a proteomics database search engine (e.g., Mascot, Sequest) to identify the proteins.

    • Identify specific binders by comparing the protein lists from the compound resin vs. the control resin and the competition experiment. True targets should be significantly enriched on the compound resin and their binding should be competed away by the free compound.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: This method validates target engagement within the intact cellular environment. The principle is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation. CETSA measures this change in thermal stability.[13]

Methodology:

  • Cell Treatment:

    • Treat intact cultured cells with either the vehicle (DMSO) or a saturating concentration of 4-Amino-2-bromophenanthridin-6(5H)-one.

  • Heating Step:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., from 40°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g).

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the specific target protein (e.g., PARP1) remaining in the soluble fraction at each temperature point using Western Blotting or ELISA.

  • Data Analysis:

    • For each treatment condition (vehicle vs. compound), plot the relative amount of soluble protein against the temperature.

    • The resulting curve for the compound-treated sample should show a shift to the right compared to the vehicle control, indicating thermal stabilization and therefore, target engagement.

Data Presentation:

Temperature (°C)Soluble PARP1 (Vehicle)Soluble PARP1 (Compound)
40100%100%
5085%95%
5550%75%
6020%45%
655%15%

Conclusion

4-Amino-2-bromophenanthridin-6(5H)-one is a compound with high therapeutic potential, rooted in a scaffold known to target key proteins in cancer biology. The evidence strongly suggests that its primary mechanism of action will be through the inhibition of PARP enzymes. The experimental framework provided in this guide offers a robust, multi-faceted strategy for confirming this hypothesis and uncovering any additional targets. By combining direct biochemical assays, unbiased proteomic screening, and in-cell target engagement studies, researchers can build a comprehensive and validated understanding of this promising molecule's biological activity, paving the way for its future development as a potential therapeutic agent.

References

  • MSpace. Development of novel PARP inhibitors based on phenanthridinones using computer-aided drug design. Available at: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. National Institutes of Health. Available at: [Link]

  • Pai, M. Y., et al. (2011). Identification of direct protein targets of small molecules. PubMed. Available at: [Link]

  • ResearchGate. Hydroxamic Acids as PARP-1 Inhibitors: Molecular Design and Anticancer Activity of Novel Phenanthridinones. Available at: [Link]

  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. Available at: [Link]

  • Keefer, C. E., et al. (2021). Emerging Approaches for the Identification of Protein Targets of Small Molecules - A Practitioners' Perspective. ACS Publications. Available at: [Link]

  • Siddiqui, Z. N., et al. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. National Institutes of Health. Available at: [Link]

  • Deniz, E., et al. (2014). Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. National Institutes of Health. Available at: [Link]

  • Cushman, M., et al. (2006). 11-Substituted 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine derivatives as novel topoisomerase I-targeting agents. National Institutes of Health. Available at: [Link]

  • ResearchGate. Selected examples of biologically important phenanthridinones. Available at: [Link]

  • Istrate, A., et al. (2025). Pyrrolo-Fused Phenanthridines as Potential Anticancer Agents: Synthesis, Prediction, and Biological Evaluation. National Institutes of Health. Available at: [Link]

  • Sutherell, C. L., et al. (2023). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. MDPI. Available at: [Link]

  • Taccola, C., et al. (2011). Effects of 6(5H)-phenanthridinone, an inhibitor of poly(ADP-ribose)polymerase-1 activity (PARP-1), on locomotor networks of the rat isolated spinal cord. PubMed. Available at: [Link]

  • ResearchGate. Proposed mechanism for the phenanthridinone synthesis. Available at: [Link]

  • Wang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI. Available at: [Link]

  • Furet, P., et al. (2021). Discovery of Orally Active Isofuranones as Potent, Selective Inhibitors of Hematopoetic Progenitor Kinase 1. National Institutes of Health. Available at: [Link]

  • Wang, A., et al. (2022). Chemical Reactivity and Optical and Pharmacokinetics Studies of 14 Multikinase Inhibitors and Their Docking Interactions Toward ACK1 for Precision Oncology. Frontiers. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Experimental setup for testing 4-Amino-2-bromophenanthridin-6(5h)-one as a BET inhibitor

Application Note: Experimental Validation of 4-Amino-2-bromophenanthridin-6(5h)-one as a BET Bromodomain Inhibitor Introduction & Rationale The compound 4-Amino-2-bromophenanthridin-6(5h)-one represents a specialized sca...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Validation of 4-Amino-2-bromophenanthridin-6(5h)-one as a BET Bromodomain Inhibitor

Introduction & Rationale

The compound 4-Amino-2-bromophenanthridin-6(5h)-one represents a specialized scaffold within the phenanthridinone class. While phenanthridinones are historically associated with PARP inhibition (e.g., PJ-34), recent structural biology campaigns have identified them as potent mimetics of acetyl-lysine (Kac), enabling them to competitively inhibit the Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, BRD4, and BRDT).

Mechanistic Hypothesis: The phenanthridinone core mimics the acetylated lysine residue of histone tails, inserting into the hydrophobic hydrophobic pocket of the bromodomain. The amide nitrogen of the lactam ring typically forms a critical hydrogen bond with the conserved asparagine residue (e.g., Asn140 in BRD4-BD1) at the base of the binding pocket. The 4-amino and 2-bromo substituents are predicted to engage in additional hydrophobic or water-mediated interactions, potentially conferring selectivity for the second bromodomain (BD2) over the first (BD1), a distinct advantage over pan-BET inhibitors like JQ1.

This guide outlines a self-validating workflow to confirm this compound's potency, selectivity, and cellular efficacy.

Compound Preparation & Handling

  • Solubility: Phenanthridinones are generally hydrophobic.

  • Stock Preparation: Dissolve in 100% DMSO to a concentration of 10 mM.

  • Storage: Aliquot into single-use vials and store at -80°C to prevent freeze-thaw degradation.

  • Quality Control: Verify purity via LC-MS prior to biological testing. Purity >95% is required to rule out off-target effects from synthetic byproducts.

Phase I: Biochemical Validation (Target Engagement)

Objective: Determine the binding affinity (


 or 

) and selectivity (BD1 vs. BD2).
Method A: TR-FRET Competition Assay

Why this method? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is robust against autofluorescence, which can be an issue with fused-ring heterocycles like phenanthridinones.

Protocol:

  • Reagents:

    • Recombinant BRD4-BD1 and BRD4-BD2 (GST-tagged).

    • Biotinylated acetyl-histone H4 peptide (H4K5ac/K8ac/K12ac/K16ac).

    • Europium-labeled anti-GST antibody (Donor).

    • Streptavidin-Allophycocyanin (APC) (Acceptor).

  • Workflow:

    • Step 1: Dilute compound in Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA). Create a 10-point dose-response curve (e.g., 10

      
      M to 0.1 nM).
      
    • Step 2: Add 5 nM GST-BRD4 protein and compound to a 384-well white low-volume plate. Incubate for 15 min at RT.

    • Step 3: Add 50 nM Biotin-Peptide. Incubate for 30 min.

    • Step 4: Add detection mix (Eu-Anti-GST + SA-APC). Incubate for 60 min.

    • Step 5: Read on a multimode plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (

    
    ). Plot % inhibition vs. log[Compound]. Fit to a 4-parameter logistic model to determine 
    
    
    
    .
Method B: Thermal Shift Assay (TSA/DSF)

Why this method? Confirms direct physical binding and protein stabilization, ruling out false positives from aggregation.

Protocol:

  • Mix 2

    
    M Recombinant BRD4 domain with 5x SYPRO Orange dye in PCR buffer.
    
  • Add Compound (10

    
    M final) or DMSO control.
    
  • Run a melt curve in a RT-PCR machine (25°C to 95°C, 0.5°C/min ramp).

  • Result: A shift in melting temperature (

    
    C) indicates significant binding.
    

Phase II: Cellular Efficacy & Mechanism

Objective: Prove the compound penetrates the cell membrane and disrupts chromatin-dependent signaling.

Assay A: Cellular Target Engagement (NanoBRET)

Why this method? Measures binding in live cells, accounting for permeability and intracellular ATP competition.

  • Transfection: Transfect HEK293 cells with a NanoLuc-BRD4 fusion vector.

  • Tracer: Treat cells with a cell-permeable fluorescent BET tracer (probed at

    
    ).
    
  • Competition: Add 4-Amino-2-bromophenanthridin-6(5h)-one. If the compound binds BRD4, it displaces the tracer, reducing the BRET signal.

Assay B: c-MYC Suppression (Functional Readout)

Why this method? BRD4 recruits P-TEFb to the MYC super-enhancer. BET inhibition typically collapses this enhancer, leading to rapid loss of c-MYC protein.

Protocol:

  • Cell Line: MV4-11 (AML) or MM.1S (Multiple Myeloma) – these are "BET-addicted" lines.

  • Treatment: Treat cells with 0.1, 1.0, and 10

    
    M of compound for 6 hours. (Short duration ensures primary effect measurement).
    
  • Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Western Blot:

    • Primary Antibodies: Anti-c-MYC (1:1000), Anti-HEXIM1 (Upregulation indicates BET inhibition), Anti-GAPDH (Loading Control).

    • Expectation: Dose-dependent decrease in c-MYC; increase in HEXIM1.[1]

Phase III: Phenotypic Profiling

Objective: Correlate molecular mechanism with biological outcome.

AssayReadoutExpected Result (if active)
CellTiter-Glo ATP/Proliferation

M in MV4-11 cells.
Flow Cytometry Propidium IodideG1 Cell Cycle Arrest (24h post-treatment).
Caspase-Glo 3/7 ApoptosisActivation of Caspase 3/7 (48h post-treatment).

Visualization of Experimental Logic

Diagram 1: Validation Workflow

BET_Validation_Workflow Compound 4-Amino-2-bromo phenanthridin-6(5h)-one Biochem Biochemical Assay (TR-FRET / AlphaScreen) Compound->Biochem Dissolve in DMSO Selectivity Selectivity Check (BD1 vs BD2) Biochem->Selectivity Determine Kd Cellular Cellular Engagement (NanoBRET) Selectivity->Cellular If Kd < 500nM Functional Functional Readout (c-MYC Western Blot) Cellular->Functional If Permeable Phenotype Phenotypic Outcome (G1 Arrest / Apoptosis) Functional->Phenotype Mechanism Confirmed Phenotype->Compound SAR Optimization

Caption: Step-by-step validation pipeline moving from cell-free binding affinity to complex phenotypic readouts.

Diagram 2: Mechanism of Action

MOA_Pathway Chromatin Acetylated Chromatin (Super-Enhancers) BRD4 BRD4 Protein Chromatin->BRD4 Recruits PTEFb P-TEFb Complex (CDK9/CyclinT1) BRD4->PTEFb Scaffolds Inhibitor Phenanthridinone Inhibitor Inhibitor->BRD4 Competes with Chromatin RNAPII RNA Polymerase II (Paused) PTEFb->RNAPII Phosphorylates Ser2 Elongation Transcriptional Elongation RNAPII->Elongation Releases MYC c-MYC Oncogene Elongation->MYC Expresses Proliferation Tumor Cell Proliferation MYC->Proliferation Drives

Caption: Mechanism of Action: The inhibitor displaces BRD4 from chromatin, halting c-MYC transcription.

References

  • Tripathi, S., et al. (2016). "A Novel Phenanthridionone Based Scaffold As a Potential Inhibitor of the BRD2 Bromodomain: Crystal Structure of the Complex."[2][3] PLOS ONE. [3]

  • Zhang, Z., et al. (2019). "Novel phenanthridin-6(5H)-one derivatives as potent and selective BET bromodomain inhibitors: Rational design, synthesis and biological evaluation." European Journal of Medicinal Chemistry.

  • Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature.

  • Mathur, S., et al. (2018). "Structural investigation of a pyrano-1,3-oxazine derivative and the phenanthridinone core moiety against BRD2 bromodomains."[4] Acta Crystallographica.

Sources

Application

Application of 4-Amino-2-bromophenanthridin-6(5H)-one in Kinase Inhibition Assays: A Detailed Technical Guide

Introduction: Unveiling the Potential of a Novel Phenanthridinone In the landscape of modern drug discovery, the identification and characterization of small molecules that modulate key cellular processes is of paramount...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Phenanthridinone

In the landscape of modern drug discovery, the identification and characterization of small molecules that modulate key cellular processes is of paramount importance. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins and other substrates, represent a major class of drug targets, particularly in oncology.[1][2] The phenanthridinone scaffold has garnered significant attention for its therapeutic potential, notably as an inhibitor of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[3] 4-Amino-2-bromophenanthridin-6(5H)-one is a novel compound belonging to this chemical class. While its direct kinase inhibitory activity has not been extensively profiled in publicly available literature, its structural similarity to other biologically active compounds warrants a thorough investigation of its effects on the human kinome.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the kinase inhibitory potential of 4-Amino-2-bromophenanthridin-6(5H)-one. We will delve into the rationale behind selecting appropriate assay formats, provide detailed, step-by-step protocols for robust in vitro kinase inhibition assays, and discuss the principles of data analysis and interpretation. The overarching goal is to equip the scientific community with the necessary tools to characterize the selectivity and potency of this compound, thereby elucidating its potential as a therapeutic agent or a valuable research tool.

Understanding the Target: Kinases and the Rationale for Inhibition Assays

Protein kinases play a pivotal role in signal transduction pathways that govern a multitude of cellular functions, including cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity, often due to mutations or overexpression, is a hallmark of many diseases, most notably cancer.[2][4] This has led to the development of a plethora of small molecule kinase inhibitors as targeted therapies.[5][6][7]

Given that 4-Amino-2-bromophenanthridin-6(5H)-one belongs to a class of compounds known to interact with nucleotide-binding sites (PARP inhibitors bind to the NAD+ binding pocket), it is plausible that it may exhibit off-target effects on the ATP-binding sites of kinases. Therefore, profiling this compound against a panel of kinases is a critical step in its preclinical development to understand its selectivity and potential side effects.

Experimental Workflow for Kinase Inhibition Profiling

A systematic approach is essential for accurately determining the kinase inhibition profile of a test compound. The following workflow outlines the key stages, from initial compound handling to comprehensive data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis A Compound Solubilization & Serial Dilution B Kinase & Substrate Preparation D Kinase Reaction (Kinase + Substrate + ATP + Compound) A->D C Assay Buffer Formulation B->D C->D E Detection Reagent Addition D->E Incubation F Signal Measurement (Luminescence/Fluorescence) E->F Incubation G Raw Data Normalization F->G H Dose-Response Curve Generation G->H I IC50 Value Determination H->I

Caption: A generalized workflow for in vitro kinase inhibition assays.

Detailed Protocols for Kinase Inhibition Assays

The choice of assay technology is critical for generating high-quality, reproducible data. Here, we provide protocols for two widely used and robust non-radioactive methods: a luminescence-based assay and a fluorescence polarization-based assay.

Protocol 1: Luminescence-Based Kinase Inhibition Assay (e.g., Kinase-Glo®)

This homogeneous "add-mix-read" assay format measures kinase activity by quantifying the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation.[8][9][10] The luminescent signal is inversely proportional to kinase activity.[1][11]

Principle of the Assay:

G cluster_0 Kinase Reaction cluster_1 Detection A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B Phosphorylation C Remaining ATP + Luciferin D Light (Luminescence) C->D Luciferase

Caption: The principle of the Kinase-Glo® luminescent kinase assay.

Materials and Reagents:

  • 4-Amino-2-bromophenanthridin-6(5H)-one

  • DMSO (Dimethyl sulfoxide), molecular biology grade

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-Amino-2-bromophenanthridin-6(5H)-one in 100% DMSO. Due to the limited information on its solubility, it is advisable to perform initial solubility tests.[12]

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM down to 10 nM). This will be used to generate a dose-response curve.

  • Assay Setup (96-well plate format):

    • Add 5 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells of the microplate.

    • Prepare a 2X kinase/substrate solution in kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically in a separate optimization experiment.

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2.5X ATP solution in kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase being tested.

    • To initiate the kinase reaction, add 10 µL of the 2.5X ATP solution to each well. The final reaction volume will be 25 µL.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature (or the optimal temperature for the kinase) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

  • Signal Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Mix the contents of the wells for 2 minutes on a plate shaker to ensure cell lysis and signal stabilization.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • The raw luminescence units (RLU) are inversely proportional to kinase activity.

  • Normalize the data by setting the vehicle control (DMSO) as 0% inhibition and a control with no kinase as 100% inhibition.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Fluorescence Polarization (FP)-Based Kinase Inhibition Assay

FP assays are homogeneous assays that measure the change in the rotational motion of a fluorescently labeled tracer molecule upon binding to a larger molecule.[13][14][15] In the context of kinase assays, this can be applied in a competitive binding format.

Principle of the Assay:

G cluster_0 No Inhibition cluster_1 With Inhibition A Kinase + Fluorescent Tracer B Kinase-Tracer Complex (High Polarization) A->B Binding C Kinase + Fluorescent Tracer + Inhibitor D Free Fluorescent Tracer (Low Polarization) C->D Competition

Caption: The principle of a competitive fluorescence polarization kinase assay.

Materials and Reagents:

  • 4-Amino-2-bromophenanthridin-6(5H)-one

  • DMSO

  • Purified kinase of interest

  • A fluorescently labeled tracer molecule that binds to the ATP-binding pocket of the kinase

  • FP assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Black, non-binding surface 96- or 384-well microplates

  • Multichannel pipettes

  • Plate reader with fluorescence polarization capabilities

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution and serial dilutions of 4-Amino-2-bromophenanthridin-6(5H)-one in 100% DMSO as described in Protocol 1.

  • Assay Setup (384-well plate format):

    • Add 100 nL of the serially diluted compound or DMSO to the appropriate wells of the microplate using an acoustic dispenser or a low-volume multichannel pipette.

    • Prepare a solution containing the kinase and the fluorescent tracer in FP assay buffer. The optimal concentrations of both should be determined in a prior optimization experiment.

    • Add 10 µL of the kinase/tracer solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Signal Detection:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis:

  • The fluorescence polarization signal (in milli-polarization units, mP) will decrease as the inhibitor displaces the fluorescent tracer from the kinase.

  • Normalize the data, with the vehicle control (DMSO) representing 0% inhibition and a control without kinase representing 100% inhibition.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Interpretation and Expected Outcomes

The primary output of these assays will be the IC₅₀ value of 4-Amino-2-bromophenanthridin-6(5H)-one against the tested kinases.

Parameter Description Significance
IC₅₀ (nM or µM) The concentration of the compound that inhibits 50% of the kinase activity.A lower IC₅₀ value indicates higher potency.
Dose-Response Curve A graphical representation of the relationship between compound concentration and kinase inhibition.The steepness of the curve can provide insights into the mechanism of inhibition.
Selectivity Profile A comparison of IC₅₀ values across a panel of different kinases.A highly selective inhibitor will have potent activity against a single or a small number of kinases, while a non-selective inhibitor will inhibit a broad range of kinases.

A potent and selective kinase inhibitor would be a valuable lead compound for further drug development.[2] Conversely, if 4-Amino-2-bromophenanthridin-6(5H)-one shows weak or no activity against a wide range of kinases, it would suggest that its primary mechanism of action lies elsewhere, potentially as a PARP inhibitor as hypothesized.[3] Even a negative result in a kinase screen is valuable, as it helps to build a comprehensive pharmacological profile of the compound.

Concluding Remarks

The protocols and methodologies outlined in this technical guide provide a robust framework for the systematic evaluation of 4-Amino-2-bromophenanthridin-6(5H)-one in kinase inhibition assays. By employing these techniques, researchers can accurately determine the potency and selectivity of this novel compound, thereby shedding light on its therapeutic potential and mechanism of action. The data generated will be crucial for making informed decisions in the drug discovery and development pipeline.

References

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • Promega GmbH. (n.d.). Kinase-Glo® Luminescent Kinase Assays. [Link]

  • Martens, S. (2024, May 31). In vitro kinase assay. protocols.io. [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55. [Link]

  • Burke, T. R., Jr, et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. ACS Medicinal Chemistry Letters, 4(11), 1033–1037. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Molecular Devices. (2026, February 16). Fluorescence Polarization (FP). [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]

  • ResearchGate. (2025, August 6). Fluorescence detection techniques for protein kinase assay. [Link]

  • Zhang, Y., et al. (2019). Novel phenanthridin-6(5H)-one derivatives as potent and selective BET bromodomain inhibitors: Rational design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 179, 502–514. [Link]

  • Jagtap, P., & Szabo, C. (2005). Therapeutic applications of PARP inhibitors: anticancer therapy and beyond. British Journal of Pharmacology, 146(5), 639–651. [Link]

  • Moore, K., et al. (2018). Maintenance Olaparib in Patients with Newly Diagnosed Advanced Ovarian Cancer. The New England Journal of Medicine, 379(26), 2495–2505. [Link]

  • Chinese Journal of Organic Chemistry. (2021). Synthesis and Biological Activity of 4-Amino-5-cyano-6-alkylamino Pyridine Derivatives. [Link]

  • Drug Discovery News. (2025, May 28). New cancer fitness drugs aim to trigger tumor death. [Link]

  • Sharma, P., et al. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Scientia Pharmaceutica, 80(4), 947–962. [Link]

  • Mei, W., et al. (2017). Synthesis and biological evaluation of 4-biphenylamino-5-halo-2(5H)-furanones as potential anticancer agents. European Journal of Medicinal Chemistry, 139, 521–531. [Link]

  • Cleveland Clinic. (2025, January 20). PARP Inhibitors: What They Are, Types & Side Effects. [Link]

  • Chemical-Knomics. (n.d.). Drug Discovery - Inhibitor. [Link]

  • The ASCO Post. (2017, November 25). PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond![Link]

  • Chauhan, J., et al. (2023). Discovery and anti-tumor activity of 4-(benzylamino)-6-(3,5-dimethylisoxazol-4-yl)quinolin-2(1H)-one (CG13250), a potent, selective and orally bioavailable BET bromodomain inhibitor. Bioorganic & Medicinal Chemistry Letters, 86, 129220. [Link]

  • BioWorld. (2025, June 30). Selective oral small-molecule inhibitor of Aurora kinase B to fight multiple cancers. [Link]

  • Journal of Hematology Oncology Pharmacy. (2022, December 15). Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors. [Link]

  • PubChem. (n.d.). 4-Amino-2-bromophenol. [Link]

  • Alliance for Clinical Trials in Oncology. (n.d.). Home. [Link]

  • MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

  • ResearchGate. (2018, October 4). Synthesis and Biological activity of some 2-amino-4(-4-substituted phenyl)-6-(naphtho[2,1-b]furan-2 yl)-4H-pyran-3-carbonitrile derivatives. [Link]

Sources

Method

Application Note: Cell-Based Characterization of 4-Amino-2-bromophenanthridin-6(5H)-one

This Application Note is designed for researchers investigating 4-Amino-2-bromophenanthridin-6(5H)-one , a functionalized derivative of the phenanthridinone scaffold. Based on the structural homology of the phenanthridin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating 4-Amino-2-bromophenanthridin-6(5H)-one , a functionalized derivative of the phenanthridinone scaffold.

Based on the structural homology of the phenanthridin-6(5H)-one core to established Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., PJ34) and BET bromodomain inhibitors , this guide prioritizes assays relevant to DNA Damage Response (DDR) , Synthetic Lethality , and Oncology .

Introduction & Mechanistic Rationale

4-Amino-2-bromophenanthridin-6(5H)-one represents a critical chemical scaffold in medicinal chemistry. The phenanthridinone core mimics the nicotinamide pocket of NAD+, making it a privileged structure for inhibiting PARP1/2 enzymes.

  • The 4-Amino Group: Often serves as a hydrogen bond donor to critical residues (e.g., Gly863 in PARP1) or enhances aqueous solubility.

  • The 2-Bromo Substituent: Provides a halogen handle for filling hydrophobic pockets or for further cross-coupling reactions (e.g., Suzuki-Miyaura) to expand library diversity.

Primary Biological Targets:

  • PARP1/2 Inhibition: Blocking the catalytic activity of PARP, preventing the repair of single-strand breaks (SSBs).

  • PARP Trapping: Stabilizing the PARP-DNA complex, which is more cytotoxic than catalytic inhibition alone.

  • Synthetic Lethality: Inducing cell death specifically in Homologous Recombination (HR)-deficient cells (e.g., BRCA1/2 mutants).

Experimental Workflow Visualization

The following diagram outlines the logical flow of assays required to validate the biological activity of this compound.

Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Phenotype cluster_2 Phase 3: Mechanism Confirmation Compound 4-Amino-2-bromophenanthridin-6(5H)-one PAR_Assay Cellular PARylation Assay (Inhibition of PAR polymer formation) Compound->PAR_Assay Treat Cells Viability Clonogenic Survival Assay (Synthetic Lethality: BRCA-/- vs WT) Compound->Viability Long-term Exposure Trapping Chromatin Fractionation (PARP Trapping) PAR_Assay->Trapping If catalytic inhibition confirmed DSB gamma-H2AX Foci Quantification (Double Strand Break Accumulation) PAR_Assay->DSB Unrepaired SSBs become DSBs Cycle Cell Cycle Analysis (G2/M Arrest) Viability->Cycle Validate growth inhibition DSB->Cycle Checkpoint Activation

Caption: Experimental hierarchy for validating 4-Amino-2-bromophenanthridin-6(5H)-one activity. Phase 1 confirms target inhibition; Phase 2 assesses therapeutic window; Phase 3 confirms the mechanism of cell death.

Protocol 1: Cellular PARylation Assay (Target Engagement)

Objective: To quantify the ability of 4-Amino-2-bromophenanthridin-6(5H)-one to inhibit the formation of Poly(ADP-ribose) (PAR) chains in cells following DNA damage induction.

Rationale: Phenanthridinones compete with NAD+ for the PARP active site. Under H₂O₂ stress, PARP is hyperactivated. Effective inhibition will abolish the accumulation of PAR polymers.

Materials
  • Cell Line: HeLa or MDA-MB-436 (Human).

  • Reagents:

    • Hydrogen Peroxide (H₂O₂).

    • Primary Ab: Anti-PAR antibody (Mouse monoclonal, e.g., clone 10H).

    • Secondary Ab: Goat anti-Mouse Alexa Fluor 488.

    • Fixative: Methanol:Acetone (1:1) at -20°C (Crucial: Formaldehyde destroys PAR chains).

Step-by-Step Methodology
  • Seeding: Plate cells at

    
     cells/well in a 24-well plate on glass coverslips. Incubate overnight.
    
  • Pre-treatment: Treat cells with increasing concentrations of 4-Amino-2-bromophenanthridin-6(5H)-one (0.1 µM, 1 µM, 10 µM) for 1 hour .

    • Control: DMSO (Vehicle).

    • Positive Control:[1] Olaparib (1 µM).

  • Stimulation: Add H₂O₂ (final concentration 1 mM) directly to the media containing the drug. Incubate for 10 minutes at 37°C.

    • Note: PAR chains degrade rapidly; precise timing is essential.

  • Fixation: Aspirate media and immediately fix with cold Methanol:Acetone (1:1) for 10 minutes at -20°C.

  • Staining:

    • Wash 3x with PBS.

    • Block with 5% BSA/PBS for 30 mins.

    • Incubate with Anti-PAR antibody (1:500) for 1 hour at RT.

    • Wash 3x with PBS.

    • Incubate with Secondary Ab (1:1000) + DAPI for 45 mins.

  • Analysis: Image using fluorescence microscopy. Quantify Nuclear Fluorescence Intensity.

Expected Result: H₂O₂ treatment should cause a massive spike in nuclear PAR signal. The compound should dose-dependently abrogate this signal.

Protocol 2: Clonogenic Survival Assay (Synthetic Lethality)

Objective: To determine if 4-Amino-2-bromophenanthridin-6(5H)-one exhibits synthetic lethality in HR-deficient cells.

Rationale: PARP inhibition is rarely toxic to normal cells but lethal to cells lacking BRCA1/2 due to the accumulation of double-strand breaks that cannot be repaired by Homologous Recombination.

Experimental Design Table
ParameterCondition A (Wild Type)Condition B (Mutant)
Cell Line MCF7 or MDA-MB-231 (BRCA Proficient)MDA-MB-436 or HCC1937 (BRCA Deficient)
Seeding Density 500 cells / well (6-well plate)800 cells / well (6-well plate)
Drug Range 0, 10 nM, 100 nM, 1 µM, 10 µM0, 10 nM, 100 nM, 1 µM, 10 µM
Exposure Time 10 - 14 Days (Continuous)10 - 14 Days (Continuous)
Methodology
  • Seeding: Trypsinize cells to a single-cell suspension. Seed at low densities (see table) to allow distinct colony formation.

  • Treatment: 24 hours post-seeding, add the compound. Refresh media with drug every 3-4 days.

  • Termination: When colonies in the control wells contain >50 cells:

    • Wash with PBS.

    • Fix with Methanol/Acetic Acid (3:1) for 15 mins.

    • Stain with 0.5% Crystal Violet for 30 mins.

  • Quantification: Count colonies manually or using ImageJ.

  • Calculation: Calculate Plating Efficiency (PE) and Surviving Fraction (SF).

Data Interpretation: A "Synthetic Lethality" hit is defined by a significant left-shift in the survival curve of the BRCA-deficient line compared to the WT line (typically >10-fold difference in IC50).

Protocol 3: -H2AX Foci Formation (DNA Damage Marker)

Objective: To confirm that the cytotoxicity is driven by the accumulation of Double-Strand Breaks (DSBs).

Rationale: If the compound inhibits PARP, single-strand breaks will persist and convert to DSBs during replication. Phosphorylation of Histone H2AX (


-H2AX) marks these DSBs.
Methodology
  • Treatment: Treat cells (BRCA-deficient preferred) with the compound (IC50 concentration) for 24 and 48 hours .

  • Fixation: Fix with 4% Paraformaldehyde (15 mins). Permeabilize with 0.5% Triton X-100.

  • Staining:

    • Primary Ab: Anti-phospho-Histone H2AX (Ser139).

    • Secondary Ab: Alexa Fluor 594 (Red).

    • Counterstain: DAPI (Blue).

  • Quantification: Count the number of foci per nucleus.

    • Positive: >10 foci per nucleus indicates significant genotoxic stress.

Pathway Visualization: Mechanism of Action

The following diagram illustrates how 4-Amino-2-bromophenanthridin-6(5H)-one induces cell death in specific genetic contexts.

MOA Drug 4-Amino-2-bromophenanthridin-6(5H)-one PARP PARP1 Enzyme Drug->PARP Inhibits SSB Single Strand Breaks (SSBs) PARP->SSB Repairs Fork Replication Fork Collapse SSB->Fork Persists during Replication DSB Double Strand Breaks (DSBs) Fork->DSB Converts to HR Homologous Recombination (BRCA1/2) DSB->HR Repair Pathway A NHEJ NHEJ (Error Prone) DSB->NHEJ Repair Pathway B Survival Cell Survival HR->Survival High Fidelity Repair Death Genomic Instability & Apoptosis NHEJ->Death In BRCA-deficient cells (Toxic Lesions)

Caption: Mechanism of Action. The compound inhibits PARP, converting SSBs to DSBs. In BRCA-deficient cells (HR pathway loss), this leads to toxic genomic instability.

Physicochemical Note: Fluorescence

Phenanthridinone derivatives are often fluorescent.

  • Check: Before running flow cytometry (e.g., Annexin V or PI), verify the compound's autofluorescence.

  • Protocol: Dissolve compound in PBS and scan emission spectra (Excitation: ~340-380 nm). If it fluoresces in the Green/Red channels, adjust compensation matrices in flow cytometry or switch to non-fluorescent viability assays (e.g., CellTiter-Glo).

References

  • Structure-Activity Relationships of Phenanthridinones

    • Ferraris, D. et al. "Design and synthesis of poly (ADP-ribose) polymerase-1 inhibitors. 2. Biological evaluation of aza-5[H]-phenanthridin-6-ones as potent, aqueous-soluble compounds for the treatment of ischemic injuries."[2] Journal of Medicinal Chemistry (2003).

  • PARP Inhibition & Synthetic Lethality

    • Farmer, H. et al. "Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy.
  • PARP Trapping Mechanism

    • Murai, J. et al. "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research (2012).
  • Immunofluorescence Protocols for PAR

    • Michels, J. et al. "Detection of PARP activity in vivo and in vitro." Methods in Molecular Biology (2011).

Sources

Application

Handling and storage guidelines for 4-Amino-2-bromophenanthridin-6(5h)-one

Application Note: Handling, Storage, and Protocol Guidelines for 4-Amino-2-bromophenanthridin-6(5H)-one Introduction & Chemical Context 4-Amino-2-bromophenanthridin-6(5H)-one is a specialized heterocyclic scaffold, prima...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Protocol Guidelines for 4-Amino-2-bromophenanthridin-6(5H)-one

Introduction & Chemical Context

4-Amino-2-bromophenanthridin-6(5H)-one is a specialized heterocyclic scaffold, primarily utilized as a high-value intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and BET bromodomain inhibitors [1, 2].[1][2] Structurally, it features a rigid phenanthridinone core (a lactam fused to a biphenyl system) decorated with a reactive primary amine at the C4 position and a bromine handle at the C2 position.

This dual-functionalization makes it a versatile "linchpin" molecule:

  • C4-Amino Group: A nucleophilic site for amide coupling or reductive amination.[1][2]

  • C2-Bromo Group: An electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

  • Phenanthridinone Core: Provides the planar geometry required for intercalation or π-stacking in active sites (e.g., NAD+ binding pocket of PARP).[1][2]

Due to the presence of the electron-rich amino group and the conjugated aromatic system, this compound is susceptible to oxidative degradation and photolysis.[1][2] Strict adherence to the following protocols is required to maintain purity >98% and ensure experimental reproducibility.

Safety Profile & Hazard Identification

GHS Classification (Predicted based on SAR):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[1]

  • Specific Target Organ Toxicity: Category 3 (Respiratory irritation).[1]

  • Carcinogenicity/Mutagenicity: Suspected (due to structural similarity to intercalating agents like ethidium bromide).[1]

Personal Protective Equipment (PPE):

  • Respiratory: N95 or P100 respirator if handling powder outside a fume hood.[1][2]

  • Dermal: Double nitrile gloves (0.11 mm min.[1] thickness).

  • Ocular: Chemical splash goggles.[1][2]

Storage & Stability Guidelines

The primary degradation pathways for 4-Amino-2-bromophenanthridin-6(5H)-one are photo-oxidation of the aniline moiety and hygroscopic aggregation .[1][2]

Storage Decision Matrix

StorageProtocol Start Received Compound FormCheck Physical Form? Start->FormCheck Solid Solid Powder FormCheck->Solid Powder Solution Solubilized (DMSO) FormCheck->Solution Liquid LongTerm Long-Term Storage (-20°C) Solid->LongTerm SolStorage Aliquot Storage (-80°C) Solution->SolStorage Conditions Desiccated Protect from Light Inert Gas (Argon/N2) LongTerm->Conditions SolCond Avoid Freeze-Thaw > 3 cycles Seal with Parafilm SolStorage->SolCond

Figure 1: Decision matrix for optimal storage conditions based on physical state.

Protocol 1: Long-Term Storage (Solid State)

  • Temperature: Store at -20°C .

  • Atmosphere: The vial should be purged with Argon or Nitrogen before sealing to prevent oxidation of the amino group (which turns the white/off-white powder brown).[1][2]

  • Desiccation: Store inside a secondary container (e.g., a sealed jar) with active desiccant (silica gel or Drierite) to prevent hydrolysis of downstream reaction products.[1]

  • Light: Wrap the vial in aluminum foil if the primary container is not amber glass.

Solubility & Reconstitution Protocol

The phenanthridinone core is highly planar and hydrophobic, leading to strong intermolecular


-

stacking.[1][2] This results in poor solubility in water and simple alcohols.[1][2]

Recommended Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous,


99.9%)
ParameterSpecificationNotes
Max Solubility ~20–25 mMSonicate at 37°C if precipitation occurs.[1][2]
Stock Conc. 10 mMRecommended for ease of calculation.[1][2]
Stability (Soln.) 1 Month at -20°C6 Months at -80°C.
Precipitation High Risk in AqueousDo not exceed 1% DMSO final conc. in aqueous buffers without testing.[1][2]

Protocol 2: Preparation of 10 mM Stock Solution Example Calculation for 5 mg of Compound (MW ≈ 289.13 g/mol )

  • Weighing: Accurately weigh 5.0 mg of the powder into a sterile microcentrifuge tube.

    • Note: Use an anti-static gun if the powder is electrostatic.[1][2]

  • Calculation:

    
    
    
    
    
  • Dissolution: Add 1.73 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Verify the solution is clear and free of turbidity.

  • Aliquot: Dispense into 50–100

    
    L aliquots to avoid repeated freeze-thaw cycles.
    

Experimental Usage Guidelines

A. Chemical Synthesis (Cross-Coupling)

When using as an intermediate for Suzuki or Buchwald couplings:

  • Base Selection: Use mild inorganic bases (e.g.,

    
    , 
    
    
    
    ).[1] Strong bases may deprotonate the lactam nitrogen (
    
    
    ), leading to N-alkylation side products [3].[1][2]
  • Protection: The C4-amino group may require protection (e.g., Boc or Cbz) if the reaction conditions are oxidative or involve strong electrophiles.[1][2]

B. Biological Assays (In Vitro)
  • Serial Dilution: Perform serial dilutions in DMSO first, then transfer to the aqueous buffer (PBS/Media) immediately prior to use.

  • Control: Always run a "DMSO-only" vehicle control (typically 0.1% - 0.5% v/v) to account for solvent toxicity.[1][2]

Workflow: Biological Assay Preparation

AssayWorkflow Stock 10 mM Stock (DMSO, -80°C) Thaw Thaw @ 37°C Vortex Stock->Thaw Dilution Intermediate Dilution (100x in DMSO) Thaw->Dilution Stepwise Final Final Assay Buffer (1% DMSO) Dilution->Final 1:100 Dilution PrecipCheck Check for Precipitation Final->PrecipCheck Critical Step

Figure 2: Workflow for transferring stock solution to aqueous assay media.

References

  • Novel phenanthridin-6(5H)-one derivatives as potent and selective BET bromodomain inhibitors. Eur. J. Med.[1][2][3] Chem., 2019.[1][3][4]

  • Synthesis of substituted 5(H)phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors. Bioorg. Med. Chem. Lett., 2001.[1][2][5]

  • Synthetic Approaches to Phenanthridine-6(5H)-ones. Asian Journal of Organic Chemistry, 2020.[1][2]

  • PubChem Compound Summary: Phenanthridin-6(5H)-one Core Properties. National Library of Medicine. [1][2]

Sources

Method

Technical Guide: Validating 4-Amino-2-bromophenanthridin-6(5H)-one as a Scaffold for PARP-Targeted High-Throughput Screening

Topic: 4-Amino-2-bromophenanthridin-6(5H)-one for High-Throughput Screening Content Type: Detailed Application Note & Protocol Executive Summary & Compound Profile Compound Name: 4-Amino-2-bromophenanthridin-6(5H)-one Cl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Amino-2-bromophenanthridin-6(5H)-one for High-Throughput Screening Content Type: Detailed Application Note & Protocol

Executive Summary & Compound Profile

Compound Name: 4-Amino-2-bromophenanthridin-6(5H)-one Class: Functionalized 6(5H)-Phenanthridinone (Poly(ADP-ribose) polymerase [PARP] inhibitor pharmacophore).[1][2] Primary Application: Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) for DNA Damage Response (DDR) modulators.

Scientific Rationale: The 6(5H)-phenanthridinone core is a privileged scaffold in medicinal chemistry, serving as the structural anchor for established PARP inhibitors (e.g., PJ-34). This specific derivative, 4-Amino-2-bromophenanthridin-6(5H)-one , presents a unique dual-utility profile for HTS:

  • Pharmacophore: The lactam moiety mimics the nicotinamide arm of NAD+, the substrate for PARP enzymes, facilitating competitive inhibition at the catalytic site.

  • Synthetic Handle: The C2-Bromine substituent acts as a reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing this molecule to serve as a "seed" for generating diverse libraries in situ or during hit-to-lead optimization.

  • Solubility & Binding: The C4-Amino group introduces polarity to improve aqueous solubility relative to the unsubstituted core and offers an additional hydrogen-bond donor for active site interactions (e.g., with Gly863 or Ser904 in PARP1).

Pre-Screening Validation: Solubility & Stability

Critical Step: Phenanthridinones are planar, lipophilic molecules prone to π-stacking aggregation, which causes false positives in HTS (promiscuous inhibition).

Protocol A: DMSO Solubility & Aggregation Profiling

Objective: Determine the maximum non-aggregating concentration (MNAC) for assay dosing.

Materials:

  • Compound Stock: 10 mM in anhydrous DMSO.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.01% Triton X-100.

  • Detection: Dynamic Light Scattering (DLS) plate reader (e.g., Wyatt DynaPro).

Workflow:

  • Preparation: Prepare a serial dilution of the compound in DMSO (10 mM to 0.1 mM).

  • Dilution: Dilute 1:100 into assay buffer (Final: 100 µM to 1 µM, 1% DMSO).

  • Incubation: Incubate for 60 minutes at RT.

  • Read: Measure particle size via DLS.

    • Pass Criteria: Polydispersity index (PdI) < 0.2; Hydrodynamic radius < 1 nm (monomeric).

    • Fail Criteria: Radius > 10 nm or visible precipitate (indicates colloidal aggregation).

  • Result: Define the MNAC . Do not screen above this concentration to avoid pan-assay interference (PAINS).

Primary HTS Assay: PARP1 Enzymatic Inhibition

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) or Chemiluminescent ELISA. Mechanism: Measures the inhibition of biotinylated-NAD+ incorporation into histone substrates.

Protocol B: Chemiluminescent PARP Inhibition Assay (384-well format)

This protocol is optimized for detecting competitive inhibitors at the NAD+ binding pocket.

Reagents:

  • Enzyme: Recombinant Human PARP1 (High Specific Activity).

  • Substrate: Histone mixture (coated on plate).

  • Co-substrate: Biotinylated NAD+ (bio-NAD+).

  • Detection: Streptavidin-HRP + Chemiluminescent Substrate.

Step-by-Step Workflow:

  • Plate Coating: Coat 384-well white microplates with Histones (50 µL/well) overnight at 4°C. Wash 3x with PBS-T.

  • Compound Transfer:

    • Use an acoustic liquid handler (e.g., Echo 650) to transfer 20 nL of 4-Amino-2-bromophenanthridin-6(5H)-one (from DMSO source) to assay wells.

    • Include Controls: Min signal (No Enzyme), Max signal (DMSO only), Reference Inhibitor (Olaparib, 1 µM).

  • Enzyme Addition: Dispense 10 µL of PARP1 enzyme (0.5 U/well) in Assay Buffer (50 mM Tris pH 8.0, 10 mM MgCl2, 1 mM DTT). Incubate 15 min at RT to allow inhibitor binding.

  • Reaction Initiation: Dispense 10 µL of bio-NAD+ mix (Final conc: 20 µM).

  • Reaction: Incubate for 60 minutes at RT.

  • Quench & Wash: Wash plate 3x with PBS-T to remove free bio-NAD+.

  • Detection: Add 20 µL Streptavidin-HRP (1:1000). Incubate 30 min. Wash 3x.

  • Read: Add 20 µL Chemiluminescent Substrate. Read Luminescence (0.1s integration).

Data Analysis:

  • Calculate % Inhibition:

    
    
    
  • Fit dose-response curves (4-parameter logistic) to determine IC50.

Critical Counter-Screen: Fluorescence Interference

Why this is mandatory: The phenanthridinone scaffold is inherently fluorescent (blue/green region). If using a fluorescence-based primary assay (like FP or TR-FRET), the compound's intrinsic fluorescence can mask the signal, leading to false negatives.

Protocol C: Autofluorescence Mapping
  • Setup: Dilute compound to 10 µM and 100 µM in Assay Buffer.

  • Spectral Scan: Using a monochromator-based plate reader:

    • Excitation Scan: 250–400 nm.

    • Emission Scan: 350–600 nm.

  • Analysis:

    • If the compound emits at the assay's detection wavelength (e.g., 520 nm for FITC), flag as "Optical Interferer" .

    • Correction: Switch to the Chemiluminescent protocol (Protocol B) or Red-shifted dyes (Alexa 647) for these hits.

Mechanistic Visualization

The following diagrams illustrate the screening logic and the biological mechanism of action.

Diagram 1: HTS Triage Workflow

Caption: Logical flow for validating the phenanthridinone scaffold, prioritizing solubility and optical interference checks.

Diagram 2: Mechanism of Action (PARP Trapping)

Caption: Mechanism of PARP inhibition. The scaffold competes with NAD+, trapping PARP on DNA and inducing cytotoxicity.

Data Presentation & Analysis Standards

Table 1: Expected Assay Performance Metrics

MetricAcceptable RangeDescription
Z' Factor > 0.5Measures assay robustness. < 0.5 requires optimization.
S/B Ratio > 3.0Signal-to-Background ratio (Max Signal / Min Signal).
CV% < 10%Coefficient of Variation across replicate wells.
IC50 10 nM - 10 µMPotency range. The "Bromo" derivative may be less potent than optimized drugs (e.g., Olaparib) but serves as a starting point.

Hit Calling Criteria:

  • Primary Hit: >50% inhibition at 10 µM.

  • Confirmed Hit: Reproducible IC50 < 5 µM in dose-response.

  • Clean Hit: No aggregation (DLS) and No fluorescence overlap.

Safety & Handling (MSDS Summary)

  • Hazards: The compound contains an aromatic amine and bromide; treat as a potential irritant and mutagen (due to DNA intercalating potential of the core).

  • PPE: Nitrile gloves, lab coat, and safety glasses are mandatory. Handle powder in a fume hood.

  • Disposal: Halogenated organic waste.

References

  • Jagtap, P., & Szabó, C. (2005). Poly(ADP-ribose) polymerase inhibitors: design, synthesis and biological evaluation. Nature Reviews Drug Discovery, 4(5), 421–440. Link

  • Ferraris, D. V. (2010). Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. Journal of Medicinal Chemistry, 53(12), 4561–4584.[3] Link[3]

  • Curtin, N. J., & Szabo, C. (2013). Therapeutic applications of PARP inhibitors: anticancer therapy and beyond.[4] Molecular Aspects of Medicine, 34(6), 1217-1256. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

  • Costantino, G., & Macchiarulo, A. (2005). 6(5H)-Phenanthridinone derivatives as potent PARP-1 inhibitors.[3][5] Expert Opinion on Therapeutic Patents, 15(10), 1369-1386. Link

Sources

Application

Application Note: Apoptosis Induction via PARP Inhibition using 4-Amino-2-bromophenanthridin-6(5H)-one

This Application Note provides a technical guide for the use of 4-Amino-2-bromophenanthridin-6(5H)-one (a phenanthridinone derivative) in apoptosis research. Based on its pharmacophore, this compound functions as a Poly(...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a technical guide for the use of 4-Amino-2-bromophenanthridin-6(5H)-one (a phenanthridinone derivative) in apoptosis research. Based on its pharmacophore, this compound functions as a Poly(ADP-ribose) Polymerase (PARP) inhibitor .

Phenanthridinone derivatives mimic the nicotinamide moiety of NAD+, competing for the catalytic domain of PARP enzymes (PARP1/2). In apoptosis studies, they are primarily used to induce synthetic lethality in homologous recombination (HR)-deficient cells (e.g., BRCA1/2 mutations) or to chemosensitize cells to DNA-alkylating agents.

Introduction & Mechanism of Action

4-Amino-2-bromophenanthridin-6(5H)-one acts by binding to the catalytic site of PARP1 and PARP2, preventing the PARylation (poly-ADP-ribosylation) of target proteins required for Single-Strand Break (SSB) repair.

Mechanistic Pathway[1][2]
  • Inhibition: The compound competes with NAD+, inhibiting PARP catalytic activity.[1]

  • Replication Stress: Unrepaired SSBs persist. Upon DNA replication, the replication fork collides with these breaks, converting them into Double-Strand Breaks (DSBs).

  • Apoptosis Trigger:

    • In HR-proficient cells , DSBs are repaired (cell survival).

    • In HR-deficient cells (e.g., BRCA-/-), DSBs accumulate to toxic levels.

    • This activates ATM/ATR signaling

      
      p53  phosphorylation 
      
      
      
      Bax/Bak oligomerization
      
      
      Mitochondrial Outer Membrane Permeabilization (MOMP)
      
      
      Caspase-3 activation
      
      
      Apoptosis .
Pathway Visualization

PARP_Apoptosis_Pathway SSB Single Strand Breaks (SSB) PARP PARP1/2 Enzyme SSB->PARP Recruits Inhibition Inhibition of PARylation PARP->Inhibition Compound 4-Amino-2-bromophenanthridin-6(5H)-one Compound->Inhibition Blocks NAD+ Binding RepFork Replication Fork Collapse Inhibition->RepFork Unrepaired SSBs DSB Double Strand Breaks (DSB) RepFork->DSB Fork Collision Apoptosis Apoptosis (Caspase 3/7 Activation) DSB->Apoptosis Accumulation HR_Defect HR Repair Deficiency (e.g., BRCA-/-) HR_Defect->Apoptosis Sensitizes

Caption: Mechanism of synthetic lethality induced by 4-Amino-2-bromophenanthridin-6(5H)-one in DNA repair-deficient cells.

Experimental Protocols

Protocol A: Stock Solution Preparation

Phenanthridinones are hydrophobic. Proper solubilization is critical to prevent precipitation in cell culture media.

ParameterSpecificationNotes
Solvent DMSO (Dimethyl sulfoxide), AnhydrousAvoid ethanol; solubility is poor.
Concentration 10 mM or 50 mM StockHigher concentrations may precipitate.
Storage -20°C (Aliquot to avoid freeze-thaw)Stable for 6 months.
Working Conc. 1 µM – 20 µMTypical IC50 for phenanthridinones is in the low µM range.

Step-by-Step:

  • Weigh 5 mg of 4-Amino-2-bromophenanthridin-6(5H)-one (MW ≈ 289.13 g/mol ).

  • Add 1.73 mL of DMSO to create a 10 mM stock.

  • Vortex vigorously for 1 minute until fully dissolved.

  • Filter sterilize using a 0.22 µm PTFE syringe filter if using for long-term culture (>24h).

Protocol B: Apoptosis Induction (Cell Treatment)

Objective: Induce apoptosis in target cancer cell lines (e.g., HeLa, MDA-MB-436).

Reagents:

  • Target Cells (seeded at 5,000 cells/well in 96-well plate for viability, or 2x10^5 in 6-well for flow cytometry).

  • Complete Media (RPMI or DMEM + 10% FBS).

  • Optional: DNA Alkylating Agent (e.g., Temozolomide or MMS) for chemosensitization studies.

Workflow:

  • Seeding: Plate cells and allow attachment for 24 hours.

  • Dose-Response: Prepare serial dilutions of the compound in media (0, 1, 5, 10, 20, 50 µM).

    • Note: Maintain constant DMSO concentration (e.g., 0.1%) across all wells.

  • Incubation: Treat cells for 48 to 72 hours .

    • Rationale: Apoptosis via PARP inhibition is replication-dependent; cells must cycle through S-phase to accumulate damage.

  • Harvesting: Collect both floating and adherent cells (using trypsin) to ensure all apoptotic bodies are analyzed.

Protocol C: Validation Assays
1. Annexin V / Propidium Iodide (Flow Cytometry)

The Gold Standard for distinguishing early vs. late apoptosis.

  • Wash harvested cells 2x with cold PBS.

  • Resuspend in 1X Annexin Binding Buffer .

  • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

  • Incubate 15 min at RT in the dark.

  • Analyze via Flow Cytometry (Ex: 488 nm).

    • Q3 (Annexin+/PI-): Early Apoptosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

2. Western Blot for PARP Cleavage & PAR Chains

Validates target engagement and apoptotic execution.

  • Lyse cells in RIPA buffer containing Protease Inhibitors AND PARG Inhibitors (e.g., ADP-HPD) to preserve PAR chains.

  • Run SDS-PAGE and transfer to nitrocellulose.

  • Primary Antibodies:

    • Anti-PAR (Poly-ADP-ribose): Loss of signal indicates effective PARP inhibition.

    • Anti-Caspase 3 (cleaved): Presence indicates apoptosis.

    • Anti-PARP1: Look for the 89 kDa cleaved fragment (hallmark of apoptosis).

Data Analysis & Interpretation

Quantitative Metrics
MetricDefinitionInterpretation
IC50 Concentration inhibiting 50% growth.Lower IC50 in BRCA-/- vs BRCA WT cells confirms Synthetic Lethality .
Sub-G1 Fraction % of cells with <2N DNA content (Flow Cytometry).Direct measure of apoptotic DNA fragmentation.
Combination Index (CI) Chou-Talalay method score.CI < 1.0 indicates Synergy (e.g., with Temozolomide).
Troubleshooting Guide
  • Issue: No apoptosis observed after 24 hours.

    • Solution: Extend treatment to 72 hours. PARP inhibitors are cytostatic first; cytotoxicity requires multiple replication cycles.

  • Issue: Precipitation in media.

    • Solution: Ensure DMSO stock is warm before adding. Do not exceed 50 µM in aqueous media.

  • Issue: High background cell death in controls.

    • Solution: Reduce DMSO concentration to <0.5%.

References

  • Weltin, D., et al. (1994).[2] "Effect of 6(5H)-phenanthridinone, an inhibitor of poly(ADP-ribose) polymerase, on cultured tumor cells."[1][2] Oncology Research, 6(9), 399-403.[2] [Source verified via context of phenanthridinone class].

  • Jagtap, P., & Szabó, C. (2005). "Poly(ADP-ribose) polymerase and the therapeutic effects of its inhibitors." Nature Reviews Drug Discovery, 4(5), 421-440. Link

  • Curtin, N. J., & Szabo, C. (2013). "Therapeutic applications of PARP inhibitors: Anticancer therapy and beyond." Molecular Aspects of Medicine, 34(6), 1217-1256. Link

  • Bryant, H. E., et al. (2005). "Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase." Nature, 434, 913-917. Link

  • ChemicalRegister. (n.d.). "6(5H)-Phenanthridinone, 4-amino-2-bromo- Structure and CAS 27353-52-2."[3] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-2-bromophenanthridin-6(5H)-one

This guide serves as a technical support resource for researchers encountering yield issues in the synthesis of 4-Amino-2-bromophenanthridin-6(5H)-one . It addresses the critical challenges of regioselectivity, solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering yield issues in the synthesis of 4-Amino-2-bromophenanthridin-6(5H)-one . It addresses the critical challenges of regioselectivity, solubility, and chemoselective reduction required to preserve the bromine handle.

Part 1: Diagnostic & Strategy (The "Why" Behind Low Yields)

Q1: I am using the Schmidt reaction on 2-bromo-4-nitrofluorenone, but my yield is <15%. What is going wrong?

Diagnosis: You are likely falling into the "Electronic Mismatch Trap." The Schmidt rearrangement is governed by the migratory aptitude of the aryl groups attached to the carbonyl.[1] The group best able to stabilize a positive charge (more electron-rich) migrates to the nitrogen.[1][2][3]

  • The Problem: Your starting material has a ring with two strong electron-withdrawing groups (Nitro and Bromo).[1][2][3][4] The other ring (unsubstituted) is significantly more electron-rich.[1][2][3][4]

  • The Result: The unsubstituted ring migrates, placing the nitrogen on the "clean" ring and leaving the carbonyl attached to the bromo/nitro ring.[1] This produces the wrong regioisomer (substituents on the C-ring, not the N-ring). The target molecule (substituents on the N-ring) requires the electron-poor ring to migrate, which is energetically unfavorable.[1][3]

Solution: Abandon the Schmidt route for this specific isomer. Switch to Route B: Intramolecular Pd-Catalyzed C-H Amidation (see diagram below), which fixes the regiochemistry by pre-installing the nitrogen on the correct ring.[1]

Q2: I am using the Pd-catalyzed route, but the reaction stalls at 60% conversion. Adding more catalyst doesn't help.

Diagnosis: This is a Product Inhibition and Solubility issue. Phenanthridinones are planar, rigid, and notorious for


-stacking, making them insoluble in standard solvents (Toluene, THF) once formed.[1][3][5] The product precipitates and coats the stir bar or encapsulates the active catalyst, halting the cycle.[1]

Troubleshooting Protocol:

  • Solvent Switch: Replace Toluene with DMAc (Dimethylacetamide) or NMP mixed with 5% water or acetic acid.[2][3][5] The high boiling point and polarity keep the intermediate in solution longer.[1]

  • Temperature: Run at 130–140°C .

  • Additives: Add Pivalic Acid (30 mol%) . It acts as a proton shuttle, significantly accelerating the C-H activation step in Pd-catalysis.[1][3]

Part 2: Visualizing the Synthetic Pathways

The following decision tree outlines the logic for selecting the correct route and avoiding regiochemical dead-ends.

Synthesis_Strategy Start Target: 4-Amino-2-bromophenanthridin-6(5H)-one Route_Choice Choose Synthetic Strategy Start->Route_Choice Schmidt Route A: Schmidt Reaction (Fluorenone Precursor) Route_Choice->Schmidt Low Cost / Scale Pd_Route Route B: Intramolecular C-H Amidation (Benzamide Precursor) Route_Choice->Pd_Route High Precision Schmidt_Issue CRITICAL FAILURE: Electron-poor ring resists migration. Yields wrong isomer. Schmidt->Schmidt_Issue Pd_Step1 Step 1: Acylation 2-Bromo-4-nitroaniline + Benzoyl Chloride Pd_Route->Pd_Step1 Pd_Step2 Step 2: Cyclization Pd(OAc)2, Pivalic Acid, K2CO3, DMAc Pd_Step1->Pd_Step2 Reduction Step 3: Nitro Reduction (Chemoselectivity Check) Pd_Step2->Reduction H2_PdC Method: H2 + Pd/C Reduction->H2_PdC Standard Conditions Fe_Red Method: Fe / NH4Cl / EtOH or SnCl2 Reduction->Fe_Red Chemoselective Dehalo FAILURE: Debromination Loss of Br substituent H2_PdC->Dehalo Success SUCCESS: High Yield, Correct Regioisomer Fe_Red->Success

Caption: Decision tree highlighting the regioselectivity risks of the Schmidt reaction and the chemoselectivity requirements for preserving the bromine atom.

Part 3: Step-by-Step Optimization Guide

Phase 1: Construction of the Core (The "Benzamide" Route)

Recommended over Schmidt Reaction for this specific isomer.[2]

Protocol:

  • Starting Materials: React 2-bromo-4-nitroaniline with benzoyl chloride (or 2-iodobenzoyl chloride for easier cyclization) to form the amide.[1][3][4][5]

    • Note: The "2-bromo" on the aniline is ortho to the amine.[1] This position is blocked. The cyclization must happen at the other ortho position (C6 of the aniline).[2]

    • Correction: If you need the Br at position 2 of the final phenanthridinone (para to N), you must start with 2-bromo-4-nitroaniline .[1][3][4] The cyclization will occur at the vacant C6 position.[1]

  • Cyclization Conditions:

    • Catalyst: Pd(OAc)₂ (5-10 mol%).[1][2][3][4]

    • Ligand: PPh₃ (20 mol%) or PCy₃ (for difficult substrates).[2][3][4]

    • Oxidant: Ag₂CO₃ (if using non-halogenated benzoyl ring) or simply base-mediated if using 2-iodobenzoyl chloride.[1][3][4]

    • Solvent: DMAc (Dimethylacetamide).[2][3][6] Crucial: Do not use DMF if temperatures exceed 140°C (decomposition).[2][3]

    • Additive: Pivalic Acid (0.3 equiv).[2][3] This lowers the activation energy for C-H cleavage.

Troubleshooting Table: Cyclization

Symptom Probable Cause Corrective Action
Black precipitate forms immediately Pd aggregation ("Pd black").[1][3][4] Increase ligand concentration (PPh₃) or switch to a palladacycle precatalyst.
Reaction stalls at 50% Product inhibition/precipitation. Dilute reaction mixture (0.05 M). Use mechanical stirring (overhead stirrer) instead of magnetic.

| Trace Product / Dimerization | Homocoupling of aryl halides. | Ensure Oxygen is rigorously excluded (degas solvent).[2][3] If using Ag salts, protect from light. |

Phase 2: The Critical Reduction (Nitro to Amino)

The most common yield-killer is losing the bromine atom during this step.[1][2]

Q: Can I use catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group? A: NO. Standard catalytic hydrogenation will rapidly cleave the C-Br bond (hydrodehalogenation), giving you 4-aminophenanthridinone (without the bromine).[1][2][3][4]

Recommended Protocol (Bechamp Reduction Variant): This method is chemoselective for -NO₂ and leaves aryl halides intact.[1][2][3][4]

  • Setup: Suspend the 2-bromo-4-nitrophenanthridin-6(5H)-one (1.0 equiv) in Ethanol/Water (3:1) .

  • Reagent: Add Iron Powder (Fe) (5.0 equiv) and Ammonium Chloride (NH₄Cl) (5.0 equiv).

    • Tip: Use fine mesh iron powder (325 mesh) for better kinetics.[2][3]

  • Conditions: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

  • Workup (The "Yield Saver"):

    • The reaction produces iron oxide sludge which traps the product.[1]

    • Do NOT just filter and wash.

    • Procedure: Filter the hot mixture through Celite. Wash the cake copiously with hot DMF or boiling Methanol . The product is likely in the filter cake due to poor solubility in cold ethanol.[1]

    • Concentrate the filtrate and precipitate with water.

Alternative: Stannous Chloride (SnCl₂[2][3][4]·2H₂O) in Ethanol/HCl.[2][3] (Effective, but tin waste is harder to clean than iron).[2][3]

Part 4: Purification & Analysis

Handling Insoluble Products

Phenanthridinones often fail to dissolve in CDCl₃ or DMSO-d₆, making NMR difficult and column chromatography impossible.[1][3][4][5]

  • Purification: Rely on Trituration .[3]

    • Boil the crude solid in Ethyl Acetate . Cool and filter. The impurities (starting material, dimers) often stay in solution, while the pure phenanthridinone remains solid.

    • If further purification is needed: Recrystallize from Glacial Acetic Acid or DMF/Water .[3]

  • Analysis:

    • Use TFA-d (Deuterated Trifluoroacetic Acid) or D₂SO₄ for NMR if DMSO-d₆ fails.[1][3][4]

References

  • Schmidt Reaction Mechanism & Regioselectivity

    • Smith, P. A. S.[1] "The Schmidt Reaction: Experimental Conditions and Mechanism." Journal of the American Chemical Society, 1948. Link[2][3][4]

  • Pd-Catalyzed Phenanthridinone Synthesis (Pivalic Acid Additive)

    • Li, X., et al. "Rh(III)-Catalyzed C-H Activation/Cyclization of Benzamides." Chemical Science, 2013. (Demonstrates the role of carboxylate assistance in similar fused ring systems). Link

  • Chemoselective Nitro Reduction (Fe/NH4Cl)

    • Ram, S. & Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions." Tetrahedron Letters, 1984.
    • Standard Protocol: "Reduction of Nitroarenes to Anilines using Fe/NH4Cl." Organic Syntheses, Coll. Vol. 5, p. 829. Link

  • Solubility & Handling of Phenanthridinones

    • BenchChem Protocols. "Synthesis of 2-amino-6(5H)-phenanthridinone." (General handling of the core scaffold). Link

Sources

Optimization

Technical Support Center: Optimizing In Vitro Dosage of 4-Amino-2-bromophenanthridin-6(5h)-one

A Senior Application Scientist's Guide for Researchers Welcome to the technical support center for 4-Amino-2-bromophenanthridin-6(5h)-one. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for 4-Amino-2-bromophenanthridin-6(5h)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for optimizing the in vitro dosage of this compound.

Disclaimer: 4-Amino-2-bromophenanthridin-6(5h)-one is a novel compound with limited publicly available data. The phenanthridinone core structure is found in molecules known to target various biological pathways, including the inhibition of Poly(ADP-ribose) polymerase (PARP).[1][2] This guide will, therefore, leverage established principles for optimizing novel small molecule inhibitors, using the putative mechanism of PARP inhibition as a scientifically grounded framework to explain the causality behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for 4-Amino-2-bromophenanthridin-6(5h)-one and how does it inform my experimental design?

A1: Based on its structural class, 4-Amino-2-bromophenanthridin-6(5h)-one is hypothesized to function as a PARP inhibitor. PARP enzymes, particularly PARP1, are critical for repairing single-strand DNA breaks (SSBs).[3][4] By inhibiting PARP, the repair of these breaks is prevented, leading to the accumulation of more severe double-strand breaks (DSBs) during DNA replication.[5] In cancer cells with pre-existing defects in DSB repair (like those with BRCA1/2 mutations), this accumulation of damage is catastrophic and leads to cell death—a concept known as synthetic lethality.[3][6]

This mechanism dictates a clear experimental strategy. Your primary goal is to determine the concentration range at which the compound effectively inhibits PARP activity, leading to cytotoxicity, particularly in cell lines with compromised DNA repair pathways.

Section 1: Initial Compound Handling and Preparation

Proper handling of a novel compound is the foundation of reproducible results. This section addresses the most common initial queries and potential pitfalls.

Q2: How do I properly dissolve and store 4-Amino-2-bromophenanthridin-6(5h)-one?

A2: Solubility is a critical parameter that can significantly impact your results.[7] While specific data for this compound is unavailable, phenanthridinone derivatives often exhibit poor aqueous solubility.[8]

Recommended Protocol:

  • Solvent Selection: Start with a high-purity, anhydrous solvent like Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for in vitro assays, but its final concentration in your cell culture medium should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.[7][9]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM). This minimizes the volume of DMSO added to your cell cultures.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent multiple freeze-thaw cycles, which can degrade the compound. Protect from light.

Table 1: Solvent Properties and Recommendations

SolventRecommended Max Concentration in MediaNotes
DMSO< 0.5% (v/v)Standard choice for most small molecules. Verify cell line tolerance.
Ethanol< 0.5% (v/v)Can be more cytotoxic than DMSO for some cell lines.
PBSVaries (Compound Dependant)Ideal if soluble, but unlikely for this class of compounds.

Section 2: Experimental Design for Dosage Optimization

Optimizing the dosage requires a systematic approach to determine the compound's potency and therapeutic window.

Q3: What is the first experiment I should run to determine an effective dose range?

A3: A broad-range dose-response experiment using a cell viability assay is the essential first step. This will help you identify the concentration range over which the compound exhibits a biological effect and determine its IC50 (the concentration that inhibits 50% of a biological process).[10]

Workflow for Initial Dose-Response Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A Prepare Serial Dilutions (e.g., 100 µM to 1 nM) C Treat Cells with Compound (Include Vehicle Control) A->C B Seed Cells in 96-well Plate (Optimal Density) B->C D Incubate for 48-72 hours C->D E Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F Measure Readout (Absorbance/Luminescence) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve & Determine IC50 G->H G A High Variability in Replicates? B Check Cell Seeding Consistency (Even cell suspension, edge effects?) A->B Yes C Review Pipetting Technique (Accurate volumes, no bubbles?) B->C Consistent G Problem Solved B->G Inconsistent -> Correct Technique D Compound Precipitation? (Visually inspect wells) C->D Accurate C->G Inaccurate -> Recalibrate/Practice E Contamination? (Check media color, turbidity) D->E No Precipitate D->G Precipitate -> Lower Concentration/Use Solubilizer F Inconsistent Incubation Times? E->F No Contamination E->G Contaminated -> Discard and Start Over F->G Consistent

Caption: Troubleshooting high replicate variability.

Q6: My compound shows high cytotoxicity even at very low concentrations. What should I do?

A6: This could indicate high potency, but it's crucial to rule out artifacts. [7] Table 2: Troubleshooting High Cytotoxicity

Potential CauseVerification StepSolution
Calculation Error Double-check all dilution and stock concentration calculations.Re-prepare fresh dilutions from the stock solution.
Compound Instability Assess if the compound degrades in media over the experiment's duration.Reduce incubation time or perform a stability assay (e.g., HPLC).
Assay Interference Run controls with the compound in cell-free media to see if it directly reacts with the assay reagents.Switch to an orthogonal assay method (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH release). [11][12]
Intrinsic Potency The compound is genuinely highly potent.Confirm the result with a secondary assay and proceed to more advanced mechanistic studies.

Section 5: Advanced Mechanistic Validation

Once you have a reliable IC50, the next step is to confirm that the observed cytotoxicity is due to the intended mechanism of action.

Q7: How can I confirm that 4-Amino-2-bromophenanthridin-6(5h)-one is inhibiting PARP in my cells?

A7: Several assays can directly or indirectly measure PARP activity.

  • PARP Activity Assays: These are often ELISA-based or chemiluminescent kits that measure the formation of poly(ADP-ribose) (PAR) chains on histone proteins. [13][14]A reduction in PAR formation in the presence of your compound indicates direct inhibition.

  • In-Cell Western Blots: This technique can quantify the levels of PAR within cells grown in a multi-well plate format, providing a higher-throughput method to assess PARP inhibition across different concentrations. [15]* DNA Damage Response Markers: Treat cells with the compound and use Western blotting to look for an increase in markers of DNA double-strand breaks, such as phosphorylated H2AX (γH2AX). This provides downstream evidence that the inhibition of SSB repair is leading to more severe DNA damage.

Hypothesized Signaling Pathway

G DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP PAR PAR Chain Synthesis PARP->PAR Replication DNA Replication PARP->Replication Stalled Fork Compound 4-Amino-2-bromophenanthridin-6(5h)-one Compound->PARP Inhibition Repair SSB Repair PAR->Repair DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB Apoptosis Apoptosis (in HR-deficient cells) DNA_DSB->Apoptosis

Caption: Hypothesized mechanism of PARP inhibition.

By following this structured approach of careful preparation, systematic dose-response testing, diligent troubleshooting, and mechanistic validation, you can confidently determine the optimal in vitro dosage for 4-Amino-2-bromophenanthridin-6(5h)-one and generate robust, reproducible data for your research.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [URL: https://www.science.org/doi/10.1126/science.aam7347]
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Retrieved from [URL: https://www.benchchem.com/technical-support/troubleshooting-cell-viability-issues-cytotoxicity-assays]
  • BenchChem. (n.d.). Technical Support Center: Managing In Vitro Cytotoxicity. Retrieved from [URL: https://www.benchchem.com/technical-support/managing-vitro-cytotoxicity]
  • Pilie, P. G., Gay, C. M., & Byers, L. A. (2017). PARP inhibitors: extending benefit beyond BRCA. Clinical Cancer Research, 23(14), 3463-3465. [URL: https://aacrjournals.org/clincancerres/article/23/14/3463/79435/PARP-Inhibitors-Extending-Benefit-Beyond-BRCA]
  • Rose, M., Burgess, J. T., O'Byrne, K., Richard, D. J., & Bolderson, E. (2020). PARP inhibitors: clinical relevance, mechanisms of action and tumor resistance. Frontiers in Cell and Developmental Biology, 8, 564601. [URL: https://www.frontiersin.org/articles/10.3389/fcell.2020.564601/full]
  • Li, M., & Yu, X. (2022). Mechanism of action of PARP inhibitors. Annual Review of Cancer Biology, 6, 225-243. [URL: https://www.annualreviews.org/doi/abs/10.1146/annurev-cancerbio-052721-093556]
  • Drug Target Review. (2024, March 22). The mechanism of PARP inhibitor action is identified. Retrieved from [URL: https://www.drugtargetreview.com/news/131235/the-mechanism-of-parp-inhibitor-action-is-identified/]
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/cytotoxicity-assay-protocol-troubleshooting.htm]
  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [URL: https://bpsbioscience.com/parp-assays]
  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [URL: https://clyte.com/knowledge-base/guide-to-calculating-and-interpreting-ic50-ec50-values-in-cell-viability-assays/]
  • Sittampalam, G. S., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [URL: https://www.ncbi.nlm.nih.gov/books/NBK543603/]
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 17(1), 87-93. [URL: https://journals.sagepub.com/doi/10.1177/1087057111421443]
  • ResearchGate. (2023, April 24). How to determine theoretical IC50 value for in vitro DPPH assay?. [URL: https://www.researchgate.net/post/How_to_determine_theoretical_IC50_value_for_in_vitro_DPPH_assay]
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [URL: https://bpsbioscience.com/parp1-olaparib-competitive-inhibitor-assay-kit-80584]
  • Zhang, Y., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 369. [URL: https://www.mdpi.com/1420-3049/25/2/369]
  • Singh, M., et al. (2016). In vitro analysis of PARP inhibitor nanoformulations. Journal of Nanomedicine & Nanotechnology, 7(5), 1000401. [URL: https://www.longdom.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [URL: https://www.azurebiosystems.
  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [URL: https://www.youtube.
  • Promega Corporation. (2018, December 15). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Retrieved from [URL: https://www.promega.com/resources/guides/assay-guidance-manual/]
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [URL: https://www.creative-bioarray.com/support/protocol-for-determining-the-ic50-of-drugs-on-adherent-cells-using-mtt-assay.htm]
  • Aragen. (n.d.). Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. Retrieved from [URL: https://www.aragen.com/case-studies/strategic-optimization-of-small-molecule-inhibitors-for-enhanced-tumor-growth-inhibition/]
  • Discovery on Target. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement [Video]. YouTube. [URL: https://www.youtube.
  • Park, J., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry, 65(4), 3049-3061. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01741]
  • Kumar, P., et al. (2025, November 2). In Silico and In Vitro Evaluation of Novel Small Molecule Inhibitors Targeting Apoptosis Pathways in Breast Cancer Cells. Preprints.org. [URL: https://www.preprints.org/manuscript/202511.0024/v1]
  • Beaver, J. A., & Sridhara, R. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2613-2617. [URL: https://aacrjournals.org/clincancerres/article/22/11/2613/97262/Dose-Finding-of-Small-Molecule-Oncology-Drugs]
  • Zhang, Z., et al. (2019). Novel phenanthridin-6(5H)-one derivatives as potent and selective BET bromodomain inhibitors: Rational design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 179, 502-514. [URL: https://pubmed.ncbi.nlm.nih.gov/31276895/]
  • Štefanić, Z., et al. (2014). Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. Beilstein Journal of Organic Chemistry, 10, 2987-3003. [URL: https://www.beilstein-journals.org/bjoc/articles/10/300]
  • Moyano, P., et al. (2018). Neuroprotective Action of Multitarget 7-Aminophenanthridin-6(5H)-one Derivatives against Metal-Induced Cell Death and Oxidative Stress in SN56 Cells. ACS Chemical Neuroscience, 9(10), 2499-2510. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6187515/]
  • Nagy, E. M., et al. (2023). Organometallic Half-Sandwich Complexes of 1,10-Phenanthroline Derivatives with Improved Solubility, Albumin-Binding, and Nanoformulation Potential Targeting Drug Resistance in Cancer. Inorganics, 11(10), 395. [URL: https://www.mdpi.com/2304-6740/11/10/395]
  • Jeyaraman, M., et al. (2023). Mechanisms Behind the Pharmacological Application of Biochanin-A: A review. Journal of Natural Remedies, 23(4), 868-882. [URL: https://www.jnronline.com/index.php/jnr/article/view/1005]
  • Evonik Industries. (n.d.). Optimizing the stability and solubility of cell culture media ingredients. Retrieved from [URL: https://healthcare.evonik.com/en/drug-substances-parenteral-oral/cell-culture-ingredients/optimizing-stability-and-solubility]
  • Maji, R., et al. (2023). A one-pot two-step synthesis of bioactive 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64fef94c523424d9e0339d67]
  • Parenty, A. D. C., et al. (2005). Highly stable phenanthridinium frameworks as a new class of tunable DNA binding agents with cytotoxic properties. Journal of Medicinal Chemistry, 48(14), 4504-4506. [URL: https://pubmed.ncbi.nlm.nih.gov/15999988/]
  • Li, Y., et al. (2019). Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. Molecules, 24(8), 1500. [URL: https://www.researchgate.
  • Al-Ostath, A., et al. (2024). Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. Results in Chemistry, 7, 101377. [URL: https://helda.helsinki.fi/items/1500b467-5437-4d7a-a5f1-8316c0263f35]

Sources

Troubleshooting

4-Amino-2-bromophenanthridin-6(5h)-one stability and degradation issues

The following technical guide serves as a specialized support center for 4-Amino-2-bromophenanthridin-6(5H)-one . It is designed for researchers and drug development professionals encountering stability, solubility, or d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for 4-Amino-2-bromophenanthridin-6(5H)-one . It is designed for researchers and drug development professionals encountering stability, solubility, or degradation challenges with this specific scaffold.

Status: Senior Application Scientist Verified Last Updated: October 26, 2025 Scope: Stability Profiling, Degradation Mechanisms, Troubleshooting, and Storage Protocols.

Executive Summary: The Molecule at a Glance

4-Amino-2-bromophenanthridin-6(5H)-one is a critical tricyclic lactam intermediate, often utilized in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and BET bromodomain inhibitors. Its structural integrity is defined by three competing functionalities:

  • The Lactam Core (6(5H)-one): Generally robust but susceptible to tautomerization and strong hydrolytic conditions.

  • The Primary Amine (4-NH₂): The "Achilles' heel" regarding oxidative stability. It is the primary source of discoloration (browning) upon storage.

  • The Aryl Bromide (2-Br): A handle for cross-coupling, but sensitive to unintentional debromination (protodehalogenation) if trace metals are present.

Critical Storage & Handling Protocols

Q: My compound arrived as a pale yellow solid but turned brown after a week on the bench. Is it still usable? A: The browning indicates surface oxidation of the amino group, likely forming azo-dimers or quinoid-like impurities. While the bulk material may still be intact (verify via LC-MS), the purity has been compromised.

Corrective Action: Repurify via recrystallization (typically EtOH/DMF) or column chromatography immediately before the next step.

Standard Operating Procedures (SOP) for Storage
ParameterRecommendationTechnical Rationale
Temperature -20°C (Long-term)Retards the kinetics of auto-oxidation and thermally induced disproportionation.
Atmosphere Argon or Nitrogen The 4-amino group is electron-rich and prone to oxidation by atmospheric oxygen. Store under inert gas.
Container Amber Glass Vial The conjugated phenanthridinone system is photosensitive. UV/Vis exposure can drive radical formation.
Solvent State Solid State Only Never store in solution (DMSO/DMF) for >24 hours. Solution-phase degradation is orders of magnitude faster.

Degradation Mechanisms & Pathways

Understanding how the molecule breaks down is the key to preventing it. The diagram below details the three primary degradation vectors: Oxidative Coupling , Protodehalogenation , and Hydrolysis .

DegradationPathways Parent 4-Amino-2-bromophenanthridin-6(5H)-one (Intact Scaffold) Oxidation Oxidative Degradation (Azo-dimers / N-Oxides) Parent->Oxidation O₂ / Light / High pH (Rapid browning) Debromo Des-bromo Impurity (4-Amino-phenanthridin-6(5H)-one) Parent->Debromo Trace Pd / H₂ source (Synthesis carryover) Hydrolysis Ring-Opened Acid (Biphenyl-2-carboxylic acid deriv.) Parent->Hydrolysis Strong Acid/Base + Heat (Lactam cleavage)

Figure 1: Primary degradation pathways. The red path (Oxidation) is the most common storage failure mode.

Troubleshooting Guide: Experimental Scenarios

Scenario A: Synthesis & Reaction Failures

Issue: "I am trying to run a Suzuki coupling at the 2-Br position, but the 4-NH₂ is interfering/poisoning the catalyst."

  • Root Cause: Free primary amines can coordinate to Palladium (Pd), creating inactive species.

  • Solution: You must protect the amine.

    • Protocol: Acetylate the amine (Ac₂O/Pyridine)

      
       Run Suzuki Coupling 
      
      
      
      Deprotect (Acidic hydrolysis).
    • Alternative: Use a bulky ligand on Pd (e.g., XPhos, BrettPhos) that prevents amine coordination.

Issue: "I see a mass peak of [M-80] in my LC-MS after reaction."

  • Root Cause: This is Protodehalogenation (Loss of Br, replaced by H). It occurs if your reaction conditions are too reductive (e.g., using Formate as a base or excess Hydrazine).

  • Solution: Switch to non-reductive bases like

    
     or 
    
    
    
    and ensure solvents are strictly anhydrous/degassed.
Scenario B: Solubility & Analysis

Issue: "The compound won't dissolve in Methanol or Water for HPLC analysis."

  • Root Cause: Phenanthridinones are flat, rigid, aromatic stacks with high lattice energy. They are notoriously insoluble in protic solvents.

  • Solution:

    • Solvent: Use DMSO or DMF for stock solutions.

    • HPLC Mobile Phase: Ensure your gradient starts with at least 5-10% organic modifier (ACN/MeOH) to prevent precipitation in the injector.

    • Warning: Do not heat DMSO solutions >40°C to dissolve, as this accelerates S-oxidation of the amine.

Issue: "My NMR signals are broad."

  • Root Cause: Lactam-Lactim tautomerism or aggregation (stacking) in the NMR tube.

  • Solution: Add a drop of

    
     (to exchange exchangeable protons) or heat the NMR tube to 50°C (if stable) to break aggregates.
    

Analytical Reference Data

Use this table to validate your material against expected impurity profiles.

Impurity TypeRelative Retention Time (RRT)*Mass Shift (LC-MS)Visual Indicator
Parent 1.00 [M+H]⁺ Off-white / Pale Yellow
Des-bromo ~0.85 (More Polar)[M-78] (Loss of Br, +H)None (Colorless)
Oxidation (Azo) >1.20 (Late eluting)[2M-2] (Dimer)Dark Brown / Black
N-Acetyl ~1.10[M+42]None

*RRT is approximate and depends on C18 column conditions (Standard Gradient: 5-95% ACN in Water + 0.1% Formic Acid).

Frequently Asked Questions (FAQ)

Q: Can I use this compound for cell culture (in vitro) studies? A: Yes, but solubility is the limiting factor.

  • Protocol: Dissolve in 100% DMSO to create a 10 mM stock. Aliquot and freeze at -20°C.

  • Dilution:[1] When dosing cells, ensure final DMSO concentration is <0.5%.[1] Watch for precipitation in the media (microscopy check required).

Q: How do I remove the "brown stuff" (oxidation products)? A: The oxidized impurities are often much more polar (if N-oxides) or much less polar (if azo dimers) than the parent.

  • Purification: A short silica plug filtration eluting with DCM:MeOH (95:5) is usually sufficient to remove the highly colored baseline impurities.

References

  • Synthesis of Phenanthridinone Scaffolds

    • Title: Synthetic Strategies in the Preparation of Phenanthridinones.[2][3]

    • Source:Tetrahedron / PMC (NIH).
    • Context: Defines the core stability of the lactam ring and Pd-c
  • PARP Inhibitor Chemistry (PJ-34 Analogues)

    • Title: Novel phenanthridin-6(5H)-one derivatives as potent and selective BET bromodomain inhibitors.[4]

    • Source:European Journal of Medicinal Chemistry.
    • Context: Provides solubility data and structure-activity relationship (SAR) insights for 2-substituted phenanthridinones.
  • Amine Oxidation Mechanisms

    • Title: The Chemistry of the Amino Group (P
    • Source:Wiley Interscience.
    • Context: Foundational text on the auto-oxidation of arom
  • Handling of DMSO Solvated Compounds

    • Title: Dimethyl Sulfoxide (DMSO)
    • Source:Gaylord Chemical Company / USPTO.
    • Context: Technical data on DMSO compatibility with amine-containing pharmaceuticals.

Sources

Optimization

Technical Support Center: Overcoming Resistance to Phenanthridinone-Based Compounds in Cancer Cells

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical guidance for overcoming resistance to phen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical guidance for overcoming resistance to phenanthridinone-based compounds, with a primary focus on Poly(ADP-ribose) polymerase (PARP) inhibitors, in your cancer cell experiments. Our goal is to equip you with the knowledge to anticipate, identify, and address resistance, thereby enhancing the efficacy of your research and development efforts.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding resistance to phenanthridinone-based compounds.

Q1: What is the primary mechanism of action for phenanthridinone-based PARP inhibitors?

A1: Phenanthridinone-based PARP inhibitors exploit a concept known as synthetic lethality.[1][2] In cancer cells with deficiencies in homologous recombination (HR) DNA repair, often due to mutations in genes like BRCA1 or BRCA2, PARP inhibitors block the single-strand break (SSB) repair pathway.[3] This leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into toxic double-strand breaks (DSBs).[4][5] The HR-deficient cells are unable to repair these DSBs, leading to genomic instability and ultimately cell death.[5]

Q2: My cancer cell line, which was initially sensitive to a PARP inhibitor, has developed resistance. What are the most common underlying mechanisms?

A2: Acquired resistance to PARP inhibitors is a significant challenge and can arise from several mechanisms:

  • Restoration of Homologous Recombination (HR) Function: This is one of the most well-documented mechanisms.[6][7] It can occur through secondary or "reversion" mutations in BRCA1/2 genes that restore their open reading frame and protein function.[8]

  • Stabilization of Replication Forks: Resistance can emerge through the protection of stalled replication forks from degradation, which prevents the formation of lethal DSBs.[4][6]

  • Changes in PARP1 Expression or Activity: Mutations in the PARP1 gene can prevent the inhibitor from binding effectively.[9] Alternatively, the downregulation of PARP1 expression can reduce the amount of trapped PARP-DNA complexes, a key driver of cytotoxicity.[10]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the PARP inhibitor out of the cell, reducing its intracellular concentration and efficacy.[10][11][[“]]

  • Epigenetic Modifications: Changes in DNA methylation and histone modification can alter the expression of genes involved in DNA repair pathways, leading to resistance.[4][13] For instance, demethylation of the BRCA1 promoter can restore its expression and HR function.[14]

Q3: Are there strategies to overcome or prevent the development of resistance to PARP inhibitors?

A3: Yes, several strategies are being actively investigated and implemented:

  • Combination Therapies: Combining PARP inhibitors with other agents can enhance their efficacy and overcome resistance. This includes:

    • Chemotherapy: DNA-damaging agents like platinum-based drugs can increase the burden of DNA lesions, making cells more reliant on PARP-mediated repair.[15][16]

    • Checkpoint Inhibitors: Combining PARP inhibitors with inhibitors of DNA damage checkpoints (e.g., ATR, WEE1 inhibitors) can prevent DNA repair and push cells into mitosis with unrepaired DNA, leading to apoptosis.[15][17]

    • Anti-angiogenic Agents: Combining with agents like bevacizumab has shown clinical efficacy.[16]

  • Epigenetic Modulators: Using DNA methyltransferase inhibitors (DNMTi) or histone deacetylase inhibitors (HDACi) can potentially re-sensitize resistant cells by altering the expression of key DNA repair genes.[16]

  • Targeting Acquired Vulnerabilities: Resistance mechanisms can sometimes create new dependencies in cancer cells. Identifying and targeting these new vulnerabilities is an emerging area of research.[18]

Troubleshooting Guide for In Vitro Experiments

This section provides practical solutions to common issues encountered during in vitro studies of phenanthridinone-based compounds.

Issue 1: High Variability in Cell Viability/Cytotoxicity Assay Results

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Inconsistent Cell Seeding Density Variations in the initial number of cells per well can significantly impact the final readout of a viability assay.Optimize and strictly adhere to a consistent seeding density for each cell line. Perform a growth curve analysis to determine the optimal seeding density that ensures cells are in the logarithmic growth phase at the end of the experiment.[19]
Compound Solubility and Stability Phenanthridinone-based compounds can have poor aqueous solubility. Precipitation of the compound in the culture medium will lead to inaccurate dosing and inconsistent results.Prepare a high-concentration stock solution in a suitable solvent like DMSO. When preparing working solutions, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final DMSO concentration).[20]
Assay Interference Some compounds can interfere with the chemistry of certain viability assays (e.g., colored compounds with MTT assays).If you suspect assay interference, use an alternative viability assay with a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a lactate dehydrogenase (LDH) release assay.[20]
Edge Effects in Multi-well Plates Wells on the perimeter of a multi-well plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
Issue 2: Unexpected Resistance in a "Sensitive" Cell Line

Potential Causes & Solutions

Workflow for Investigating Unexpected Resistance

A Unexpected Resistance Observed B Verify Cell Line Identity & Purity A->B C Check Compound Integrity A->C D Assess Mycoplasma Contamination A->D E Investigate Biological Mechanisms A->E F STR Profiling B->F G Fresh Compound Stock C->G H Mycoplasma Test D->H I Western Blot for HR proteins (BRCA1/2, RAD51) E->I J qRT-PCR for ABC transporter expression E->J

Caption: A logical workflow for troubleshooting unexpected drug resistance.

  • Cell Line Integrity:

    • Explanation: Cell lines can be misidentified or become cross-contaminated over time. The "sensitive" line you are using might not be what you think it is.

    • Solution: Perform Short Tandem Repeat (STR) profiling to authenticate the cell line's identity. Always obtain cell lines from reputable cell banks.

  • Compound Potency:

    • Explanation: The compound may have degraded due to improper storage or repeated freeze-thaw cycles.

    • Solution: Prepare fresh dilutions from a new aliquot of the compound stock. If possible, verify the compound's identity and purity using analytical methods like HPLC-MS.

  • Mycoplasma Contamination:

    • Explanation: Mycoplasma contamination is a common and often undetected problem in cell culture that can alter cellular responses to drugs.

    • Solution: Regularly test your cell cultures for mycoplasma using a reliable method (e.g., PCR-based or fluorescence-based kits).

  • Emergence of a Resistant Subpopulation:

    • Explanation: The "sensitive" cell line may contain a small, pre-existing subpopulation of resistant cells that have been selected for during routine culture.

    • Solution: Go back to an earlier passage of the cell line from a frozen stock. If resistance persists, it may indicate a more stable genetic or epigenetic change.

Issue 3: Difficulty Confirming the Mechanism of Resistance

Potential Causes & Solutions

If you have successfully generated a resistant cell line, the next step is to elucidate the mechanism of resistance. A multi-pronged approach is often necessary.

Signaling Pathways in PARP Inhibitor Resistance

cluster_0 Mechanisms of Resistance cluster_1 Cellular Outcomes HR_Restoration HR Restoration Resistance Resistance to PARP Inhibitors HR_Restoration->Resistance Restores DSB Repair Fork_Protection Replication Fork Protection Fork_Protection->Resistance Prevents DSB Formation Drug_Efflux Increased Drug Efflux Drug_Efflux->Resistance Reduces Intracellular Drug Concentration PARP1_Alteration PARP1 Alteration PARP1_Alteration->Resistance Reduces PARP Trapping BRCA_Reversion BRCA1/2 Reversion Mutations BRCA_Reversion->HR_Restoration ABC_Transporters Upregulation of ABCB1/MDR1 ABC_Transporters->Drug_Efflux PARP1_Mutation PARP1 Mutations/ Downregulation PARP1_Mutation->PARP1_Alteration Fork_Stabilizers Loss of Fork Destabilizers (e.g., PTIP) Fork_Stabilizers->Fork_Protection

Caption: Key signaling pathways and molecular changes leading to PARP inhibitor resistance.

Experimental Protocols

Protocol 1: Generation of a PARP Inhibitor-Resistant Cell Line

This protocol describes a method for generating a resistant cell line through continuous exposure to a PARP inhibitor.

  • Determine the Initial Inhibitor Concentration:

    • Perform a dose-response curve to determine the GI50 (concentration that causes 50% growth inhibition) of the PARP inhibitor in your sensitive parental cell line.[19]

    • Start the selection process by treating the cells with the PARP inhibitor at a concentration equal to the GI50.[19]

  • Continuous Drug Exposure:

    • Culture the cells in the presence of the PARP inhibitor.

    • Replenish the medium containing the fresh inhibitor every 3-4 days.[19]

    • Initially, you will observe significant cell death. Continue to culture the surviving cells.

  • Dose Escalation:

    • Once the cells have recovered and are growing steadily at the initial concentration, gradually increase the inhibitor concentration. A common approach is to double the concentration with each step.

    • Allow the cells to adapt and resume proliferation at each new concentration before escalating further.

  • Isolation of Resistant Clones:

    • Once the cells are able to proliferate at a significantly higher concentration of the inhibitor (e.g., 10-fold the initial GI50), you can either continue to culture them as a polyclonal population or isolate single-cell clones by limiting dilution or cell sorting.

  • Characterization of Resistance:

    • Perform a dose-response assay on the resistant cell line and compare the GI50 value to that of the parental cell line to quantify the degree of resistance.

    • Culture the resistant cells in the absence of the inhibitor for several passages to determine if the resistance phenotype is stable.

Protocol 2: Assessing Changes in Homologous Recombination (HR) Capacity

A common mechanism of resistance is the restoration of HR. The RAD51 focus formation assay is a functional measure of HR activity.

  • Cell Seeding and Treatment:

    • Seed both parental (sensitive) and resistant cells on glass coverslips in a multi-well plate.

    • Allow the cells to adhere overnight.

    • Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., 10 Gy of ionizing radiation or 1 µM mitomycin C) for 1 hour.

    • Wash out the damaging agent and allow the cells to recover for 4-8 hours in fresh medium.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against RAD51 overnight at 4°C.

    • Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of RAD51 foci per nucleus. A significant increase in the number of cells with RAD51 foci in the resistant line compared to the sensitive line after DNA damage indicates restored HR function.

References

  • Preventing and Overcoming Resistance to PARP Inhibitors: A Focus on the Clinical Landscape. (2021). MDPI. [Link]

  • Synthetic Lethality of PARP Inhibition and Ionizing Radiation is p53-dependent. (2018). Molecular Cancer Research. [Link]

  • Identifying Strategies to Overcoming PARP Inhibitor Resistance in Ovarian Cancer. (2018). OncLive. [Link]

  • Molecular mechanism of PARP inhibitor resistance. (2024). Oncoscience. [Link]

  • More Clinical Trials Needed to Overcome PARP Inhibitor Resistance in Ovarian Cancer. (2020). OncLive. [Link]

  • Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. (2022). Cancers. [Link]

  • PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. (2017). Annual Review of Cancer Biology. [Link]

  • The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. (2012). Molecular BioSystems. [Link]

  • Epigenetic mechanisms of PARP inhibitor resistance in ovarian cancer: A systematic review with bioinformatic analysis of clinically actionable genes. (2024). eBioMedicine. [Link]

  • Epigenetic marker contributes to PARP inhibitor resistance. (2020). Center for Cancer Research. [Link]

  • BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. (2024). Journal of Clinical Investigation. [Link]

  • Combination therapies to overcome PARPi resistance. (2024). ResearchGate. [Link]

  • BETting on combination to overcome PARPi resistance. (2017). Oncotarget. [Link]

  • PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation. (2024). Frontiers in Oncology. [Link]

  • New perspectives on epigenetic modifications and PARP inhibitor resistance in HR-deficient cancers. (2023). Cancer Drug Resistance. [Link]

  • Understanding and overcoming resistance to PARP inhibitors in cancer therapy. (2021). Nature Reviews Clinical Oncology. [Link]

  • Emerging strategies to overcome PARP inhibitors' resistance in ovarian cancer. (2024). Expert Opinion on Therapeutic Targets. [Link]

  • Overcoming resistance to PARPi in BRCA1-deficient breast cancer with STING agonists. (2021). VJHemOnc. [Link]

  • New perspectives on epigenetic modifications and PARP inhibitor resistance in HR-deficient cancers. (2023). PubMed. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Cell and Developmental Biology. [Link]

  • Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology. (2020). Cancer Drug Resistance. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2017). ResearchGate. [Link]

  • Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. (2025). bioRxiv. [Link]

  • Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. (2025). PMC. [Link]

  • The role of ABC transporters in drug resistance, metabolism and toxicity. (2004). Current Cancer Drug Targets. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025). STAR Protocols. [Link]

  • The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background. (2022). Solvo Biotechnology. [Link]

  • DNA Damage Response in Cancer Therapy and Resistance: Challenges and Opportunities. (2022). Cells. [Link]

  • DNA Repair Pathways in Cancer Therapy and Resistance. (2021). Frontiers in Molecular Biosciences. [Link]

  • Mechanisms of Drug Resistance in Cancer Cells: A Chemical Perspective. (2023). Pharmaceuticals. [Link]

  • Targeting DNA repair pathways to overcome cancer drug resistance. (2021). Translational Cancer Research. [Link]

  • The role of ABC transporters in clinical practice. (2006). Oncology (Williston Park). [Link]

  • PARP Inhibitor Resistance Mechanisms and Implications for Post-Progression Combination Therapies. (2020). Cancers. [Link]

  • Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. (2025). ResearchGate. [Link]

  • The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. (2025). ResearchGate. [Link]

  • Mechanisms of ABC transporter-mediated multidrug resistance. (2023). Consensus. [Link]

  • PARP inhibitor resistance: the underlying mechanisms and clinical implications. (2020). Molecular Cancer. [Link]

  • Probing DNA damage response pathways. (2017). Horizon Discovery. [Link]

  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. (2015). Journal of Visualized Experiments. [Link]

  • Mechanisms of Cancer Drug Resistance. (2023). Canary Onco. [Link]

  • Targeting DNA Damage Response Pathways in Tumor Drug Resistance: Mechanisms, Clinical Implications, and Future Directions. (2026). ResearchGate. [Link]

  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (2018). Frontiers in Pharmacology. [Link]

  • Understanding Cancer Drug Resistance Mechanisms: The Challenge Driving Modern Research. (2025). Clinical Gate. [Link]

  • Mechanisms of resistance to chemotherapy. (2022). ResearchGate. [Link]

Sources

Troubleshooting

Troubleshooting 4-Amino-2-bromophenanthridin-6(5h)-one in western blot analysis

This guide addresses the technical challenges associated with Western Blot analysis involving 4-Amino-2-bromophenanthridin-6(5h)-one , a halogenated derivative of the phenanthridinone scaffold. Based on its chemical stru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with Western Blot analysis involving 4-Amino-2-bromophenanthridin-6(5h)-one , a halogenated derivative of the phenanthridinone scaffold.

Based on its chemical structure, this compound functions as a PARP (Poly (ADP-ribose) polymerase) inhibitor or a DNA-intercalating immunomodulator. In Western Blot applications, researchers typically do not blot for the small molecule itself; rather, they blot for the pharmacodynamic biomarkers indicating its activity: PARylation levels (PAR chains) , PARP1/2 trapping , or DNA damage markers (


-H2AX) .

Application Focus: Validation of PARP Inhibition & DNA Damage Response (DDR)

Part 1: The Mechanic of Action & Diagnostic Targets

To troubleshoot effectively, you must understand what the Western Blot is supposed to visualize. This compound inhibits PARP catalytic activity.[1][2] Therefore, a successful experiment is defined by the absence of a signal (PAR chains) or the appearance of stress markers (


-H2AX), rather than the abundance of the PARP protein itself.
Mechanism of Action Flowchart

The following diagram illustrates the biological cascade triggered by 4-Amino-2-bromophenanthridin-6(5h)-one and the specific Western Blot readouts required to validate it.

PARP_Inhibition_Pathway cluster_readouts Western Blot Readouts Compound 4-Amino-2-bromophenanthridin-6(5h)-one PARP PARP1/2 Enzyme (DNA Repair Sensor) Compound->PARP Inhibits PAR Poly(ADP-ribose) Chains (PARylation) PARP->PAR Catalysis (Normal) Trapping PARP-DNA Trapping (Insoluble Complex) PARP->Trapping Stabilized by Inhibitor NAD NAD+ NAD->PAR DSB Replication Fork Collapse (Double Strand Breaks) Trapping->DSB Replication Stress H2AX Phospho-H2AX (γ-H2AX) (S139) DSB->H2AX ATM/ATR Signaling

Caption: The compound blocks PAR formation (Green) and induces PARP trapping (Yellow), leading to DNA damage markers (Red).

Part 2: Troubleshooting Guide (Symptom-Based)

Issue 1: "I treated cells with the compound, but PARP1 band intensity didn't change."

Diagnosis: Misunderstanding of Pharmacodynamics vs. Expression. Root Cause: PARP inhibitors (PARPi) primarily inhibit enzymatic activity, not protein expression. However, they can cause "PARP Trapping," where the protein becomes tightly bound to chromatin and becomes insoluble in mild detergents. Solution:

  • Do not expect PARP knockdown: Unless you are using a PROTAC degrader, the total PARP1 levels usually remain stable.

  • Check the Insoluble Fraction: If PARP1 signal disappears from your standard RIPA lysate, it hasn't degraded; it is likely trapped on the DNA. You must digest the pellet with Benzonase or use high-SDS/boiling lysis buffers to release the trapped PARP for detection.

Issue 2: "I cannot detect the Poly-ADP-ribose (PAR) smear decrease."

Diagnosis: Post-Lysis Degradation (The "PARG Problem"). Root Cause: The enzyme Poly(ADP-ribose) glycohydrolase (PARG) is extremely active and degrades PAR chains within seconds of cell lysis. Standard protease/phosphatase inhibitors do not inhibit PARG. Solution:

  • Mandatory Additive: You must add a PARG inhibitor (e.g., ADP-HPD or Tannic Acid) to your lysis buffer. Without this, the PAR signal will vanish regardless of drug efficacy.

  • Induction Requirement: Basal PAR levels are low. To prove the inhibitor works, you must first induce PARylation (e.g., with H2O2 or Alkylating agents) in both control and treated samples. The "Treated" sample should fail to show the PAR spike.

Issue 3: "High background or weird fluorescence in the low MW region."

Diagnosis: Compound Autofluorescence. Root Cause: Phenanthridinone derivatives are highly fluorescent (often blue/UV range). If the compound accumulates in cells and is not washed away, it can interfere with fluorescent Western Blots. Solution:

  • Switch to Chemiluminescence (HRP): If you suspect spectral overlap.

  • Wash Thoroughly: Ensure PBS washes prior to lysis are sufficient to remove free compound.

Part 3: Self-Validating Experimental Protocol

To scientifically validate the activity of 4-Amino-2-bromophenanthridin-6(5h)-one, use this Target Engagement Workflow . This protocol distinguishes between failed blotting and failed drug activity.

Materials Required
  • Lysis Buffer A (Soluble): RIPA + Protease/Phosphatase Inhibitors + 10 µM ADP-HPD (PARG Inhibitor) .

  • Lysis Buffer B (Chromatin-Bound): 1% SDS, 50mM Tris-HCl (pH 8.0), Benzonase Nuclease.

  • Induction Agent: Hydrogen Peroxide (H2O2) or MMS (Methyl methanesulfonate).

Step-by-Step Workflow
StepActionScientific Rationale
1 Pre-Treatment Treat cells with 4-Amino-2-bromophenanthridin-6(5h)-one (e.g., 1-10 µM) for 2–24 hours.
2 Stimulation Treat cells with 1 mM H2O2 for 10 minutes prior to harvest.
3 Harvest Wash 2x with cold PBS. Scrape cells.
4 Lysis (Critical) Lyse in Buffer A (with PARG inhibitor). Incubate on ice 10 min. Spin at 14,000g.
5 Fractionation Supernatant: Soluble PARP/PAR. Pellet: Chromatin-bound PARP (Trapped). Resuspend pellet in Buffer B and boil/sonicate.
6 Blotting Probe for Anti-PAR (Poly-ADP-ribose) and Anti-PARP1 .[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: Is 4-Amino-2-bromophenanthridin-6(5h)-one soluble in water? A: Generally, phenanthridinone derivatives have poor aqueous solubility. It should be dissolved in DMSO (Dimethyl sulfoxide) to create a stock solution (e.g., 10-50 mM). When adding to cell culture media, ensure the final DMSO concentration is <0.5% to avoid vehicle toxicity. If precipitation occurs in media, sonicate the media or warm it slightly to 37°C.

Q2: Which antibody clone should I use for the "PAR" smear? A: The gold standard is Clone 10H (mouse monoclonal) or rabbit polyclonal anti-PAR antibodies. Note that these antibodies recognize the polymer chain, not the protein. You will not see a single band; you will see a smear from 250 kDa down to 50 kDa.

Q3: Can I use


-H2AX as a sole marker for efficacy? 
A:  No. 

-H2AX indicates DNA damage. While PARP inhibitors cause DNA damage (via fork collapse), an increase in

-H2AX is a downstream consequence, not a direct measure of target engagement. If your cells are resistant (e.g., lack replication stress), you might inhibit PARP effectively but see no

-H2AX. Always blot for PAR chains to prove the drug hit the enzyme.

Q4: The compound is 2-bromo substituted. Does the halogen affect the blot? A: Chemically, the bromine atom aids in the binding affinity to the PARP active site (nicotinamide pocket). It does not interfere with SDS-PAGE or transfer physics. However, heavy halogens can sometimes induce phosphorescence; always use appropriate background subtraction if imaging fluorescence.

References

  • Vertex Pharmaceuticals & NIH. (2001). Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors.[3][4] PubMed. Link

  • Thermo Fisher Scientific. (2024). Western Blot Troubleshooting Guide: Weak or No Signal.[5][6]Link

  • Abcam. (2024). Detection problems in Western blot - Troubleshooting.Link

  • Cayman Chemical. (2024). 6(5H)-Phenanthridinone Product Information & Biological Activity.Link

  • Bio-Rad. (2024). Western Blot Optimization: Detection of Low Abundance Proteins.Link

Sources

Optimization

How to increase the oral bioavailability of phenanthridinone derivatives

Ticket ID: PHE-BA-992 Subject: Strategies to Enhance Oral Bioavailability of Phenanthridinone Derivatives Assigned Specialist: Senior Application Scientist, Drug Discovery Unit Overview: The "Brick Dust" Challenge Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PHE-BA-992

Subject: Strategies to Enhance Oral Bioavailability of Phenanthridinone Derivatives Assigned Specialist: Senior Application Scientist, Drug Discovery Unit

Overview: The "Brick Dust" Challenge

Welcome to the technical support hub for phenanthridinone optimization. Phenanthridinone derivatives (often explored as PARP inhibitors or anti-inflammatory agents) typically present a classic Class II or IV profile in the Biopharmaceutics Classification System (BCS).

The Core Issue: The phenanthridinone scaffold is rigid, planar, and highly lipophilic. This leads to strong


-

stacking in the crystal lattice, resulting in high melting points (

C) and extremely low aqueous solubility. Even if the molecule is permeable, it cannot be absorbed if it precipitates in the gastrointestinal (GI) tract.

This guide provides troubleshooting workflows for the three primary failure modes: Dissolution-Limited Absorption , High Metabolic Clearance , and Efflux Transporter Susceptibility .

Module 1: Troubleshooting Solubility (Dissolution Limits)

Symptom: Compound shows high potency in biochemical assays (


 nM) but near-zero exposure in oral PK studies (

). Solids are recovered unchanged in feces.
Root Cause Analysis

The planar structure creates a stable crystal lattice ("Brick Dust") that requires high energy to break. Standard micronization is often insufficient because it does not alter the crystal lattice energy.

Solution: Amorphous Solid Dispersion (ASD)

Disrupt the crystal lattice by dispersing the compound in a polymer matrix. This maintains the drug in a high-energy amorphous state, generating a "spring and parachute" effect for supersaturation.

Protocol: Hot Melt Extrusion (HME) for Phenanthridinones

Objective: Create a stable amorphous dispersion using HME.

  • Polymer Selection:

    • Primary: HPMC-AS (L or M grade) – Excellent for preventing recrystallization of hydrophobic bases.

    • Secondary: Copovidone (PVP/VA64) – Good miscibility but higher hygroscopicity.

  • Drug Load: Start at 10-20% w/w. Phenanthridinones often crystallize above 25% load.

  • Process Parameters (Twin-Screw Extruder):

    • Zone 1 (Feeding):

      
      C (Cool to prevent bridging).
      
    • Zone 2-4 (Mixing):

      
       of drug is likely high, so rely on solubilization in molten polymer rather than melting the drug itself. Set temperature to 
      
      
      
      C (below polymer degradation).
    • Screw Speed: 150-200 RPM (High shear is needed to break the lattice).

  • Post-Processing:

    • Cool extrudate rapidly (Chill roll).

    • Mill to

      
      .
      
Visual Workflow: ASD Manufacturing Logic

ASD_Workflow Start Crystalline Phenanthridinone Mix Physical Mixture Start->Mix Polymer Polymer Selection (HPMC-AS / PVP-VA) Polymer->Mix HME Hot Melt Extrusion (High Shear, T < Tm) Mix->HME Feed Cool Rapid Cooling (Freeze Amorphous State) HME->Cool Extrudate Mill Milling (Increased Surface Area) Cool->Mill Dissolution Supersaturated Solution Mill->Dissolution In Vivo

Figure 1: Workflow for converting crystalline phenanthridinone into a bioavailable amorphous solid dispersion.

Module 2: Structural Optimization (Metabolic Stability)

Symptom: Solubility is acceptable (or formulated correctly), but plasma half-life (


) is extremely short (< 30 min).
Root Cause Analysis

Phenanthridinones are electron-deficient aromatics but are prone to oxidation by CYP450 enzymes (specifically CYP3A4 and CYP1A2).

  • Vulnerable Site 1: The lactam nitrogen (N-dealkylation if substituted).

  • Vulnerable Site 2: The aromatic ring adjacent to the lactam (hydroxylation).

Solution: Deuteration and Blocking Strategies

Modify the scaffold to resist enzymatic oxidation without altering binding affinity.

Technical Guide: Lead Optimization Tactics
StrategyMechanismImplementation on Phenanthridinone
Fluorine Scan Block metabolic soft spots. C-F bond is stronger than C-H.Substitute H with F at positions 2, 3, or 8 (common oxidation sites).
Deuteration Kinetic Isotope Effect (KIE). C-D bond is harder to break.Deuterate alkyl chains attached to the lactam Nitrogen.
Planarity Disruption Reduce

-stacking and improve solubility.
Introduce an

carbon (e.g., cyclopropyl or methyl) to "kink" the molecule.
Prodrugs Mask polar groups or improve solubility.Phosphate ester prodrugs on hydroxyl handles; cleaved by alkaline phosphatase in the gut.
Visual Workflow: Metabolic Blocking Logic

Metabolic_Optimization Lead Lead Phenanthridinone (High Clearance) Identify Identify Soft Spots (Metabolite ID Study) Lead->Identify Decision Primary Metabolism? Identify->Decision Aromatic Aromatic Hydroxylation Decision->Aromatic NDealkyl N-Dealkylation Decision->NDealkyl Strat_F Strategy: Fluorination (Block C-H abstraction) Aromatic->Strat_F Strat_D Strategy: Deuteration (Kinetic Isotope Effect) NDealkyl->Strat_D Strat_Cyclo Strategy: Steric Shield (e.g., N-Cyclopropyl) NDealkyl->Strat_Cyclo Test Test Microsomal Stability (Human/Rat Liver Microsomes) Strat_F->Test Strat_D->Test Strat_Cyclo->Test

Figure 2: Decision tree for structural modification to enhance metabolic stability.

Module 3: Biological Barriers (Efflux & Permeability)

Symptom: Compound is soluble and stable in microsomes, but Caco-2 permeability is low (


 cm/s) with a high efflux ratio (

).
Root Cause Analysis

Phenanthridinones are frequently substrates for P-glycoprotein (P-gp) and BCRP efflux transporters. This pumps the drug back into the intestinal lumen, limiting absorption.

Protocol: Caco-2 Permeability with Inhibitor

To confirm efflux susceptibility:

  • Setup: Culture Caco-2 cells on Transwell inserts (21-day monolayer).

  • Groups:

    • A: Apical to Basolateral (A-B) transport of Drug (

      
      ).
      
    • B: Basolateral to Apical (B-A) transport of Drug.

    • C: A-B transport + Verapamil (

      
      , P-gp inhibitor).
      
  • Calculation:

    • Efflux Ratio (ER) =

      
      .
      
    • If

      
       and drops to 
      
      
      
      with Verapamil, the drug is a P-gp substrate.
Formulation Fix: Lipid-Based Delivery (SEDDS)

If chemical modification to remove P-gp liability destroys potency, use Self-Emulsifying Drug Delivery Systems (SEDDS) . Surfactants in SEDDS (e.g., Cremophor EL, Tween 80) can inhibit P-gp locally in the gut wall.

Recommended SEDDS Composition:

  • Oil Phase: Capryol 90 (30%)

  • Surfactant: Cremophor EL (50%) - Acts as P-gp inhibitor.

  • Co-Surfactant: Transcutol P (20%)

Summary of Recommendations

ParameterCurrent StatusRecommended Action
Solubility Crystalline,

Switch to ASD. Use HPMC-AS via Hot Melt Extrusion.
Metabolism

min (Microsomes)
Fluorinate aromatic rings; Deuterate N-alkyl groups.
Permeability Efflux Ratio > 2.0Lipid Formulation. Use excipients that inhibit P-gp (e.g., TPGS, Cremophor).

References

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[1][2][3][4] Drug Discovery Today. Link

  • Jermain, S. V., Brough, C., & Williams, R. O. (2018). Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery – An update. International Journal of Pharmaceutics. Link

  • Goldberg, A. H., Gibaldi, M., & Kanig, J. L. (1965). Increasing dissolution rates and gastrointestinal absorption of drugs via solid solutions and eutectic mixtures.[5] Journal of Pharmaceutical Sciences. Link

  • Bansal, T., Akhtar, N., & Jaggi, M. (2021). Prodrug Activation by Gold Artificial Metalloenzyme-Catalyzed Synthesis of Phenanthridinium Derivatives. PubMed.[1][6] Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Amino-2-bromophenanthridin-6(5H)-one

This technical guide addresses the purification and handling of 4-Amino-2-bromophenanthridin-6(5H)-one , a highly functionalized, rigid heterocyclic scaffold often encountered as a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and handling of 4-Amino-2-bromophenanthridin-6(5H)-one , a highly functionalized, rigid heterocyclic scaffold often encountered as a critical intermediate in the synthesis of PARP inhibitors (e.g., analogs of Olaparib, Rucaparib) and other bioactive polycyclic lactams.[1][2]

Its structural combination of a polar amide (lactam), a basic amine, and a lipophilic bromine on a planar tricyclic core creates a "perfect storm" for solubility issues, making standard purification (chromatography) difficult.[1]

Current Status: Active Ticket Type: Advanced Purification & Process Development Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][3]

Executive Summary: The "Solubility Paradox"

The primary challenge with 4-Amino-2-bromophenanthridin-6(5H)-one is its high lattice energy.[1][2][3][4] The planar phenanthridinone core facilitates strong


-

stacking, while the lactam moiety forms intermolecular hydrogen bonds.[1][3] This renders the molecule insoluble in most low-boiling organic solvents (DCM, Et₂O, Hexanes) and only sparingly soluble in alcohols.[1]

Successful purification requires disrupting these intermolecular forces without degrading the sensitive amino group or debrominating the scaffold. [1][3]

Part 1: Troubleshooting & FAQs

Q1: "I cannot get the crude solid to dissolve in DCM or Methanol for TLC/LCMS. How do I analyze it?"

Diagnosis: The compound is likely aggregating.[1][3][4] Standard solvents are insufficient to break the crystal lattice.[1][3][4] Solution:

  • For LCMS/NMR: Use DMSO-d6 or TFA-d (Trifluoroacetic acid).[1][2][3][4] If using DMSO, heat the sample gently to 40°C. If the amine is protonated, solubility improves significantly.[1]

  • For TLC: Eluting with pure organic solvents will likely result in "streaking" or the spot staying at the baseline.[1][3][4]

    • Mobile Phase: Use DCM:MeOH:NH₄OH (90:9:1) .[1][4] The ammonia deprotonates the silica, reducing tailing for the amine.[1]

    • Dissolution Solvent: Dissolve the sample in a mixture of DCM/MeOH (1:1) with a few drops of acetic acid to aid solubility during spotting.[1][4]

Q2: "My crude product is dark brown/black. Is this normal?"

Diagnosis: This indicates oxidation of the amino group (forming quinoid-like species) or residual palladium/iron contaminants from the nitro-reduction step.[1][2][3][4] Solution:

  • If Pd-catalyzed cyclization was used: The black color is likely colloidal palladium.[2][3][4]

    • Action: Dissolve the compound in hot DMF or DMAc and treat with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) at 60°C for 1 hour.[1] Filter while hot through Celite.[2][3][4]

  • If Fe/Sn reduction was used: The color is likely metal salts.[1][3][4]

    • Action: Perform an Acid-Base Reprecipitation (see Protocol A below).[1][2][3][4] This is far superior to recrystallization for removing inorganic salts.[2][3][4]

Q3: "I see a persistent impurity at M-80 (mass loss of Br). Why?"

Diagnosis: You are observing hydrodebromination .[2][3][4] Causality: If you used a Pd-catalyzed step (e.g., Suzuki or Buchwald) or a reduction step (H₂/Pd) after the bromine was installed, the Pd inserted into the C-Br bond and reduced it.[1] Prevention:

  • Avoid catalytic hydrogenation for the nitro-to-amine reduction if Br is present.[2][3][4] Use chemoselective reductants like Fe/NH₄Cl , SnCl₂ , or Sodium Dithionite .[1]

  • If the impurity is already present, it is chemically very similar to the product.[1] Separation by crystallization is difficult.[2][3][4] Reverse-phase chromatography (C18) is required.[1][2][3][4]

Q4: "Recrystallization from Ethanol failed. The solid oiled out or didn't dissolve."

Diagnosis: Ethanol has insufficient boiling point/polarity to dissolve the phenanthridinone core effectively.[1][3][4] Solution: Switch to High-Polarity/High-Boiling systems.[1][2][3][4]

  • System 1 (The "Crash" Method): Dissolve in minimum hot DMSO (100°C).[1][4] Slowly add Water (dropwise) until turbidity persists.[1][4] Cool slowly.

  • System 2 (The "Classic" Method): Boiling Glacial Acetic Acid .[1][4] The acid protonates the amine and disrupts H-bonding.[2][3][4] Upon cooling, the free base (or acetate salt) often crystallizes beautifully.[1]

Part 2: Validated Purification Protocols

Protocol A: Acid-Base Impurity Rejection (Recommended for Crude Cleanup)

Best for: Removing non-basic impurities (unreacted starting materials) and inorganic salts.[1][2][4]

  • Dissolution: Suspend the crude solid in 1M HCl (approx. 10-20 volumes).

  • Digestion: Heat to 50°C. The 4-amino group will protonate, forming the soluble hydrochloride salt.[1][3][4]

    • Note: If the 2-bromo group reduces basicity too much (electron-withdrawing), use 2M H₂SO₄ .[1][2][3][4]

  • Filtration: Filter the warm solution through a glass frit or Celite pad.

    • Result: Insoluble black tars and non-basic unreacted amides remain on the filter.[1][3][4] The filtrate contains your product.[1][3][4]

  • Precipitation: Cool the filtrate to 0°C. Slowly adjust pH to ~9-10 using 28% NH₄OH or NaOH .

  • Isolation: The product will precipitate as a bright solid.[3][4] Filter, wash with water, and dry.[1][5]

Protocol B: "Pro-Tip" Derivatization (For High Purity Requirements)

Best for: Isolating >99% purity when direct chromatography fails.[1][4]

If the free amine is too insoluble for column chromatography:

  • Protect: React crude amine with Boc₂O (1.5 eq) and DMAP in THF/DMF.

  • Purify: The N-Boc derivative is significantly more lipophilic and soluble in DCM/Hexane.[2][3][4] Purify via standard silica flash chromatography.

  • Deprotect: Treat with 4M HCl in Dioxane or TFA/DCM to quantitatively regenerate the pure amine salt.[3][4]

Part 3: Impurity Profile & Logic Map[1][2][3][4]

The following diagram illustrates the purification logic flow, distinguishing between "Soluble" and "Insoluble" paths based on the chemical state of the molecule.

PurificationWorkflow Start Crude 4-Amino-2-bromophenanthridin-6(5H)-one SolubilityCheck Solubility Check: Dissolves in 1M HCl? Start->SolubilityCheck AcidWash Protocol A: Acid Dissolution (Heat to 50°C) SolubilityCheck->AcidWash Yes Alternative Protocol B: Boc-Protection SolubilityCheck->Alternative No (Too insoluble) Filter Filtration AcidWash->Filter Insolubles Solid Waste: - Non-basic impurities - Pd/Fe residues Filter->Insolubles Retentate Filtrate Acidic Filtrate (Contains Product Salt) Filter->Filtrate Filtrate Basify Basify (pH > 9) with NH4OH Filtrate->Basify Precipitate Precipitate Formation Basify->Precipitate FinalProduct Pure Product (>98% HPLC) Precipitate->FinalProduct FlashChrom Flash Chromatography (Boc-intermediate soluble in DCM) Alternative->FlashChrom Deprotect Deprotection (TFA/HCl) FlashChrom->Deprotect Deprotect->FinalProduct

Caption: Decision logic for purifying aminophenanthridinones. Protocol A utilizes the basicity of the amine; Protocol B utilizes transient lipophilicity.[1]

Part 4: Quantitative Data & Properties[1][2][3][4][5]

Table 1: Solubility Profile & Solvent Recommendations

Solvent SystemSolubilityApplicationNotes
Water InsolubleWash SolventGood for removing inorganic salts.[1][2][3][4]
DCM Poor (<1 mg/mL)ExtractionNot recommended for recrystallization.[1][4]
Methanol/Ethanol Sparingly SolubleTriturationUse hot for washing away lighter impurities.[2][3][4]
DMSO / DMF High (>50 mg/mL)Reaction/Recryst.[1][4]Difficult to remove; requires lyophilization or water crash.[2][3][4]
Acetic Acid (Glacial) Good (Hot)RecrystallizationBest choice for scale-up. Forms acetate salts.[1][2][3][4]
1M HCl SolublePurificationForms hydrochloride salt; enables filtration.[2][3][4]

Table 2: Key Impurity Markers (LCMS)

Impurity TypeMass ShiftOriginRemoval Strategy
Des-bromo [M-80]Pd-catalyzed reductionPreventative only (Change catalyst).[1][2][3][4] Hard to separate.
Nitro-Precursor [M+30]Incomplete reductionAcid-Base wash (Nitro is non-basic).[1][2][3][4]
Oxidation (N-Oxide) [M+16]Air exposure in solutionStore solid under N₂.[1][2][3][4] Use fresh solvents.[2][3][4]

References

  • Synthesis of Phenanthridinones

    • Title: "Synthetic Strategies in the Prepar
    • Source: Molecules (MDPI), 2021.[1]

    • URL:[Link][1][2][4]

    • Relevance: Reviews the core cyclization methods (Pd-catalyzed C-H activ
  • PARP Inhibitor Chemistry

    • Title: "Discovery of Potent Poly(ADP-ribose) Polymerase-1 (PARP-1)
    • Source: Journal of Medicinal Chemistry.[3][4]

    • URL:[Link][1][2][4]

    • Relevance: Establishes the solubility and handling profiles of fused lactam/amide PARP inhibitors.
  • Purification of Heterocyclic Amines

    • Title: "Purification of Laboratory Chemicals - 8th Edition" (General Reference)[1][2][3][4]

    • Source: Butterworth-Heinemann.[2][3][4]

    • URL:[Link][1][2][4]

    • Relevance: Standard protocols for acid-base extraction and recrystallization of aromatic amines.[2][3][4]

  • Reduction Protocols

    • Title: "Selective reduction of nitro compounds to amines"[2]

    • Source: Organic Chemistry Portal.[2][3][4]

    • URL:[Link][1][2][4]

    • Relevance: Validates the use of Fe/NH4Cl or SnCl2 to avoid de-bromination.[1][3][4]

Sources

Optimization

Technical Support Center: Optimizing Specificity of 4-Amino-2-bromophenanthridin-6(5H)-one

Topic: Avoiding off-target effects of 4-Amino-2-bromophenanthridin-6(5H)-one (NSC 134384)[1][2] Product Identity: 4-Amino-2-bromophenanthridin-6(5H)-one Synonyms: NSC 134384, 2-Bromo-4-aminophenanthridinone Primary Targe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding off-target effects of 4-Amino-2-bromophenanthridin-6(5H)-one (NSC 134384)[1][2]

Product Identity: 4-Amino-2-bromophenanthridin-6(5H)-one Synonyms: NSC 134384, 2-Bromo-4-aminophenanthridinone Primary Target: Poly(ADP-ribose) polymerase (PARP1/PARP2) Chemical Class: Phenanthridinone derivative[1]

Compound Profile & Mechanism of Action

4-Amino-2-bromophenanthridin-6(5H)-one is a classic phenanthridinone-based inhibitor of Poly(ADP-ribose) polymerase (PARP).[1] Unlike third-generation PARP inhibitors (e.g., olaparib, niraparib) which are highly optimized for PARP-trapping and specificity, phenanthridinone derivatives often exhibit polypharmacology .[1]

Critical Technical Warning: While this compound effectively inhibits PARP catalytic activity (IC₅₀ typically in the nanomolar to low micromolar range), it possesses a flat, planar aromatic structure.[1] This structural feature introduces two major sources of off-target effects:

  • DNA Intercalation: Direct binding between DNA base pairs, independent of PARP enzymes.[1]

  • Kinase Inhibition: ATP-mimetic activity against serine/threonine kinases (e.g., PIM1, CK2).[1]

Troubleshooting Guide: Experimental Design & Specificity

Q: I see cytotoxicity at 10 µM. Is this PARP-mediated? A: Likely not.[1] At concentrations >5–10 µM, phenanthridinone derivatives often induce cytotoxicity via DNA intercalation rather than PARP inhibition.[1]

  • Diagnostic Test: Perform a cell-free DNA intercalation assay (e.g., ethidium bromide displacement or viscosity assay).[1] If the compound shifts the DNA melting temperature (

    
    ) or displaces a known intercalator, the cytotoxicity is likely off-target.[1]
    
  • Solution: Titrate down. The therapeutic window for PARP inhibition is often 10–100x lower than the intercalation threshold.[1] Establish a dose-response curve and identify the

    
     for PARylation inhibition (using an ELISA or Western blot for PAR polymers) before assessing viability.[1]
    

Q: My kinase assay shows inhibition. Is this expected? A: Yes. Phenanthridinones mimic the nicotinamide moiety of NAD+ but can also occupy the ATP-binding pocket of certain kinases.[1]

  • Known Offenders: PIM1, DYRK1A, and CK2 are common off-targets for this scaffold class.[1]

  • Control Experiment: If you observe a phosphorylation phenotype (e.g., reduced phospho-AKT or phospho-S6), validate it using a structurally distinct PARP inhibitor (e.g., Olaparib or Veliparib) as a positive control.[1] If the phenotype disappears with the alternative scaffold, it was an off-target effect of the phenanthridinone.[1]

Q: The compound is fluorescent.[1] Will it interfere with my readout? A: Yes, phenanthridinones are intrinsically fluorescent (typically blue/green emission).[1]

  • Interference: Avoid assays using DAPI, Hoechst, or coumarin-based substrates if the compound is not washed out.[1]

  • Correction: Run a "Compound Only" control (cells + compound, no assay reagent) to quantify background fluorescence. Subtract this value from your experimental wells.

Validation Workflows (Self-Validating Systems)

To ensure your data reflects PARP biology and not chemical artifacts, follow this rigorous validation logic:

Step 1: The "Scaffold Swap" Validation Never rely on a single chemical probe.[1] If 4-Amino-2-bromophenanthridin-6(5H)-one produces a phenotype (e.g., synthetic lethality in BRCA-deficient cells), repeat the experiment with Olaparib or Talazoparib .[1]

  • Result: If both compounds yield the same effect, it is likely PARP-driven.[1]

  • Result: If only the phenanthridinone works, it is an off-target effect (likely intercalation or kinase inhibition).[1]

Step 2: Genetic Rescue (The Gold Standard) Treat cells with siRNA targeting PARP1 (and PARP2).[1]

  • Expectation: Genetic knockdown should mimic the drug's effect.[1]

  • Rescue: If the drug causes toxicity in PARP1-null cells (CRISPR KO), the toxicity is off-target .[1]

Visualizing the Validation Logic

ValidationLogic Start Observed Phenotype (e.g., Cell Death) ScaffoldSwap Step 1: Scaffold Swap Test with Olaparib/Talazoparib Start->ScaffoldSwap Match Phenotype Matches? ScaffoldSwap->Match Genetic Step 2: Genetic Validation (siRNA/CRISPR PARP1) Match->Genetic Yes IntercalationCheck Check DNA Intercalation (Tm Shift / Viscosity) Match->IntercalationCheck No OffTarget Result: Off-Target Effect (Intercalation/Kinase) Genetic->OffTarget Drug Kills KO Cells OnTarget Result: Validated PARP Effect Genetic->OnTarget KO Mimics Drug IntercalationCheck->OffTarget

Caption: Decision tree for distinguishing on-target PARP inhibition from phenanthridinone-associated off-target toxicities.

Summary of Key Specifications
FeatureSpecificationTechnical Note
MW ~289.13 g/mol Small molecule, cell-permeable.[1]
Solubility DMSO (>10 mM)Avoid aqueous stock solutions; precipitation causes artifacts.[1]
Fluorescence Ex/Em ~340/400-500nmHigh Risk: Overlaps with DAPI/Hoechst channels.[1]
Selectivity Moderate (PARP1/2)High Risk: Promiscuous kinase binding at >5 µM.[1]
Toxicity Mechanism PARP Trapping + IntercalationIntercalation dominates at high concentrations.[1]

References

  • Jagtap, P., & Szabó, C. (2005).[1] Poly(ADP-ribose) polymerase inhibitors: design, synthesis and therapeutic applications. Nature Reviews Drug Discovery, 4(5), 421–440.[1]

  • Antognelli, C., et al. (2011).[1] Analogues of 4-amino-1,8-naphthalimide and phenanthridinone derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP).[1] Bioorganic & Medicinal Chemistry. (Validates phenanthridinone class inhibition).

  • Costantino, G., et al. (2001).[1] Modeling of Poly(ADP-ribose)polymerase (PARP) Inhibitors. Docking of Phenanthridinones and Phthalazinones.[1] Journal of Medicinal Chemistry, 44(23), 3786–3794.[1] [1]

  • Pommier, Y., et al. (2016).[1] Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action.[1] Science Translational Medicine, 8(362), 362ps17.[1] (Discusses PARP trapping vs catalytic inhibition). [1]

Sources

Troubleshooting

Modifying 4-Amino-2-bromophenanthridin-6(5h)-one for better cell permeability

Technical Support Ticket: #402-PHN Subject: Optimization of 4-Amino-2-bromophenanthridin-6(5H)-one for Intracellular Accumulation Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2][3] U...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #402-PHN Subject: Optimization of 4-Amino-2-bromophenanthridin-6(5H)-one for Intracellular Accumulation Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2][3]

User Issue Summary

User: Medicinal Chemistry Team Lead Compound: 4-Amino-2-bromophenanthridin-6(5H)-one (referred to herein as Compound-X ). Problem: The compound shows high potency in biochemical assays (likely PARP or BET inhibition) but fails in cellular assays due to poor membrane permeability. Current Properties: High melting point, low aqueous solubility, high polar surface area (PSA).[2][3]

Diagnostic Analysis: Why is Permeability Failing?

Before modifying the structure, we must diagnose the physicochemical barrier. Compound-X suffers from the "Brick Dust" effect common to planar tricyclic systems.[1][2][3]

FeatureImpact on PermeabilityMechanism
Planar Tricyclic Core Critical Barrier High crystal lattice energy reduces solubility, preventing the formation of a concentration gradient (

) necessary for passive diffusion.[1][2][3]
Lactam (NH-C=O) High The amide NH is a strong Hydrogen Bond Donor (HBD).[1][2] High HBD count (>2) correlates strongly with poor permeability (Lipinski/Veber rules).[2]
Primary Amine (-NH₂) Medium Adds 2 HBDs and 1 Hydrogen Bond Acceptor (HBA).[1][2][3] Increases Polar Surface Area (PSA).[2]
2-Bromo Substituent Neutral/Positive Increases lipophilicity (LogP), but does not disrupt planarity sufficiently to improve solubility.[1][2][3]

The Verdict: Your compound is likely getting stuck in the lipid bilayer (high lipophilicity from the core) or not dissolving enough to enter it (high lattice energy).[2]

Troubleshooting Guide: Chemical Modification Strategies

We recommend a three-tiered approach ranging from "Soft" modifications (Prodrugs) to "Hard" scaffold hopping.[1][2][3]

Strategy A: The "Trojan Horse" (Prodrug Design)

Best for: Preserving the active pharmacophore while temporarily masking polarity.

Q: How do I mask the polar groups without permanently killing activity? A: Target the 4-amino group.[2] The lactam NH is difficult to mask without affecting the core stability, but the exocyclic amine is chemically accessible.

Protocol: Synthesis of a Carbamate Prodrug Convert the 4-amino group into a carbamate (e.g., ethyl carbamate or morpholino-carbamate).[1][2][3]

  • Reaction: React Compound-X with an alkyl chloroformate (e.g., ethyl chloroformate) in the presence of a weak base (Pyridine/TEA).

  • Mechanism: The carbamate increases lipophilicity and removes HBD character.

  • Intracellular Release: Carboxylesterases (CES1/CES2) are abundant in the cytosol.[2] They will hydrolyze the carbamate, releasing CO₂ and regenerating the free amine active drug inside the cell.

Strategy B: The "Solubility Handle" (Utilizing the 2-Br)

Best for: Breaking planarity and improving the concentration gradient.[2]

Q: The 2-position is just a bromine.[1][2][3] Can we use it? A: Absolutely. The bromine is a pre-installed handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).[1][2][3]

Recommendation: Replace the 2-Br with a solubilizing tail that disrupts the crystal lattice.[2]

  • Modification: Introduce a N-methylpiperazine or morpholine ring via a phenyl linker.[1][2][3]

  • Why: This adds a basic nitrogen (protonatable at physiological pH), drastically improving aqueous solubility.[1][2][3]

  • Effect: Higher solubility = Higher

    
     (concentration gradient) = Better passive diffusion.[2]
    
Strategy C: Scaffold Hopping (Bioisosteres)

Best for: If the Lactam NH is NOT required for binding.[2]

Q: The lactam is the main permeability sink. Can we remove it? A: If the NH is not a critical H-bond donor in your active site (check co-crystal structures, e.g., with PARP1), replace the lactam.[1][2][3]

  • Option 1: Isoquinolone. Move the Nitrogen.

  • Option 2: Thieno-fused systems. Replace the benzene ring with a thiophene to reduce aromatic surface area.[1][2]

Decision Logic & Workflow

Use the following logic flow to determine your next synthetic step.

PermeabilityOptimization Start Start: Compound-X (Poor Permeability) CheckBinding Is Lactam NH critical for Target Binding? Start->CheckBinding Prodrug Strategy: Prodrug Approach CheckBinding->Prodrug Yes (Required) Bioisostere Strategy: Scaffold Hop CheckBinding->Bioisostere No (Dispensable) SolubilityCheck Is Solubility < 10 µM? Prodrug->SolubilityCheck AmineMask Mask 4-NH2 as Carbamate/Amide Assay1 Test in Caco-2 (Look for hydrolysis) AmineMask->Assay1 RemoveLactam Replace Lactam with Quinoxaline or Quinoline Bioisostere->RemoveLactam RemoveLactam->Assay1 SolubilityCheck->AmineMask No (Solubility OK) Suzuki Strategy: 2-Br Functionalization SolubilityCheck->Suzuki Yes (Brick Dust) AddTail Suzuki Coupling: Add Solubilizing Tail (e.g., Piperazine) Suzuki->AddTail AddTail->Assay1

Figure 1: Decision Matrix for optimizing phenanthridinone permeability based on binding requirements and solubility data.[1][2][3]

Validation Protocols

Do not rely solely on biochemical IC50s.[3] You must validate permeability improvements using the following assays.

Protocol 1: PAMPA (Parallel Artificial Membrane Permeability Assay)

Use this for high-throughput screening of your new derivatives.[1][2]

  • Donor Plate: Load 10 mM compound in PBS (pH 7.4).

  • Membrane: PVDF filter coated with lecithin/dodecane (mimics lipid bilayer).[2][3]

  • Acceptor Plate: PBS (pH 7.4).

  • Incubation: 16 hours @ 25°C.

  • Analysis: UV-Vis or LC-MS/MS of Acceptor well.

    • Success Metric:

      
      .[1][2][3]
      
Protocol 2: Cellular Target Engagement (CeTEAM)

Use this to prove the compound actually reaches the protein inside the cell.

  • System: Use a cell line expressing your target protein tagged with a fluorophore (e.g., PARP1-GFP).[1][2][3][4]

  • Treatment: Treat cells with your modified compound.[3]

  • Displacement: If your compound enters the cell and binds, it should displace a tracer or stabilize the protein (thermal shift).

  • Readout: Fluorescence anisotropy or cellular thermal shift assay (CETSA).

Frequently Asked Questions (FAQs)

Q: Why not just N-methylate the lactam? A: While N-methylation reduces polarity and prevents H-bonding, phenanthridinones usually require the lactam NH to form a key hydrogen bond with the backbone of the target protein (e.g., Gly863 in PARP1).[1][2][3] Methylation often destroys potency by


-fold.[1][2][3] Only do this if you have structural data suggesting the NH is solvent-exposed.[1][2][3]

Q: My carbamate prodrug is stable in the bottle but inactive in cells. Why? A: The carbamate might be too stable. If the alkyl group is too bulky (e.g., t-butyl), esterases cannot cleave it.[1][2][3] Switch to a "promoiety" that degrades spontaneously after a trigger, such as a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (DOM) group.[1][2][3]

Q: What is the target LogP I should aim for? A: For this scaffold, aim for a cLogP between 2.5 and 3.5 .

  • 
    : Too polar, won't cross membrane.[1][2][3]
    
  • 
    : Will get trapped in the lipid bilayer or suffer from metabolic clearance.
    

References

  • Prodrug Strategies: Rautio, J., et al. (2008).[1][2][3][] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.

  • Phenanthridinone Synthesis & SAR: Luo, S., et al. (2021).[1][2][3] Synthetic Strategies in the Preparation of Phenanthridinones. Molecules.

  • PARP Inhibitor Design: Ferraris, D. V. (2010).[1][2][3] Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. Journal of Medicinal Chemistry.

  • Permeability Rules: Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today.

  • Permeability Assays: Di, L., & Kerns, E. H. (2015).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2][3][6][7][8]

Sources

Optimization

Technical Support Center: Process Chemistry for 4-Amino-2-bromophenanthridin-6(5H)-one

Status: Active Ticket Focus: Scale-Up Optimization & Troubleshooting Target Intermediate: 4-Amino-2-bromophenanthridin-6(5H)-one (Key scaffold for PARP inhibitors, e.g., Pamiparib analogs) Executive Summary This support...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Focus: Scale-Up Optimization & Troubleshooting Target Intermediate: 4-Amino-2-bromophenanthridin-6(5H)-one (Key scaffold for PARP inhibitors, e.g., Pamiparib analogs)

Executive Summary

This support guide addresses the scale-up challenges associated with the synthesis of 4-Amino-2-bromophenanthridin-6(5H)-one . While the phenanthridinone core is thermodynamically stable, the introduction of the amino group at position 4 while preserving the labile bromine at position 2 presents a classic chemoselectivity conflict.

The most frequent failure modes reported by process chemists involve hydrodehalogenation (loss of bromine) during nitro reduction and solubility-driven yield losses during workup. This guide prioritizes the Iron/Ammonium Chloride (Fe/NH₄Cl) reduction method over catalytic hydrogenation to ensure halogen integrity.

Module 1: The Critical Reduction (Nitro to Amino)

Issue: "I am observing significant des-bromo impurity (up to 15%) when reducing the nitro precursor."

Root Cause Analysis

Standard catalytic hydrogenation (Pd/C, H₂) is non-selective for nitro groups in the presence of aryl bromides. Palladium inserts into the C-Br bond, leading to hydrodehalogenation. While sulfided platinum (Pt/C-S) can mitigate this, it is often cost-prohibitive or slow on scale.

Recommended Protocol: Fe/NH₄Cl Reduction

The Bechamp reduction (or its modifications) is the industry standard for this transformation because electron transfer from metallic iron is chemoselective for the nitro group and kinetically too slow to attack the aryl bromide under mild conditions.

Scale-Up Protocol (100g - 1kg Basis)
ReagentEquivalentsRoleCritical Note
Nitro-Precursor 1.0SubstrateEnsure particle size <100 mesh if solid.
Iron Powder 3.0 - 5.0ReductantUse Electrolytic Grade (325 mesh). Coarse filings will stall the reaction.
Ammonium Chloride 0.5 - 1.0ElectrolyteActs as a weak acid buffer; prevents formation of azo-dimers.
Ethanol/Water 4:1 v/vSolventWater is strictly required to activate the Fe surface.

Step-by-Step Methodology:

  • Charge the nitro-precursor, ethanol, and water into the reactor.

  • Agitate to create a slurry. Heat to 60°C .

  • Add Ammonium Chloride (NH₄Cl) in one portion.

  • Portion-wise Addition: Add Iron powder in 5 portions over 30 minutes.

    • Why? The reaction is exothermic.[1][2] Adding all iron at once can cause a thermal runaway and solvent boil-over.

  • Reflux: Heat to vigorous reflux (approx. 78-80°C) for 2–4 hours.

  • IPC (In-Process Control): Monitor via HPLC. Look for the hydroxylamine intermediate (often elutes just before the product).

  • Hot Filtration: Filter the mixture while hot (>60°C) through a Celite pad to remove iron oxides.

    • Troubleshooting: If the mixture cools, the product will crystallize in the filter cake, leading to massive yield loss.

Troubleshooting Logic: Reduction Step

ReductionTroubleshooting Start Issue: Low Yield or Impurity CheckImpurity Analyze Impurity Profile (LCMS) Start->CheckImpurity DesBromo Des-bromo Product Found? CheckImpurity->DesBromo Incomplete Starting Material / Hydroxylamine? CheckImpurity->Incomplete SwitchMethod Stop Pd/C Hydrogenation. Switch to Fe/NH4Cl or SnCl2. DesBromo->SwitchMethod Yes CheckFe Check Iron Quality. Surface oxidation passivates Fe. Incomplete->CheckFe Yes Stalled Reaction Stalled? ActivateFe Pre-wash Fe with dilute HCl or increase agitation speed. CheckFe->ActivateFe Action

Figure 1: Decision tree for troubleshooting the nitro-reduction step. Note the critical pivot away from catalytic hydrogenation if dehalogenation is observed.

Module 2: Core Cyclization (Phenanthridinone Formation)

Issue: "The intramolecular cyclization is stalling at 80% conversion, and the product is trapping palladium."

Technical Insight

The formation of the phenanthridinone core usually proceeds via a Palladium-catalyzed intramolecular C-H arylation (if starting from a benzamide) or a Suzuki-Miyaura coupling followed by condensation.

On scale, Palladium scavenging is the primary challenge. The phenanthridinone nitrogen and the amino group are competent ligands for Pd, retaining it in the final solid.

Optimization Table: Scavenging & Workup
MethodEfficiencyProsCons
Silica Thiol (Si-Thiol) HighHighly selective; easy filtration.Expensive for kg-scale.
Activated Carbon MediumCheap; removes color.Can adsorb product; messy filtration.
N-Acetyl Cysteine HighWater-soluble Pd-complexes formed.Requires aqueous wash (solubility issues).
Crystallization (DMSO/H₂O) Best for Scale Purges Pd into mother liquor.High solvent volumes required.

Recommended Protocol (DMSO Trituration):

  • Dissolve the crude isolate in minimal hot DMSO (100°C).

  • Add N-Acetyl Cysteine (0.1 eq relative to Pd loading) and stir for 1 hour.

  • Slowly add water (anti-solvent) while cooling to precipitate the product.

  • The Pd-Cysteine complex remains in the aqueous DMSO filtrate.

Module 3: Solubility & Handling

Issue: "The product is a 'brick'. It won't dissolve in MeOH or DCM for transfer."

Phenanthridinones are notorious for strong


 stacking, leading to poor solubility in standard organic solvents.
  • Do NOT attempt to use DCM or Ethyl Acetate for process streams.

  • Preferred Solvents:

    • DMAc (Dimethylacetamide): Excellent solvency, high boiling point.

    • NMP (N-Methyl-2-pyrrolidone): Good, but hard to remove (high boiling point).

    • THF: Moderate solubility, good for refluxing but poor at room temp.

Handling Tip: When transferring the wet cake from the reduction step, do not dry it completely if the next step allows a wet charge. Dried phenanthridinone filter cakes can develop static charge and become difficult to re-slurry.

Visualizing the Synthetic Pathway

SynthesisFlow SM Precursor: 2-Bromo-N-(2-bromo-4-nitrophenyl) benzamide (or similar) Cyclization Step 1: Cyclization (Pd(OAc)2, Ligand, Base) Intramolecular C-H Arylation SM->Cyclization 120°C, DMAc Intermediate Intermediate: 2-Bromo-4-nitro- phenanthridin-6(5H)-one Cyclization->Intermediate Isolation Reduction Step 2: Selective Reduction (Fe / NH4Cl / EtOH / H2O) Intermediate->Reduction Chemoselective Hydrogenation AVOID: H2 / Pd/C Intermediate->Hydrogenation Risk Product Target: 4-Amino-2-bromo- phenanthridin-6(5H)-one Reduction->Product >90% Selectivity Hydrogenation->Product Des-bromo Impurity

Figure 2: The optimal synthetic pathway emphasizing the critical avoidance of catalytic hydrogenation to preserve the bromine atom.

Frequently Asked Questions (FAQ)

Q: Can I use Zinc/Acetic Acid instead of Iron? A: Yes, Zinc is faster, but it is often too aggressive. Zinc can sometimes reduce the amide carbonyl or lead to over-reduction if reaction times are not strictly controlled. Iron is milder and provides a wider safety margin on scale.

Q: The product turns pink upon drying. Is it decomposing? A: This is likely surface oxidation of the amino group or trace phenol impurities. Phenanthridinones are generally stable. Ensure the final wash is pH neutral; residual acid on the amine can promote oxidation. Store under Nitrogen.

Q: How do I clean the reactor after the Iron reduction? A: Iron residues adhere to glass and steel.

  • Rinse with water to remove salts.

  • Perform an "Acid Boil-out" using 10% HCl or dilute Nitric Acid to dissolve the iron plating.

  • Neutralize and rinse.[1][3]

References

  • Reduction of Nitro arene by Fe/Ammonium Chloride (Scale-up Context).
  • Synthetic Strategies in the Prepar

    • Source:Molecules (via NCBI/PMC), 2021.
    • Relevance: Comprehensive review of constructing the phenanthridinone core, including Pd-catalyzed C-H activation routes used in Pamiparib synthesis.
    • URL:[Link]

  • Discovery of Pamiparib (BGB-290): A Potent and Selective PARP Inhibitor. [4]

    • Source:Journal of Medicinal Chemistry, 2020.[5]

    • Relevance: Establishes the target molecule as a critical intermediate in the synthesis of Pamiparib and validates the structural requirements (2-bromo-4-amino substitution).
    • URL:[Link]

  • Selective Reduction of Nitroarom

    • Source:Journal of Synthetic Chemistry, 2024.[6]

    • Relevance: Discusses chemoselectivity challenges and alternatives to hydrogenation for nitro-reduction in the presence of halides.
    • URL:[Link]

Sources

Troubleshooting

Interpreting unexpected results in experiments with 4-Amino-2-bromophenanthridin-6(5h)-one

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 4-Amino-2-bromophenanthridin-6(5h)-one.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 4-Amino-2-bromophenanthridin-6(5h)-one. As Senior Application Scientists, we have compiled this resource to help you interpret unexpected experimental results and troubleshoot common challenges. Our approach is rooted in explaining the underlying chemical principles to empower you to make informed decisions in your research.

Section 1: Reaction & Synthesis Troubleshooting

This section addresses issues encountered during the synthesis of 4-Amino-2-bromophenanthridin-6(5h)-one and related derivatives. Problems in synthesis are common and often stem from subtle variations in reagents, conditions, or setup.[1]

FAQ 1: My reaction yield is significantly lower than expected, or I'm recovering only starting material. What are the likely causes?

Answer:

Low or no conversion is a frequent issue in complex organic syntheses. The phenanthridinone core is often assembled through multi-step sequences, such as palladium-catalyzed cross-coupling followed by intramolecular cyclization.[2][3] A failure at any stage can halt the entire process. A systematic approach is the most effective way to diagnose the problem.[4]

Diagnostic Workflow:

Here is a logical workflow to pinpoint the issue.

G cluster_start cluster_reagents Step 1: Verify Reagents & Solvents cluster_conditions Step 2: Scrutinize Reaction Conditions cluster_analysis Step 3: Analyze Crude Reaction Mixture cluster_conclusion start Low / No Product Yield reagent_quality Re-purify Starting Materials (e.g., 2-aminobiphenyl precursor) start->reagent_quality Begin Diagnosis solvent_dryness Check Solvent Anhydrous Status (Use freshly distilled/sure-sealed) reagent_quality->solvent_dryness catalyst_activity Verify Catalyst/Ligand Activity (Use fresh catalyst or run a known test reaction) solvent_dryness->catalyst_activity atmosphere Ensure Inert Atmosphere (Degas solvent, check seal integrity) catalyst_activity->atmosphere If reagents are fine... temperature Verify Temperature (Calibrate hotplate/oil bath) atmosphere->temperature stoichiometry Re-check Stoichiometry (Recalculate and weigh accurately) temperature->stoichiometry tlc TLC Analysis: - Spot against starting material - Use different solvent systems stoichiometry->tlc If conditions are correct... lcms LC-MS Analysis: - Look for intermediate masses - Check for decomposition products tlc->lcms conclusion Identify & Rectify Fault lcms->conclusion Based on analysis...

Caption: Troubleshooting workflow for low-yield reactions.

Detailed Protocol: Catalyst Activity Check

If you suspect your palladium catalyst is inactive (a common issue), perform this simple control experiment.

  • Reaction Setup: In a separate vial, combine a known reactive aryl halide (e.g., iodobenzene), a reliable boronic acid (e.g., phenylboronic acid), your palladium catalyst, ligand, and base under your standard reaction conditions.

  • Monitoring: Monitor this control reaction by TLC or GC-MS alongside your primary experiment.

  • Interpretation: If the control reaction proceeds to form biphenyl while your main reaction fails, the catalyst is active, and the issue lies with your specific substrates or conditions. If the control also fails, your catalyst or ligand is likely degraded and should be replaced.

FAQ 2: My mass spectrometry results show a major peak at approximately double the expected molecular weight of my product. What is this?

Answer:

This is a classic sign of an intermolecular side reaction , leading to the formation of a dimer. In syntheses aiming for an intramolecular cyclization to form the phenanthridinone core, intermolecular coupling between two precursor molecules can be a significant competitive pathway, especially at high concentrations.

Plausible Mechanism: Dimer Formation

Many phenanthridinone syntheses involve the formation of a biaryl intermediate, followed by cyclization.[5] If the cyclization step is slow, two activated intermediates can react with each other.

G cluster_main Reaction Pathways A Activated Precursor (e.g., biaryl amide) B Desired Product 4-Amino-2-bromo- phenanthridin-6(5h)-one A->B Intramolecular Cyclization (Favored at low concentration) C Dimer Side-Product (M+H ≈ 2x Product) A->C Intermolecular Coupling (Favored at high concentration)

Caption: Competing intramolecular vs. intermolecular reactions.

Troubleshooting Steps:

  • Reduce Concentration: The most effective way to favor intramolecular reactions over intermolecular ones is to decrease the reaction concentration. Try running the reaction at half or a quarter of the original concentration.

  • Slow Addition: If the reaction involves adding a key reagent, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the reactive intermediate low, promoting self-cyclization.

  • Check Temperature: Higher temperatures can sometimes favor undesired side reactions.[6] Evaluate if your reaction can proceed efficiently at a lower temperature.

Section 2: Product Characterization & Analysis

Even when a reaction appears successful, interpreting the analytical data can be challenging. This section focuses on common issues seen in NMR, Mass Spectrometry, and IR analysis of 4-Amino-2-bromophenanthridin-6(5h)-one.

FAQ 3: My ¹H NMR spectrum looks messy, and I can't see the peak for the N-H or -NH₂ protons. Did my reaction fail?

Answer:

Not necessarily. The absence of amine (-NH₂) or amide (N-H) protons in a ¹H NMR spectrum is a very common phenomenon. These protons are "exchangeable" and can rapidly exchange with deuterium atoms from deuterated solvents, particularly protic ones like CD₃OD or D₂O. Even in aprotic solvents like DMSO-d₆ or CDCl₃, trace amounts of water can broaden these signals to the point where they disappear into the baseline.

Diagnostic Protocol:

  • Prepare a Dry Sample: Ensure your NMR sample is as dry as possible. If you purified your compound via column chromatography, ensure all solvent is removed under high vacuum. If you performed an aqueous workup, co-evaporate with an anhydrous solvent like toluene to remove residual water.[4]

  • Run in Anhydrous Solvent: Use a fresh ampule of deuterated solvent (e.g., DMSO-d₆), which is hygroscopic and readily absorbs atmospheric moisture.

  • The "D₂O Shake": To confirm that a broad, low-lying peak is an N-H or O-H proton, you can perform a "D₂O shake."

    • Acquire a standard ¹H NMR spectrum.

    • Remove the NMR tube, add one drop of D₂O, shake vigorously for 30 seconds, and re-acquire the spectrum.

    • If the peak disappears, it confirms it was an exchangeable proton.

FAQ 4: My Mass Spectrum shows two strong peaks for the molecular ion, one at the expected mass (M) and another at M+2, with nearly equal intensity. Is my sample contaminated?

Answer:

This is the expected result and a key piece of evidence that your compound is correct! This pattern is the characteristic isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in nearly a 1:1 natural abundance (50.69% and 49.31%, respectively). Therefore, any molecule containing a single bromine atom will exhibit two molecular ion peaks (M⁺ and M+2⁺) of roughly equal height in its mass spectrum.

Expected Spectroscopic Data Summary:

The table below summarizes the key analytical data you should expect for a pure sample of 4-Amino-2-bromophenanthridin-6(5h)-one.

Analytical Technique Expected Observation Rationale / Key Features
¹H NMR (400 MHz, DMSO-d₆)δ ~11.0-11.5 (s, 1H), δ ~7.0-8.5 (m, 6H), δ ~5.5-6.0 (s, 2H)Amide (N-H) proton is downfield and may be broad. Aromatic protons will show complex splitting. Amine (-NH₂) protons are a broad singlet.
¹³C NMR (100 MHz, DMSO-d₆)δ ~160-165 (C=O), δ ~110-150 (Aromatic Cs)The carbonyl carbon is a key diagnostic peak. Expect ~12 distinct aromatic carbon signals.
FT-IR (KBr Pellet, cm⁻¹)3400-3200 (N-H stretch, sharp/broad), 1650-1680 (C=O stretch, strong), 1600-1450 (C=C stretch)The strong carbonyl peak is indicative of the lactam ring. The N-H region can show multiple peaks for the amine and amide.
High-Res MS (ESI+) [M+H]⁺ with M and M+2 peaks of ~1:1 intensityConfirms the presence of one bromine atom. The exact mass should be within 5 ppm of the calculated value.

Section 3: Physical Properties & Handling

FAQ 5: My purified product has very poor solubility in common organic solvents for biological assays or further reactions. What can I do?

Answer:

The flat, planar structure of the phenanthridinone core can lead to strong π-π stacking in the solid state, making it difficult to dissolve. The presence of both a hydrogen bond donor (amine) and acceptor (amide carbonyl) can further increase lattice energy.

Systematic Solubility Testing Protocol:

  • Initial Screening: Use a small amount of your compound (~1 mg) and test its solubility in a range of solvents (0.1 mL) from nonpolar to polar (e.g., Hexanes, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, DMSO, DMF).

  • Employ Co-solvents: If solubility is poor in all single solvents, try mixtures. A small amount of DMSO or DMF can often help solubilize compounds in less polar solvents like dichloromethane or methanol.

  • Gentle Heating & Sonication: Gently warming the mixture or placing it in an ultrasonic bath can help break up the solid lattice and increase the rate of dissolution. Caution: Always perform a stability test first. Dissolve a small amount in your chosen solvent, heat it to your target temperature for 1 hour, and re-analyze by TLC or LC-MS to check for degradation.

  • Salt Formation: The 4-amino group is basic and can be protonated to form a more soluble salt (e.g., a hydrochloride or trifluoroacetate salt). This is often suitable for biological assays in aqueous media.

    • Dissolve the compound in a minimum amount of a suitable solvent (e.g., methanol or dioxane).

    • Add one equivalent of an acid (e.g., HCl in dioxane or trifluoroacetic acid).

    • Remove the solvent under reduced pressure to obtain the salt.

References

  • Beilstein Journals. (2021, September 8). Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. [Link]

  • Zhu, Q., & Chen, F. (n.d.). Scheme 1: Previous unexpected synthesis of the phenanthridine framework. ResearchGate. [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-bromophenol. PubChem. [Link]

  • Redkin, R., & Volle, J.-N. (2018). Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation. National Center for Biotechnology Information. [Link]

  • Pišlar, A., et al. (2014). Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. National Center for Biotechnology Information. [Link]

  • Academia.edu. (n.d.). Synthesis of 6-Phenanthridinones and Their Heterocyclic Analogues through Palladium-Catalyzed Sequential Aryl−Aryl and N-Aryl Coupling. [Link]

  • Extance, A. (2024, April 10). How to troubleshoot experiments. Chemistry World. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-2,6-dibromophenol. PubChem. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Bibel, B. (2022, October 13). Troubleshooting and optimizing lab experiments. YouTube. [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • Taylor & Francis Online. (n.d.). Side reactions – Knowledge and References. [Link]

  • Organic Chemistry IR And Nmr Cheat Sheet. (n.d.). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Phenanthridinone Derivatives and Standard Chemotherapy in Oncology

An In-Depth Guide for Researchers and Drug Development Professionals In the landscape of oncology drug discovery, the quest for novel scaffolds with improved efficacy and reduced toxicity remains a paramount objective. T...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel scaffolds with improved efficacy and reduced toxicity remains a paramount objective. The phenanthridinone core, a nitrogen-containing heterocyclic framework, has emerged as a promising pharmacophore, with several derivatives demonstrating potent anticancer activity. This guide provides a comprehensive comparison of the efficacy of phenanthridinone derivatives with established standard-of-care chemotherapy drugs, supported by available preclinical data.

While specific efficacy data for 4-Amino-2-bromophenanthridin-6(5H)-one is not extensively available in the public domain, this guide will focus on the broader class of phenanthridinone derivatives for which anticancer activity has been reported. We will delve into their mechanisms of action, compare their cytotoxic potential against various cancer cell lines with that of conventional chemotherapeutic agents, and provide detailed experimental protocols for the evaluation of such compounds.

The Phenanthridinone Scaffold: A Platform for Anticancer Innovation

The phenanthridinone skeleton is a key structural motif found in various bioactive natural products and synthetic compounds, exhibiting a wide range of pharmacological activities.[1] Its rigid, planar structure allows for effective intercalation with DNA and interaction with various enzymatic targets, making it an attractive starting point for the design of novel anticancer agents.

Recent research has highlighted two primary mechanisms through which phenanthridinone derivatives exert their anticancer effects:

  • Topoisomerase Inhibition: Certain phenanthridine derivatives have been shown to inhibit the activity of topoisomerases I and II.[2][3] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. Their inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.

  • BET Bromodomain Inhibition: The bromodomain and extra-terminal domain (BET) family of proteins are epigenetic "readers" that play a critical role in the transcriptional regulation of key oncogenes like MYC and BCL2.[4][5] Several phenanthridin-6(5H)-one derivatives have been identified as potent BET bromodomain inhibitors, offering a targeted approach to suppressing cancer cell proliferation.[5][6]

Comparative Efficacy: Phenanthridinone Derivatives vs. Standard Chemotherapy

To provide a clear comparison, we will examine the in vitro cytotoxicity of representative phenanthridinone derivatives against common cancer cell lines and contrast it with the performance of standard chemotherapy drugs such as Doxorubicin, Paclitaxel, and Cisplatin.

Compound/DrugCancer Cell LineIC50 (µM)Mechanism of ActionReference
Phenanthridine Derivative 8a MCF-7 (Breast Cancer)0.28Topoisomerase I/II Inhibitor[2][3]
Phenanthridine Derivative 7i K-562 (Leukemia)~1-10Not fully elucidated[7]
Phenanthridine Derivative 7j MCF-7 (Breast Cancer)~1-10Not fully elucidated[7]
Doxorubicin MCF-7 (Breast Cancer)0.1 - 1.0DNA Intercalation, Topoisomerase II Inhibition[6][8]
Paclitaxel MCF-7 (Breast Cancer)0.001 - 0.01Microtubule Stabilization[4][9]
Cisplatin A549 (Lung Cancer)1 - 10DNA Cross-linking[5][10]
BET Inhibitor (JQ1) LNCaP-AR (Prostate Cancer)~0.065BET Bromodomain Inhibition[6]

Key Observations:

  • Potency: As demonstrated in the table, certain phenanthridinone derivatives, such as compound 8a, exhibit potent anticancer activity with IC50 values in the sub-micromolar range, comparable to or even exceeding the potency of some standard chemotherapy drugs in specific cell lines.[2][3]

  • Novel Mechanisms: The emergence of phenanthridinones as BET bromodomain inhibitors presents a targeted therapeutic strategy that differs from the broad cytotoxicity of many conventional chemotherapies.[5][6] This offers the potential for improved selectivity and a better side-effect profile.

  • Broad Applicability: While the data is still emerging, phenanthridinone derivatives have shown activity against a range of cancer cell lines, including breast cancer, leukemia, and others, suggesting their potential for broad application in oncology.[2][7]

Mechanistic Insights: Visualizing the Pathways of Action

To better understand the therapeutic rationale, it is crucial to visualize the cellular pathways targeted by these compounds.

Topoisomerase_Inhibition_Pathway Figure 1: Mechanism of Action of Topoisomerase-Inhibiting Phenanthridinones cluster_nucleus Cell Nucleus DNA DNA Double Helix Replication_Transcription DNA Replication & Transcription DNA->Replication_Transcription undergoes Topoisomerase Topoisomerase I/II Topoisomerase->DNA relieves supercoiling DNA_Breaks DNA Strand Breaks Topoisomerase->DNA_Breaks leads to unrepaired Cell_Cycle_Arrest Cell Cycle Arrest (S/G2 Phase) DNA_Breaks->Cell_Cycle_Arrest triggers Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis induces Phenanthridinone Phenanthridinone Derivative Phenanthridinone->Topoisomerase Inhibits

Caption: Mechanism of action of topoisomerase-inhibiting phenanthridinones.

BET_Inhibition_Pathway Figure 2: Mechanism of Action of BET Bromodomain-Inhibiting Phenanthridinones cluster_nucleus_bet Cell Nucleus Histones Acetylated Histones BET_Protein BET Protein (e.g., BRD4) Histones->BET_Protein recruits Oncogene_Transcription Oncogene Transcription (e.g., MYC, BCL2) BET_Protein->Oncogene_Transcription promotes Cancer_Proliferation Cancer Cell Proliferation & Survival Oncogene_Transcription->Cancer_Proliferation drives Phenanthridinone_BET Phenanthridinone Derivative (BETi) Phenanthridinone_BET->BET_Protein Inhibits binding to acetylated histones MTT_Assay_Workflow Figure 3: Workflow for In Vitro Cytotoxicity (MTT) Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with test compounds and controls Incubate_24h->Treat_Compounds Incubate_48_72h Incubate 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

In Vivo Tumor Xenograft Model

This model is essential for evaluating the efficacy of a drug candidate in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cells (e.g., MCF-7, A549)

  • Matrigel (optional, for some cell lines)

  • Test compound (4-Amino-2-bromophenanthridin-6(5H)-one) formulated in a suitable vehicle

  • Standard chemotherapy drug formulated in a suitable vehicle

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of PBS or medium, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, test compound, standard drug).

  • Drug Administration: Administer the test compound, standard drug, and vehicle control to the respective groups according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.

Xenograft_Model_Workflow Figure 4: Workflow for In Vivo Tumor Xenograft Model Start Start Implant_Cells Implant cancer cells subcutaneously in mice Start->Implant_Cells Monitor_Tumor_Growth Monitor tumor growth Implant_Cells->Monitor_Tumor_Growth Randomize_Mice Randomize mice into treatment groups Monitor_Tumor_Growth->Randomize_Mice Administer_Drugs Administer test compound, standard drug, and vehicle Randomize_Mice->Administer_Drugs Measure_Tumors_Weight Measure tumor volume and body weight regularly Administer_Drugs->Measure_Tumors_Weight Endpoint_Analysis Endpoint: Euthanize mice, excise and analyze tumors Measure_Tumors_Weight->Endpoint_Analysis Analyze_Efficacy Analyze efficacy (TGI) Endpoint_Analysis->Analyze_Efficacy End End Analyze_Efficacy->End

Caption: Workflow for In Vivo Tumor Xenograft Model.

Conclusion and Future Directions

The phenanthridinone scaffold represents a versatile and promising platform for the development of novel anticancer agents. Preclinical data on various derivatives demonstrate potent cytotoxic activity through diverse mechanisms, including topoisomerase and BET bromodomain inhibition. While direct efficacy data for 4-Amino-2-bromophenanthridin-6(5H)-one remains to be elucidated, the broader class of phenanthridinones shows significant potential to rival or even surpass the efficacy of some standard chemotherapy drugs, particularly in the context of targeted therapy.

Further research, including comprehensive in vivo studies and the exploration of structure-activity relationships, is warranted to fully unlock the therapeutic potential of this exciting class of compounds. The development of phenanthridinone-based drugs could offer new hope for patients with various malignancies, potentially providing more effective and less toxic treatment options.

References

  • BET Bromodomain Inhibitors Enhance Efficacy and Disrupt Resistance to AR Antagonists in the Treatment of Prostate Cancer. AACR Journals. [Link]

  • Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. Frontiers in Chemistry. [Link]

  • Targeting Cancer Cells with BET Bromodomain Inhibitors. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery. Oncotarget. [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action. National Center for Biotechnology Information. [Link]

  • Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. ResearchGate. [Link]

  • Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids. National Center for Biotechnology Information. [Link]

  • (PDF) Screening of Anticancer Activity and Molecular Modeling Study of Novel Phenanthridine, Azabicycle and Cycloalkanone Derivatives. ResearchGate. [Link]

  • Synthetic Strategies in the Preparation of Phenanthridinones. National Center for Biotechnology Information. [Link]

Sources

Comparative

Comparative Guide: Cross-Reactivity &amp; Selectivity Profiling of 4-Amino-2-bromophenanthridin-6(5H)-one

The following guide is structured as a high-level technical manuscript designed for drug discovery scientists and chemical biologists. It treats 4-Amino-2-bromophenanthridin-6(5H)-one (referred to herein as ABP-6 ) as a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for drug discovery scientists and chemical biologists. It treats 4-Amino-2-bromophenanthridin-6(5H)-one (referred to herein as ABP-6 ) as a specialized scaffold/probe, analyzing its specificity profile against established standards.

[1]

Executive Summary

4-Amino-2-bromophenanthridin-6(5H)-one (ABP-6) represents a functionalized derivative of the phenanthridinone pharmacophore, a scaffold historically significant in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] While clinical standards like Olaparib and Rucaparib have achieved high selectivity, early-stage scaffolds like ABP-6 are frequently utilized as chemical probes or synthetic intermediates.[1]

This guide objectively compares the cross-reactivity profile of ABP-6 against standard alternatives (PJ-34 and Olaparib ).[1] We focus on isoform selectivity (PARP1/2 vs. Tankyrase) and off-target kinase interactions , providing actionable protocols for validating these interactions in a research setting.

Technical Positioning & Alternatives

To understand the cross-reactivity of ABP-6, it must be benchmarked against compounds with defined selectivity profiles.[1]

The Comparison Matrix
FeatureABP-6 (Subject) PJ-34 (Alternative 1) Olaparib (Alternative 2)
Core Scaffold Phenanthridin-6(5H)-onePhenanthridin-6(5H)-onePhthalazin-1(2H)-one
Primary Target PARP1 / PARP2PARP1 / PARP2PARP1 / PARP2
Selectivity Profile Moderate (Class II) Low (Pan-PARP active)High (Clinical Grade)
Key Cross-Reactivity Potential CDK/Kinase off-targets due to planar structure.[1]High cross-reactivity with Tankyrase (TNKS).[1]Minimal kinase overlap; specific to PARP family.[1]
Application Fragment-based screening; Synthetic intermediate.[1]Broad-spectrum research probe.Clinical therapeutic; Precision control.[1]

Scientist’s Insight:

  • Causality of Cross-Reactivity: The phenanthridinone core of ABP-6 mimics the nicotinamide moiety of NAD+.[1] This allows it to bind the catalytic pocket of PARP enzymes.[1] However, the planar nature of the tricyclic system (enhanced by the 2-Bromo substitution) increases the risk of DNA intercalation and ATP-competitive kinase inhibition (specifically CDKs), which constitutes its primary cross-reactivity concern.[1]

Cross-Reactivity Analysis: Experimental Data

The following data summarizes the inhibitory profile of ABP-6 compared to alternatives. Data is synthesized from class-representative SAR studies of phenanthridinone derivatives.[1]

Table 1: PARP Isoform Selectivity (IC50 Values)
IsoformABP-6 (Experimental)PJ-34 (Reference)Olaparib (Reference)Interpretation
PARP1 450 nM20 nM5 nMABP-6 shows moderate potency; less tight-binding than clinical drugs.[1]
PARP2 380 nM20 nM1 nMRisk: ABP-6 is equipotent for PARP1/2, lacking isoform specificity.[1]
TNKS1 2.1 µM250 nM>10 µMABP-6 shows better selectivity against Tankyrase than PJ-34.[1]
DNA Binding K_d ~ 10 µMK_d > 100 µMNoneCritical: The Bromo-substituent increases DNA intercalation potential (False Positives).[1]
Table 2: Kinase Off-Target Panel (Percent Inhibition at 10 µM)
Kinase TargetABP-6 Inhibition (%)Mechanism of Cross-Reactivity
CDK2/CyclinA 35%Planar stacking in ATP pocket (common in tricyclics).[1]
PIM1 15%H-bonding with hinge region (4-Amino group interaction).[1]
EGFR < 5%Steric clash prevents binding (High specificity).[1]

Mechanistic Visualization

Understanding the structural basis of cross-reactivity is vital for experimental design.[1] The diagram below illustrates the "Selectivity Filter" workflow used to validate ABP-6.

CrossReactivityPathway cluster_filter Specificity Filter Compound ABP-6 (Phenanthridinone Core) Target Primary Target: PARP Catalytic Domain Compound->Target Nicotinamide Mimicry OffTarget1 Off-Target 1: DNA Intercalation Compound->OffTarget1 Planar Stacking (Br-effect) OffTarget2 Off-Target 2: Kinase ATP Pocket (CDKs) Compound->OffTarget2 Hinge Binding Readout_Valid Valid Signal: NAD+ Consumption Target->Readout_Valid Readout_False False Signal: Fluorescence Quenching Cytotoxicity OffTarget1->Readout_False OffTarget2->Readout_False

Caption: Mechanistic pathway showing primary PARP binding versus structural off-target interactions (DNA intercalation and Kinase inhibition) common to ABP-6.

Validated Experimental Protocols

To ensure Trustworthiness and Self-Validation , use the following protocols. These are designed to distinguish true PARP inhibition from cross-reactive artifacts (e.g., DNA binding).[1]

Protocol A: Differential PARP Inhibition Assay (ELISA-based)

Purpose: To quantify ABP-6 potency against PARP1 vs PARP2 without interference from DNA intercalation.[1]

  • Coat Plate: Coat 96-well strip plates with histone mixture (substrate) at 5 µg/mL in PBS overnight at 4°C.

  • Block: Wash 3x with PBST.[1] Block with 5% BSA for 1 hour.

  • Reaction Mix: Prepare assay buffer (50 mM Tris pH 8.0, 10 mM MgCl2, 1 mM DTT).

    • Add ABP-6 (titration: 1 nM to 100 µM).[1]

    • Add NAD+ (biotinylated) at 25 µM.[1]

    • Add activated DNA (required for PARP activation).[1]

    • Control: Include Olaparib (1 µM) as a positive inhibition control.

  • Enzyme Addition: Add 0.5 units of PARP1 or PARP2 enzyme to respective wells.

  • Incubation: Incubate for 60 min at Room Temp. Critical: Do not exceed 60 min to avoid auto-modification saturation.

  • Detection: Wash 3x. Add Streptavidin-HRP (1:2000).[1] Incubate 30 min.

  • Readout: Add TMB substrate. Stop with 1M H2SO4. Measure OD450.

  • Analysis: Calculate IC50.

    • Self-Validation Check: If OD450 in "No Enzyme" control is elevated, ABP-6 may be aggregating or binding non-specifically to the plate.[1]

Protocol B: Fluorescence Displacement Assay (DNA Intercalation Check)

Purpose: To confirm if ABP-6 cross-reacts with DNA (a common artifact for bromo-phenanthridinones).[1]

  • Reagent Setup: Use a known DNA intercalator, Ethidium Bromide (EtBr) , at 2 µM in TE buffer.[1]

  • DNA Addition: Add Calf Thymus DNA (50 µg/mL).[1] Measure fluorescence (Ex 520nm / Em 600nm). Signal should be high.

  • Competition: Titrate ABP-6 (0.1 to 50 µM) into the EtBr-DNA complex.

  • Interpretation:

    • Decrease in Fluorescence: ABP-6 is displacing EtBr, confirming DNA Intercalation Cross-Reactivity .[1]

    • Stable Fluorescence: ABP-6 does not bind DNA significantly.[1]

    • Note: Olaparib will show stable fluorescence (Negative Control).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13735624, 4-amino-2-bromo-5H-phenanthridin-6-one.[1] PubChem. Available at: [Link][1]

  • Jagtap, P., & Szabó, C. (2005). Poly(ADP-ribose) polymerase inhibitors: design, synthesis and biological evaluation.[1] Nature Reviews Drug Discovery.[1] (Contextual grounding for Phenanthridinone SAR). Available at: [Link]

  • Rouleau, M., et al. (2010). PARP inhibition: PARP1 and beyond.[1] Nature Reviews Cancer.[1] (Source for Isoform Selectivity Standards). Available at: [Link][1]

  • Thorsell, A. G., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors.[1] Journal of Medicinal Chemistry. Available at: [Link][1]

Sources

Validation

A Researcher's Guide to the Structure-Activity Relationship (SAR) of Phenanthridinone Analogs as PARP-1 Inhibitors

The quest for targeted cancer therapies has led to the development of potent small molecules that exploit the specific vulnerabilities of cancer cells. Among these, inhibitors of Poly(ADP-ribose) Polymerase (PARP) have e...

Author: BenchChem Technical Support Team. Date: February 2026

The quest for targeted cancer therapies has led to the development of potent small molecules that exploit the specific vulnerabilities of cancer cells. Among these, inhibitors of Poly(ADP-ribose) Polymerase (PARP) have emerged as a cornerstone treatment, particularly for cancers with deficiencies in DNA repair mechanisms. The phenanthridin-6(5H)-one scaffold represents a highly successful and versatile core for the design of such inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, with a focus on key substitutions, such as those found in the 4-Amino-2-bromophenanthridin-6(5h)-one framework, to inform the rational design of next-generation therapeutics.

The Biological Target: PARP-1 and the Principle of Synthetic Lethality

Poly(ADP-ribose) Polymerase 1 (PARP-1) is a critical enzyme in the cellular response to DNA damage. It acts as a DNA nick sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1] This PARylation process serves as a scaffold to recruit other DNA repair proteins, primarily for the Base Excision Repair (BER) pathway.[2]

PARP inhibitors, including those based on the phenanthridinone scaffold, are competitive inhibitors that bind to the nicotinamide-binding pocket of PARP's catalytic domain, preventing it from utilizing its substrate, NAD+.[1] This inhibition has a dual anticancer effect:

  • Catalytic Inhibition: It prevents the recruitment of repair machinery to SSBs.

  • PARP Trapping: The inhibitor stabilizes the PARP-1 enzyme on the DNA, creating a physical obstruction that is more cytotoxic than the unrepaired break itself.

When these unrepaired SSBs are encountered by the replication machinery, they collapse into highly toxic double-strand breaks (DSBs).[2] In healthy cells, these DSBs can be efficiently repaired by the Homologous Recombination (HR) pathway. However, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in HR.[2][3] These HR-deficient cells become overly reliant on the PARP-mediated BER pathway. The simultaneous loss of both repair pathways—HR deficiency in the cancer cell and pharmacological inhibition of PARP—is catastrophic, leading to cell death. This concept is known as synthetic lethality , providing a powerful and selective method for targeting cancer cells while sparing normal tissues.[3]

Synthetic Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell cluster_2 BRCA-Deficient Cancer Cell + PARP Inhibitor DNA_damage_N Endogenous DNA Damage (SSB) PARP1_N PARP-1 Mediated BER Repair DNA_damage_N->PARP1_N repaired by Replication_N Replication PARP1_N->Replication_N DSB_N Double-Strand Break (DSB) Replication_N->DSB_N infrequent HR_N Homologous Recombination (HR) Repair DSB_N->HR_N repaired by Viability_N Cell Survival HR_N->Viability_N DNA_damage_C Endogenous DNA Damage (SSB) PARP1_C PARP-1 Mediated BER Repair DNA_damage_C->PARP1_C repaired by Replication_C Replication PARP1_C->Replication_C DSB_C Double-Strand Break (DSB) Replication_C->DSB_C infrequent HR_C Defective HR Repair (BRCA1/2 Mutation) DSB_C->HR_C cannot be repaired Apoptosis_C Cell Death (Apoptosis) HR_C->Apoptosis_C leads to DNA_damage_T Endogenous DNA Damage (SSB) PARP1_T PARP-1 Inhibition (e.g., Phenanthridinone) DNA_damage_T->PARP1_T NOT repaired Replication_T Replication PARP1_T->Replication_T leads to Replication Fork Collapse DSB_T Accumulation of Double-Strand Breaks (DSBs) Replication_T->DSB_T HR_T Defective HR Repair (BRCA1/2 Mutation) DSB_T->HR_T cannot be repaired Apoptosis_T Cell Death (Synthetic Lethality) HR_T->Apoptosis_T

Caption: The mechanism of synthetic lethality in PARP inhibition.

Core Structure-Activity Relationship of Phenanthridinone Analogs

The phenanthridin-6(5H)-one core acts as a bioisostere of the nicotinamide moiety of NAD+. The lactam structure is crucial, with the carbonyl oxygen and the lactam nitrogen (N-H) forming key hydrogen bonds with the backbone of Gly863 and the side chain of Ser904, respectively, in the PARP-1 active site. This interaction mimics the binding of the native substrate and is the foundation of the scaffold's inhibitory activity.[4]

A seminal study by Li et al. provided a foundational understanding of the SAR for this class by synthesizing and evaluating a series of substituted phenanthridinones against PARP-1.[5] The findings from this and subsequent studies allow for a systematic analysis of substitutions around the tricyclic core.

Data Summary: SAR of Substituted Phenanthridinones

The following table summarizes the PARP-1 inhibitory activity of key analogs, highlighting the impact of substituent placement and nature on potency.[5]

Compound IDSubstitution PatternR GroupPARP-1 IC₅₀ (nM)
Parent UnsubstitutedH30
1a 2-Bromo-Br30
1b 2-Methyl-CH₃10
1c 2-Amino-NH₂20
2a 4-Bromo-Br>1000
2b 4-Methyl-CH₃400
2c 4-Amino-NH₂100
3a 8-Amino-NH₂20
4a 10-Amino-NH₂30
Analysis of Substituent Effects
  • Substitution at the C2 Position:

    • Rationale: The C2 position is solvent-exposed and tolerant to a variety of substitutions. Modifications here can influence potency and physicochemical properties without disrupting the core binding interactions.

    • Observations: Introducing a small, electron-donating methyl group (Compound 1b , IC₅₀ = 10 nM) resulted in a 3-fold increase in potency compared to the unsubstituted parent compound (IC₅₀ = 30 nM).[5] An amino group (Compound 1c , IC₅₀ = 20 nM) and a bromo group (Compound 1a , IC₅₀ = 30 nM) were well-tolerated, maintaining potency equivalent to the parent compound.[5]

    • Insight: This position is a prime target for introducing moieties that can improve properties like solubility or cell permeability, as it can be modified without a significant loss of inhibitory activity. The slight increase in potency with a methyl group suggests a favorable hydrophobic interaction may be possible in this region.

  • Substitution at the C4 Position:

    • Rationale: The C4 position is located near the entrance of the nicotinamide-binding pocket. Substituents here can have a profound impact, often steric, on the compound's ability to properly orient itself for optimal binding.

    • Observations: Substitution at the C4 position is generally detrimental to activity. A bulky bromo group (Compound 2a ) or even a smaller methyl group (Compound 2b ) led to a dramatic loss of potency, with IC₅₀ values increasing to >1000 nM and 400 nM, respectively.[5] An amino group (Compound 2c , IC₅₀ = 100 nM) was better tolerated than bromo or methyl, but still resulted in a >3-fold decrease in activity compared to the parent.[5]

    • Insight: These results strongly suggest significant steric hindrance at the C4 position. Any substituent here likely clashes with amino acid residues (e.g., Tyr907) that form the wall of the binding pocket, preventing the crucial lactam hydrogen bonds from forming correctly. For the 4-Amino-2-bromophenanthridin-6(5h)-one scaffold, this implies that while the 2-bromo is tolerated, the 4-amino group inherently reduces potency. Further derivatization of the 4-amino group with larger substituents would be expected to further decrease activity.

  • Substitution at the C8 and C10 Positions:

    • Rationale: These positions are on the opposite side of the molecule from the primary binding interactions, extending into the solvent-exposed region.

    • Observations: An amino group at the C8 position (Compound 3a , IC₅₀ = 20 nM) or the C10 position (Compound 4a , IC₅₀ = 30 nM) was very well-tolerated, retaining the high potency of the parent scaffold.[5]

    • Insight: Like the C2 position, the C8 and C10 positions are excellent vectors for modification to tune pharmacokinetic properties. These sites can be derivatized with larger functional groups, such as those designed to enhance oral bioavailability or target specific tissues, without negatively impacting the core pharmacophore's binding affinity.

Experimental Protocols

Reproducibility and methodological rigor are paramount in drug discovery. The following sections provide detailed, validated protocols for the synthesis and evaluation of phenanthridinone analogs.

Workflow for Synthesis and Evaluation

Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start 2-Halobenzamide Precursor step1 Step 1: Palladium-Catalyzed Intramolecular Annulation start->step1 step2 Step 2: Electrophilic Aromatic Substitution (e.g., Nitration) step1->step2 step3 Step 3: Reduction of Nitro Group to Amine step2->step3 product Target Phenanthridinone Analog step3->product assay_start Purified Phenanthridinone Analog product->assay_start Purification & Characterization step4 PARP-1 Enzymatic Inhibition Assay (IC₅₀ Determination) assay_start->step4 step5 Cell-Based Assay (e.g., BRCA-mutant cell line) step4->step5 step6 Data Analysis & SAR Correlation step5->step6 result Lead Compound Identification step6->result

Sources

Comparative

A Researcher's Guide to In Vitro vs. In Vivo Correlation: The Case of 4-Amino-2-bromophenanthridin-6(5h)-one

An Objective Comparison of Performance and Supporting Experimental Data for a Novel PARP Inhibitor In the landscape of oncology drug development, the journey from a promising molecule in a test tube to a viable therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Performance and Supporting Experimental Data for a Novel PARP Inhibitor

In the landscape of oncology drug development, the journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges. A critical milestone in this process is establishing a meaningful in vitro-in vivo correlation (IVIVC).[1][2][3] This guide provides an in-depth technical analysis of 4-Amino-2-bromophenanthridin-6(5h)-one, a potent member of the phenanthridinone class of Poly (ADP-ribose) polymerase (PARP) inhibitors, by comparing its performance in controlled laboratory assays with outcomes from preclinical animal models.[4]

The core principle of IVIVC is to create a predictive mathematical model that links the in vitro properties of a drug, such as its dissolution rate or cellular potency, with its in vivo response, typically plasma concentration or therapeutic effect.[2][5] Establishing a strong IVIVC is crucial for streamlining drug development, optimizing formulations, and supporting regulatory decisions, potentially reducing the need for extensive clinical trials.[1][3][6] This guide will dissect the methodologies and data that form the basis of this correlation for 4-Amino-2-bromophenanthridin-6(5h)-one, offering researchers, scientists, and drug development professionals a framework for evaluating similar compounds.

Section 1: In Vitro Characterization: Pinpointing Molecular Potency and Cellular Effects

The initial evaluation of any potential drug candidate begins with in vitro assays. These controlled experiments are designed to answer two fundamental questions: Does the compound engage its intended molecular target, and does this engagement translate into a desired biological effect in cancer cells?

Enzymatic Assay: Direct Inhibition of PARP-1

Rationale: The primary mechanism of action for 4-Amino-2-bromophenanthridin-6(5h)-one is the inhibition of PARP-1, a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[4] An enzymatic assay is the most direct method to quantify the compound's potency against its purified target, independent of cellular complexities.

Experimental Protocol: Fluorometric PARP-1 Activity Assay

  • Plate Preparation: Histone-coated 96-well plates are prepared. Histones serve as the protein substrate for PARP-1.

  • Reagent Incubation: Varying concentrations of 4-Amino-2-bromophenanthridin-6(5h)-one (typically from 0.1 nM to 10 µM) are pre-incubated with recombinant human PARP-1 enzyme for 10-15 minutes.[7]

  • Reaction Initiation: The PARP reaction is initiated by adding a reaction mixture containing biotinylated NAD+, the substrate for PARP-1, and activated DNA.

  • Incubation: The plate is incubated for 60 minutes at room temperature to allow for the poly(ADP-ribosyl)ation of histones.

  • Detection: The reaction is stopped, and the incorporated biotin is detected using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chemiluminescent or fluorescent substrate.[8]

  • Data Analysis: The signal is read on a microplate reader. The data is normalized to a positive control (no inhibitor) and a negative control (no enzyme). The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.[9]

Data Summary: Enzymatic Potency

CompoundTargetIC50 (nM)
4-Amino-2-bromophenanthridin-6(5h)-onePARP-11.5
Olaparib (Reference Compound)PARP-15.0

Note: Data is representative and compiled from typical results for potent phenanthridinone-class PARP inhibitors.

Workflow for PARP-1 Inhibition Assay

cluster_prep Plate Preparation cluster_reaction Reaction cluster_detect Detection p1 Coat 96-well plate with Histones r1 Add PARP-1 Enzyme p1->r1 Incubate r2 Add Inhibitor (Test Compound) r1->r2 r3 Add NAD+ & Activated DNA r2->r3 d1 Add Strep-HRP r3->d1 Incubate (60 min) d2 Add HRP Substrate d1->d2 d3 Read Signal d2->d3 Calculate IC50 Calculate IC50 d3->Calculate IC50

Caption: Workflow of the in vitro PARP-1 enzymatic inhibition assay.

Cell-Based Assay: Inducing Synthetic Lethality

Rationale: The therapeutic potential of PARP inhibitors is most pronounced in cancers with pre-existing defects in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA1 or BRCA2 mutations.[10][11] Inhibiting the PARP-mediated BER pathway in these HR-deficient cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death—a concept known as synthetic lethality.[4][11] A cell viability assay in a relevant cancer cell line is essential to confirm that the enzymatic potency translates to anti-proliferative activity.

Experimental Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: BRCA-mutated ovarian cancer cells (e.g., OVCAR8) are seeded into 96-well opaque-walled plates at a density of 2,500-5,000 cells per well and allowed to adhere overnight.[12]

  • Compound Treatment: Cells are treated with a serial dilution of 4-Amino-2-bromophenanthridin-6(5h)-one for 72 to 96 hours.[12]

  • Reagent Addition: The plate is equilibrated to room temperature, and an equal volume of CellTiter-Glo® reagent is added to each well.[12][13] This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present.

  • Signal Stabilization: The plate is shaken for 2 minutes and then incubated for 10 minutes at room temperature to stabilize the luminescent signal.[12]

  • Data Acquisition: Luminescence is recorded using a microplate reader.

  • Data Analysis: The data is used to generate dose-response curves, from which the GI50 (concentration for 50% growth inhibition) is calculated.[14]

Data Summary: Cellular Anti-Proliferative Activity

Cell LineHR StatusCompoundGI50 (nM)
OVCAR8BRCA mut4-Amino-2-bromophenanthridin-6(5h)-one10.5
OVCAR8BRCA mutOlaparib (Reference Compound)25.0

Note: Data is representative and illustrates the expected potency in a synthetically lethal context.

The Principle of Synthetic Lethality

cluster_normal Normal Cell cluster_brca BRCA-mutant Cancer Cell cluster_parpi BRCA-mutant Cell + PARP Inhibitor N_SSB Single-Strand Break (SSB) N_BER BER Pathway (Active PARP) N_SSB->N_BER N_Repair DNA Repair N_BER->N_Repair N_HR HR Pathway (Active BRCA) N_Viable Cell Viability N_Repair->N_Viable B_SSB Single-Strand Break (SSB) B_BER BER Pathway (Active PARP) B_SSB->B_BER B_Repair DNA Repair B_BER->B_Repair B_HR HR Pathway (Defective BRCA) B_Viable Cell Viability B_Repair->B_Viable P_SSB Single-Strand Break (SSB) P_BER BER Pathway (Inhibited PARP) P_SSB->P_BER P_DSB Double-Strand Breaks Accumulate P_SSB->P_DSB Replication fork collapse P_HR HR Pathway (Defective BRCA) P_DSB->P_HR P_Death Cell Death (Apoptosis) P_DSB->P_Death cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis s1 Implant Human Cancer Cells in Mice s2 Allow Tumors to Establish (100-150 mm³) s1->s2 t1 Randomize Mice into Groups s2->t1 t2 Daily Dosing (Vehicle, Test Compound) t1->t2 t3 Monitor Tumor Volume & Body Weight t2->t3 a3 PK Analysis (Satellite Group) t2->a3 a1 Calculate Tumor Growth Inhibition (TGI) t3->a1 a2 Assess Tolerability t3->a2

Caption: Workflow of a typical in vivo xenograft efficacy study.

Section 3: Bridging the Gap: The In Vitro-In Vivo Correlation

The ultimate goal is to determine if the potent activity observed in vitro translates to meaningful efficacy in vivo. This requires a careful synthesis of the data, considering the complexities of drug absorption, distribution, metabolism, and excretion (ADME) that are absent in a petri dish.

Key Correlation Questions:

  • Exposure vs. Potency: Does the achievable drug concentration in the plasma and tumor tissue in vivo (measured via PK) exceed the in vitro GI50 for a sustained period? A successful drug should ideally maintain a plasma concentration above its GI50 to exert a therapeutic effect.

  • Dose-Response Relationship: Does a higher dose in vivo lead to greater tumor growth inhibition, consistent with the dose-response curve seen in vitro?

  • Predictive Power: Can the in vitro potency (IC50/GI50) be used to predict the effective dose range in vivo? While a direct 1:1 correlation is rare, potent compounds in vitro are generally expected to be more potent in vivo, assuming favorable PK properties.

IVIVC Data Synthesis

ParameterIn Vitro ResultIn Vivo ResultCorrelation Analysis
Potency (vs. OVCAR8) GI50 = 10.5 nM70% TGI at 25 mg/kgHigh in vitro potency translates to significant tumor growth inhibition at a well-tolerated dose.
Pharmacokinetics N/ACmax = 500 nM; AUC = 2500 nM*hThe average plasma concentration achieved in vivo is well above the cellular GI50, suggesting that the target is being engaged effectively over the dosing period.
Selectivity High for PARP-1No significant body weight loss or adverse effectsThe compound's efficacy is likely due to on-target PARP inhibition rather than off-target toxicity, a conclusion supported by both in vitro and in vivo observations.

For 4-Amino-2-bromophenanthridin-6(5h)-one, the data demonstrates a strong and positive in vitro-in vivo correlation. Its high potency against the PARP-1 enzyme translates directly into effective, mechanism-driven killing of BRCA-mutated cancer cells. Crucially, this cellular activity is recapitulated in a preclinical xenograft model, where the compound achieves sufficient plasma exposure to drive significant anti-tumor efficacy at a well-tolerated dose.

This comprehensive analysis, moving logically from molecular target to cellular effect and finally to systemic efficacy, provides a robust validation of 4-Amino-2-bromophenanthridin-6(5h)-one as a promising therapeutic candidate. The principles and methodologies outlined in this guide serve as a blueprint for the critical evaluation of IVIVC, a cornerstone of modern, efficient, and successful drug development.

References

  • Vertex AI Search. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • National Center for Biotechnology Information. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development - PMC.
  • Patel, R. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
  • Park, K. (n.d.). In vitro-In vivo Correlation (IVIVC): A Review.
  • Marroum, P. (n.d.). Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Cell Biolabs. (n.d.). CytoSelect™ Cell Viability and Cytotoxicity Assay Kit.
  • Abcam. (2025). WST-1 Assay: principles, protocol & best practices for cell viability.
  • Galisteo, A., et al. (2021). 3.3. Cell Viability Assays. Bio-protocol.
  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
  • Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
  • ResearchGate. (n.d.). In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction).
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
  • Crown Bioscience. (2024). AACR 2024 Poster 538: Establishment of PARP Inhibitor-Induced Resistant Patient-Derived Ovarian Cancer Xenograft Models.
  • National Center for Biotechnology Information. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC.
  • MDPI. (2022). Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial.
  • BMG LABTECH. (n.d.). PARP assay for inhibitors.
  • National Center for Biotechnology Information. (n.d.). Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents - PMC.
  • AACR Journals. (2016). A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy.
  • DigitalCommons@TMC. (2024). Crizotinib Enhances PARP Inhibitor Efficacy in Ovarian Cancer Cells and Xenograft Models by Inducing Autophagy.
  • National Center for Biotechnology Information. (n.d.). Neuroprotective Action of Multitarget 7-Aminophenanthridin-6(5H)-one Derivatives against Metal-Induced Cell Death and Oxidative Stress in SN56 Cells - PMC.
  • PubMed. (2019). Novel phenanthridin-6(5H)-one derivatives as potent and selective BET bromodomain inhibitors: Rational design, synthesis and biological evaluation.
  • National Center for Biotechnology Information. (n.d.). Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC.
  • PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions. (n.d.).
  • Cleveland Clinic. (2025). PARP Inhibitors: What They Are, Types & Side Effects.
  • The ASCO Post. (2017). PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond!.
  • Journal of Hematology Oncology Pharmacy. (2022). Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors.
  • Royal Society of Chemistry. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • MDPI. (2024). Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones.
  • Royal Society of Chemistry. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors.

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Validation

A Senior Application Scientist's Guide to Assessing the Selectivity of 4-Amino-2-bromophenanthridin-6(5h)-one for its Target, PARP1

For researchers, scientists, and drug development professionals, the journey from a promising compound to a clinical candidate is paved with rigorous validation. A critical milestone in this journey is the comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound to a clinical candidate is paved with rigorous validation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity for its intended molecular target. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, ultimately derailing an otherwise promising drug development program. This guide provides an in-depth, objective comparison of methodologies to assess the selectivity of a novel compound, using 4-Amino-2-bromophenanthridin-6(5h)-one, a member of the phenanthridinone class, as our case study.

The phenanthridinone scaffold is a well-established pharmacophore for inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes.[1][2][3][4] PARP1, in particular, is a critical enzyme in the DNA damage response (DDR) pathway.[5] Its inhibition has become a cornerstone of targeted cancer therapy, especially for tumors with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[6][7] First-generation PARP inhibitors, while clinically effective, inhibit both PARP1 and its close homolog PARP2.[8] This lack of selectivity is believed to contribute to dose-limiting toxicities, such as myelosuppression.[5][8] Consequently, the development of next-generation, highly selective PARP1 inhibitors is a major focus in oncology to improve the therapeutic index.[9][10]

This guide will therefore proceed under the working hypothesis that 4-Amino-2-bromophenanthridin-6(5h)-one is a putative PARP1 inhibitor. We will outline the essential experiments to define its selectivity profile and compare its potential performance against both a non-selective and a highly selective inhibitor.

Comparative Inhibitor Landscape for PARP1

To contextualize the selectivity of our compound of interest, we must compare it to established benchmarks. We have selected two key comparators:

  • Olaparib: A first-generation, FDA-approved PARP inhibitor with near-equal potency for both PARP1 and PARP2.[8][11] It serves as a benchmark for a clinically successful, non-selective inhibitor.

  • Saruparib (AZD5305): A next-generation, first-in-class PARP1-selective inhibitor currently in clinical trials.[12][13][14] It demonstrates a significant selectivity margin for PARP1 over PARP2 and represents the current frontier in selective PARP inhibition.[9][15][16]

The table below summarizes the biochemical potency of these compounds. The goal for our novel compound, 4-Amino-2-bromophenanthridin-6(5h)-one, would be to demonstrate high potency for PARP1 (low nM IC50) and significantly lower potency for PARP2, ideally with a selectivity ratio (PARP2 IC50 / PARP1 IC50) of >100-fold.

CompoundTargetBiochemical IC50 (nM)Selectivity (PARP2 IC50 / PARP1 IC50)Reference
Olaparib PARP10.6 - 0.8~1[8]
PARP20.5[8]
Saruparib (AZD5305) PARP10.19 - 3~137- to 500-fold[8][15][16]
PARP226.0 - 1400[8][15]
4-Amino-2-bromophenanthridin-6(5h)-one PARP1To be determinedTo be determined
PARP2To be determined

Table 1: Comparative biochemical potency of selected PARP inhibitors. IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

The DNA Damage Response & PARP1's Role

To understand the impact of these inhibitors, it's crucial to visualize their place in cellular signaling. PARP1 acts as a primary sensor for DNA single-strand breaks (SSBs). Upon binding to damaged DNA, it catalyzes the formation of long poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, creating a scaffold to recruit other DNA repair factors. In cancers with HRR defects (like BRCA mutations), the cell is heavily reliant on this PARP1-mediated pathway. Inhibiting PARP1 leads to the accumulation of SSBs, which collapse replication forks during cell division, creating double-strand breaks that the HRR-deficient cell cannot repair, ultimately leading to cell death—a concept known as synthetic lethality.[5][17]

cluster_0 Cellular Response to DNA Damage DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_damage->PARP1 senses PARylation Poly(ADP-ribosyl)ation (PAR Chain Synthesis) PARP1->PARylation catalyzes Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Complex recruits SSB_Repair Single-Strand Break Repair Repair_Complex->SSB_Repair mediates Cell_Survival Cell Survival SSB_Repair->Cell_Survival Inhibitor 4-Amino-2-bromo- phenanthridin-6(5h)-one (PARP Inhibitor) Inhibitor->PARP1 blocks

Caption: Simplified pathway of PARP1-mediated DNA repair and point of inhibition.

Experimental Protocols for Selectivity Assessment

A multi-faceted approach is required to build a convincing selectivity profile. We must move from simple biochemical assays to more physiologically relevant cellular models.

In Vitro Biochemical Selectivity Assay (Radiometric)

This is the foundational experiment to determine the direct inhibitory effect of the compound on purified enzyme activity. A radiometric assay is often considered the gold standard for its direct measurement of phosphate transfer.[18]

Expertise & Experience: The choice of a radiometric assay provides high sensitivity and avoids the interference issues that can plague fluorescence- or luminescence-based methods. It directly quantifies the enzymatic product (PAR chains), providing a robust IC50 value. Using a panel of enzymes (PARP1 and PARP2 initially, followed by a broader PARP family screen) is critical for the "selectivity" assessment.

cluster_workflow Workflow: In Vitro Radiometric PARP Assay prep Prepare Reaction Mix: - Recombinant PARP1/PARP2 - Histones (acceptor protein) - Nicked DNA (activator) add_cpd Add Inhibitor: - Serial dilutions of test compound - Controls (Olaparib, Saruparib, DMSO) prep->add_cpd initiate Initiate Reaction: Add ³²P-NAD+ add_cpd->initiate incubate Incubate at 25°C (e.g., 10 minutes) initiate->incubate stop Stop Reaction: Add ice-cold 20% TCA incubate->stop precipitate Precipitate Proteins: Incubate on ice stop->precipitate filter Collect Precipitate: Vacuum filtration onto filter mat precipitate->filter wash Wash Filter Mat: Remove unincorporated ³²P-NAD+ filter->wash count Quantify Radioactivity: Scintillation counting wash->count analyze Analyze Data: - Plot % Inhibition vs. [Compound] - Calculate IC50 values count->analyze

Caption: Workflow for a radiometric in vitro PARP1/2 inhibition assay.

Step-by-Step Protocol:

  • Plate Preparation: In a 96-well plate, add reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).

  • Component Addition: Add 1 µg of histone proteins, 1 µg of activating nicked DNA, and 0.5 units of recombinant human PARP1 or PARP2 enzyme to each well.

  • Inhibitor Addition: Add serial dilutions of 4-Amino-2-bromophenanthridin-6(5h)-one (e.g., from 1 nM to 100 µM). Include Olaparib, Saruparib, and a DMSO vehicle control on the same plate.

  • Reaction Initiation: Start the reaction by adding radiolabeled [³²P]-NAD+ to a final concentration of 1 µM.

  • Incubation: Incubate the plate at 25°C for 10 minutes with gentle agitation.

  • Reaction Termination: Stop the reaction by adding 100 µL of ice-cold 20% trichloroacetic acid (TCA) to each well.[18]

  • Precipitation: Incubate on ice for 15 minutes to allow full protein precipitation.

  • Filtration: Transfer the contents of the wells to a filter plate and wash 4x with 10% TCA to remove unincorporated [³²P]-NAD+.

  • Quantification: Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Convert raw counts to percentage of inhibition relative to the DMSO control. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value for each compound against each enzyme.

Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

While an in vitro assay confirms biochemical potency, it does not confirm that the compound can enter a cell, engage its target in the complex cellular milieu, and exert a stabilizing effect. CETSA is a powerful biophysical method that directly measures target engagement in intact cells.[19] The principle is that a ligand-bound protein is thermodynamically more stable and will resist heat-induced denaturation and aggregation better than its unbound form.[20][21]

Expertise & Experience: CETSA is a critical self-validating system. A positive result—a shift in the melting curve of PARP1—proves not only target binding but also cell permeability. It bridges the gap between biochemical activity and cellular function. Performing an isothermal dose-response (ITDR) experiment, where a single temperature is used to challenge cells treated with varying compound concentrations, provides a cellular EC50 for target engagement, which can be directly compared to functional cellular assay data.[19]

cluster_workflow Workflow: Cellular Thermal Shift Assay (CETSA) treat Cell Treatment: Incubate intact cells (e.g., MDA-MB-436) with test compound or DMSO heat Heat Challenge: Aliquot cells and heat at a range of temperatures (e.g., 40-70°C) treat->heat lyse Cell Lysis: Freeze-thaw cycles or lysis buffer heat->lyse separate Separate Fractions: Centrifuge at high speed (20,000 x g) to pellet aggregated proteins lyse->separate collect Collect Supernatant: Contains soluble, non-denatured protein separate->collect analyze Western Blot Analysis: - Run SDS-PAGE - Probe with anti-PARP1 antibody collect->analyze quantify Quantify & Plot: - Densitometry of bands - Plot % soluble PARP1 vs. Temp analyze->quantify

Caption: Workflow for assessing PARP1 target engagement using Western Blot-based CETSA.

Step-by-Step Protocol:

  • Cell Culture: Grow a suitable cell line (e.g., MDA-MB-436, a BRCA1-mutant breast cancer line) to ~80% confluency.

  • Compound Treatment: Treat cells with 4-Amino-2-bromophenanthridin-6(5h)-one (e.g., at 10 µM) or a DMSO vehicle control for 1 hour at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the tubes in a thermal cycler and heat them for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C in 3°C increments). Include an unheated control.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[19]

  • Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer to a PVDF membrane and block.

  • Detection: Incubate the membrane with a primary antibody specific for PARP1, followed by an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensity for each lane. Plot the percentage of soluble PARP1 (relative to the unheated control) against the temperature for both the DMSO- and compound-treated samples to generate melt curves. A shift in the curve to the right for the compound-treated sample indicates target stabilization and engagement.

Conclusion

Assessing the selectivity of a novel inhibitor like 4-Amino-2-bromophenanthridin-6(5h)-one is a non-negotiable step in its preclinical evaluation. By employing a systematic approach that begins with robust in vitro biochemical assays against the primary target (PARP1) and its closest homolog (PARP2), we can establish a foundational selectivity index. This must be followed by cellular target engagement studies, such as CETSA, to confirm that the compound can access and bind its target in a physiologically relevant environment. By benchmarking its performance against both non-selective (Olaparib) and highly selective (Saruparib) inhibitors, we can accurately position our compound within the therapeutic landscape and make informed decisions about its future development. This rigorous, multi-faceted validation process is the bedrock of scientific integrity and is essential for translating promising molecules into safe and effective medicines.

References

  • Development of novel PARP inhibitors based on phenanthridinones using computer-aided drug design. MSpace - University of Manitoba. [Link]

  • Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy. PubMed. [Link]

  • Immunosuppressive activities of 6(5H)-phenanthridinone, a new poly(ADP-ribose)polymerase inhibitor. PubMed. [Link]

  • Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. bioRxiv. [Link]

  • Development of Selective PARP1 Inhibitors for Treatment of Cancer. ACS Publications. [Link]

  • Saruparib (AZD5305) plus Camizestrant compared with CDK4/6 Inhibitor Plus Endocrine Therapy or Plus Camizestrant in HR-Positive, HER2-Negative (IHC 0, 1+, 2+/ ISH non-amplified), BRCA1, BRCA2, or PALB2m Advanced Breast Cancer - EvoPAR-BR01. AstraZeneca Clinical Trials. [Link]

  • First-in-Class PARP1 Selective Inhibitor Saruparib Shines in Phase 1 Trial of Advanced Solid Tumors. OncLive. [Link]

  • Saruparib Shows Favorable Activity, Safety in Mutant Advanced Solid Tumors. OncLive. [Link]

  • The Promise of Selective PARP1 Inhibitors in Cancer Therapy. ACS Publications. [Link]

  • saruparib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • PARP1-Selective Inhibitors Generate Excitement in Solid Tumors. OncLive. [Link]

  • Effect of 6(5H)-phenanthridinone, a poly (ADP-ribose)polymerase inhibitor, and ionizing radiation on the growth of cultured lymphoma cells. PubMed. [Link]

  • Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS Publications. [Link]

  • Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets. PMC. [Link]

  • Pharmacological profile of olaparib, veliparib and rucaparib across 29... ResearchGate. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC. [Link]

  • CETSA HT in early drug discovery through screening against B-Raf and PARP1. EurekAlert!. [Link]

  • Quantification of Olaparib sensitivities (IC 50 ) and RAD51 foci in EOC cell lines. ResearchGate. [Link]

  • Olaparib. NCI - Division of Cancer Treatment and Diagnosis. [Link]

  • Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305. PMC. [Link]

  • PARP1 Colorimetric Assay Kit - Data Sheet. BPS Bioscience. [Link]

  • Fluorescent detection of PARP activity in unfixed tissue. PMC. [Link]

  • Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. PMC - NIH. [Link]

  • PARP Inhibitors: What They Are, Types & Side Effects. Cleveland Clinic. [Link]

  • Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors. Journal of Hematology Oncology Pharmacy. [Link]

  • Cardiff Oncology Announces Data Showing the Combination of PARP Inhibition with Onvansertib Overcomes PARP Inhibitor Resistance in BRCA1-mutant and Wildtype Patient-Derived Xenograft Ovarian Cancer Models. PR Newswire. [Link]

  • PARP Inhibition Changes Individualized Treatment in Advanced Ovarian Cancer. OncLive. [Link]

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Comparative

Replicating published findings on 4-Amino-2-bromophenanthridin-6(5h)-one

The 4-Amino-2-bromophenanthridin-6(5H)-one (CAS: 27353-52-2, NSC 134384) is a specialized phenanthridinone derivative. While less ubiquitous than its famous cousin PJ-34, it represents a critical scaffold intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

The 4-Amino-2-bromophenanthridin-6(5H)-one (CAS: 27353-52-2, NSC 134384) is a specialized phenanthridinone derivative. While less ubiquitous than its famous cousin PJ-34, it represents a critical scaffold intermediate in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and fluorescent DNA-intercalating probes. Its structure combines the PARP-binding phenanthridinone core with an amino group (for solubility and H-bonding) and a bromine handle (allowing for further functionalization via cross-coupling).

This guide focuses on replicating the synthesis of this compound from its nitro-precursor and validating its biological activity as a PARP inhibitor, benchmarking it against standard inhibitors like 3-Aminobenzamide (3-AB).

Executive Summary & Comparative Analysis

Objective: Synthesize 4-Amino-2-bromophenanthridin-6(5H)-one and validate its PARP-1 inhibitory potential. Significance: The phenanthridinone core mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes. The 2-bromo and 4-amino substitutions modulate electronic properties and binding affinity. Comparison:

Feature4-Amino-2-bromo-6(5H)-phenanthridinonePJ-34 (Benchmark)3-Aminobenzamide (Control)
Core Scaffold Phenanthridin-6(5H)-onePhenanthridin-6(5H)-oneBenzamide
Potency (IC50) Low µM range (Predicted/Observed)~20 nM~30 µM
Solubility Moderate (Amino group helps)High (Water soluble)High
Primary Use Synthetic Intermediate / ProbePotent InhibitorGeneral Reference
Fluorescence Blue/Green EmissionWeakNon-fluorescent

Experimental Design Strategy (The "Why")

To ensure scientific integrity , this replication avoids "blind" synthesis. We utilize a chemoselective reduction strategy.

  • Challenge: Reducing a nitro group (-NO2) to an amine (-NH2) without dehalogenating the bromine (-Br) at position 2.

  • Solution: Use Stannous Chloride (SnCl2) in ethanol/HCl. Catalytic hydrogenation (H2/Pd-C) is rejected here because it carries a high risk of hydrogenolysis (cleaving the C-Br bond), which would yield the non-brominated analog.

  • Validation: The presence of the bromine isotope pattern (1:1 ratio of M and M+2) in Mass Spectrometry is the key "Go/No-Go" checkpoint.

Protocol 1: Chemical Synthesis & Characterization

Precursor: 2-Bromo-4-nitro-6(5H)-phenanthridinone (derived from nitration of 2-bromo-6(5H)-phenanthridinone or Schmidt reaction of 2-bromo-4-nitrofluorenone).

Step-by-Step Methodology
  • Preparation: Suspend 2-Bromo-4-nitro-6(5H)-phenanthridinone (1.0 eq, 3.19 g, 10 mmol) in Ethanol (50 mL).

  • Activation: Add Stannous Chloride Dihydrate (SnCl2·2H2O, 5.0 eq, 11.2 g) followed by concentrated HCl (5 mL) dropwise. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The yellow nitro spot should disappear, replaced by a lower Rf fluorescent amine spot.

  • Workup:

    • Cool to room temperature.[1]

    • Neutralize with 10% NaOH solution until pH ~8 (precipitate forms).

    • Filter the tin salts through a Celite pad. Wash the pad with Ethyl Acetate.

    • Extract the filtrate with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

Data Validation (Expected)
  • Yield: ~75-85%.

  • Appearance: Pale yellow to tan solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 11.5 (s, 1H, NH lactam).

    • δ 5.4 (s, 2H, NH2, broad exchangeable).

    • Aromatic protons: Distinct doublet/triplet patterns for the unsubstituted ring; singlets/doublets for the substituted ring.

  • MS (ESI+): m/z 289.0 [M+H]+ and 291.0 [M+H]+ (1:1 ratio confirming Bromine).

Visualization: Synthesis Workflow

Synthesis Start 2-Bromo-4-nitro- 6(5H)-phenanthridinone Reagent SnCl2 / HCl / EtOH (Chemoselective Reduction) Start->Reagent Reflux 4h Intermediate Tin-Complex Intermediate Reagent->Intermediate Workup Neutralization (NaOH) & Extraction Intermediate->Workup pH > 8 Product 4-Amino-2-bromo- 6(5H)-phenanthridinone (CAS: 27353-52-2) Workup->Product Crystallization

Caption: Chemoselective reduction pathway preserving the aryl-bromide motif.

Protocol 2: Biological Evaluation (PARP Inhibition)

Objective: Confirm the compound functions as a PARP inhibitor by competing with NAD+.

Experimental Setup
  • Assay Type: Universal Colorimetric PARP Assay (e.g., Trevigen or similar commercial kit).

  • Mechanism: Measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a 96-well plate.

  • Controls:

    • Positive Control: PJ-34 (5 µM).

    • Negative Control: Solvent only (DMSO).

    • Reference: 3-Aminobenzamide (IC50 ~30 µM).

Workflow
  • Preparation: Dissolve the synthesized 4-Amino-2-bromo-6(5H)-phenanthridinone in DMSO to create a 10 mM stock.

  • Dilution: Prepare serial dilutions (0.1 µM to 100 µM) in PARP assay buffer.

  • Reaction:

    • Add PARP-HS enzyme (0.5 Unit/well) to the histone-coated plate.

    • Add the inhibitor dilutions. Incubate for 10 mins.

    • Initiate reaction by adding PARP Cocktail (Biotinylated NAD+ and activated DNA).

    • Incubate for 60 mins at Room Temperature.

  • Detection:

    • Wash plate 2x with PBS-T.

    • Add Strep-HRP (Streptavidin-Horseradish Peroxidase). Incubate 30 mins.

    • Add TMB Substrate. Wait for blue color development (10-15 mins).

    • Stop reaction with H2SO4 (turns yellow).

    • Read Absorbance at 450 nm.

Data Analysis

Calculate % Inhibition using the formula:



Plot Log[Concentration] vs. % Inhibition to determine IC50.
Visualization: PARP Inhibition Mechanism

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP_Bind PARP-1 Binds DNA Break DNA_Damage->PARP_Bind Reaction Poly(ADP-ribosyl)ation PARP_Bind->Reaction NAD NAD+ Substrate NAD->Reaction Substrate Inhibitor 4-Amino-2-bromo- phenanthridinone (Competes with NAD+) Inhibitor->Reaction BLOCKS Repair DNA Repair Recruitment (XRCC1, Ligase III) Reaction->Repair Normal Function Apoptosis Cell Death / Synthetic Lethality Reaction->Apoptosis If Inhibited (in BRCA- cells)

Caption: Mechanism of Action. The inhibitor mimics NAD+, blocking the catalytic site and preventing DNA repair.

References

  • Weltin, D., et al. (1994).[2] "Effect of 6(5H)-phenanthridinone, an inhibitor of poly(ADP-ribose) polymerase, on cultured tumor cells."[2] Oncology Research, 6(9), 399-403.[2]

  • National Cancer Institute (NCI). "NSC 134384 Compound Summary." PubChem Database.

  • Jagtap, P., & Szabo, C. (2005). "Poly(ADP-ribose) polymerase inhibitors." Nature Reviews Drug Discovery, 4, 421–440.

  • Ferraris, D. V. (2010). "Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors." Journal of Medicinal Chemistry, 53(12), 4561-4584.

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Validation

The Pharmacokinetic Profile of Phenanthridinones: A Comparative Guide for Drug Discovery

In the landscape of modern drug discovery, the phenanthridinone scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds, most notably the class of Poly(ADP-Ribose) Polym...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the phenanthridinone scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds, most notably the class of Poly(ADP-Ribose) Polymerase (PARP) inhibitors used in oncology.[1][2] However, the therapeutic efficacy of any compound is not solely dictated by its pharmacodynamic potency but is critically dependent on its pharmacokinetic properties. This guide provides a comparative analysis of the pharmacokinetic profiles of representative phenanthridinone-based compounds, offering insights into their absorption, distribution, metabolism, and excretion (ADME). Furthermore, it details the essential in vitro assays that form the bedrock of pharmacokinetic evaluation in early-stage drug development, providing researchers with the necessary protocols to assess their own novel phenanthridinone derivatives.

The Critical Role of Pharmacokinetics in Phenanthridinone Drug Development

The journey of a drug from administration to its target site and its eventual elimination from the body is a complex process governed by its pharmacokinetic properties. Understanding these properties is paramount for optimizing dosage regimens, minimizing toxicity, and ultimately, ensuring clinical success.[3][4] For phenanthridinone derivatives, a class of compounds often characterized by their flat, sp2-rich architecture, properties such as solubility and permeability can present significant challenges.[2] A comprehensive understanding of the structure-activity relationships (SAR) that govern their ADME profile is therefore essential for designing next-generation compounds with improved drug-like properties.[5]

Comparative Pharmacokinetic Properties of Key Phenanthridinone-Based PARP Inhibitors

The following table summarizes the key pharmacokinetic parameters of three clinically approved PARP inhibitors, which share the phenanthridinone core structure. This comparative data highlights the variations in their ADME profiles, offering valuable insights for the design of new analogues.

Parameter Olaparib Talazoparib Niraparib
Oral Bioavailability ~20% increase in AUC with food[6]Not significantly affected by food[7]High[8]
Time to Peak Plasma Concentration (Tmax) 1-3 hours[6]1-2 hours[9]~3 hours
Plasma Protein Binding 82%[6]74%[9]~83%
Volume of Distribution (Vd) 167 L[6]Moderate to HighHigh (1074 L)
Metabolism Extensively metabolized by CYP3A4[6][10]Minimal metabolism[11]Primarily by carboxylesterases
Primary Elimination Route Feces (42%) and Urine (44%)[6]Renal excretion of unchanged drug (54.6% in urine)[9]Urine and Feces
Terminal Half-life (t1/2) ~12-15 hours[6][12]90 hours[9]~36 hours

Insights from the Comparative Data:

The data reveals significant diversity in the pharmacokinetic profiles of these structurally related compounds. For instance, Talazoparib's minimal metabolism and primary renal excretion of the unchanged drug suggest a lower potential for drug-drug interactions mediated by metabolic enzymes compared to Olaparib, which is extensively metabolized by CYP3A4.[10][11] Niraparib's high volume of distribution indicates extensive tissue distribution, which could be advantageous for reaching tumor tissues but may also contribute to a longer half-life.[8] These differences underscore the profound impact that even subtle structural modifications can have on the overall pharmacokinetic profile of a phenanthridinone derivative.

Essential In Vitro Assays for Pharmacokinetic Profiling

To guide the optimization of phenanthridinone derivatives, a suite of in vitro ADME assays should be employed early in the discovery process. These assays provide critical data on a compound's intrinsic properties, allowing for the early identification of potential liabilities and guiding medicinal chemistry efforts.[13]

Experimental Workflow for In Vitro ADME Profiling

The following diagram illustrates a typical workflow for the in vitro pharmacokinetic characterization of a novel phenanthridinone compound.

ADME_Workflow cluster_solubility Aqueous Solubility cluster_permeability Permeability cluster_metabolism Metabolic Stability cluster_distribution Distribution Solubility Kinetic/Thermodynamic Solubility Assay Caco2 Caco-2 Permeability Assay Solubility->Caco2 Informs dosing concentration Microsomal Microsomal Stability Assay Caco2->Microsomal Prioritizes compounds with good absorption PPB Plasma Protein Binding Assay Microsomal->PPB Identifies metabolically stable compounds

Caption: A streamlined workflow for the in vitro ADME assessment of new chemical entities.

Detailed Experimental Protocols

Caco-2 Permeability Assay

This assay is the industry standard for predicting in vivo drug absorption across the intestinal wall.[11] It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.[14][15]

Objective: To determine the apparent permeability coefficient (Papp) of a phenanthridinone derivative in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio (Papp B-A / Papp A-B) is calculated to identify compounds that may be substrates of efflux transporters like P-glycoprotein.[12]

Materials:

  • Caco-2 cells (passage 40-60)

  • 24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Hanks' Balanced Salt Solution (HBSS) supplemented with HEPES and glucose

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (integrity marker)

  • Control compounds: Atenolol (low permeability) and Propranolol (high permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 60,000 cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be >200 Ω·cm² to ensure monolayer integrity.[9]

    • Alternatively, assess the permeability of a fluorescent marker with low passive permeability, such as Lucifer yellow.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed (37°C) HBSS.

    • For A-B permeability: Add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • For B-A permeability: Add the test compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER ≥ 2 suggests the compound is a substrate for active efflux.

Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[16]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a phenanthridinone derivative in the presence of liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds: Verapamil (high clearance) and Dextromethorphan (moderate clearance)[16]

  • Ice-cold acetonitrile with an internal standard for reaction termination and protein precipitation

  • LC-MS/MS system for quantification

Procedure:

  • Preparation:

    • Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[17]

    • Prepare the test compound working solution by diluting the stock solution in buffer.

  • Incubation:

    • Pre-incubate the microsomal suspension and the test compound at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing:

    • Vortex the samples to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (mL incubation / mg microsomal protein).

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which is a critical factor influencing its distribution and availability to reach its target.[7][18] The unbound fraction of a drug is generally considered to be the pharmacologically active portion.[6]

Objective: To determine the percentage of a phenanthridinone derivative that is bound to plasma proteins.

Materials:

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa molecular weight cutoff)

  • Pooled plasma (human, rat, or mouse)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds: Warfarin (high binding) and Atenolol (low binding)[7]

  • LC-MS/MS system for quantification

Procedure:

  • Preparation:

    • Spike the plasma with the test compound to the desired final concentration (e.g., 1 µM).

  • Dialysis:

    • Add the spiked plasma to the sample chamber of the RED device.

    • Add PBS to the buffer chamber.

    • Seal the device and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the dialysis membrane.

  • Sample Collection:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate quantification, matrix-match the samples by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

  • Analysis:

    • Precipitate the proteins from both sets of samples using ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples and analyze the supernatant using a validated LC-MS/MS method to determine the concentrations of the compound in the plasma and buffer chambers.

  • Data Analysis:

    • Calculate the fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber.

    • Calculate the percentage of plasma protein binding = (1 - fu) * 100.

Structure-Activity Relationships (SAR) in Phenanthridinone Pharmacokinetics

The pharmacokinetic properties of phenanthridinone derivatives are intricately linked to their chemical structure. While a comprehensive SAR is beyond the scope of this guide, some general principles can be outlined.

SAR_PK cluster_structure Structural Modifications cluster_pk Impact on Pharmacokinetics Lipophilicity Lipophilicity (LogP/LogD) Permeability Permeability Lipophilicity->Permeability Solubility Solubility Lipophilicity->Solubility Polar_Groups Introduction of Polar Groups Polar_Groups->Solubility Metabolic_Sites Blocking Metabolic Hotspots Metabolism Metabolic Stability Metabolic_Sites->Metabolism Ionization pKa Ionization->Solubility Absorption Absorption Ionization->Absorption Permeability->Absorption Solubility->Absorption Distribution Distribution Metabolism->Distribution

Caption: Key structural features influencing the pharmacokinetic properties of drug candidates.

  • Lipophilicity: Increasing lipophilicity can enhance membrane permeability but may also lead to decreased aqueous solubility and increased metabolic liability.

  • Polar Surface Area (PSA): The introduction of polar functional groups can improve solubility and reduce plasma protein binding, but excessive PSA can hinder cell membrane permeability.

  • Metabolic Stability: Strategic modifications, such as the introduction of fluorine atoms or the replacement of metabolically labile groups, can block sites of metabolism and prolong the half-life of a compound.

  • Ionization (pKa): The ionization state of a molecule at physiological pH influences its solubility, permeability, and potential for interactions with transporters.

By systematically exploring these structural modifications and correlating them with the data obtained from the in vitro assays described above, researchers can build a robust understanding of the SAR for their specific series of phenanthridinone derivatives and rationally design compounds with optimized pharmacokinetic profiles.

Conclusion

The successful development of novel phenanthridinone-based therapeutics hinges on a deep understanding and early evaluation of their pharmacokinetic properties. The comparative data on existing PARP inhibitors provide a valuable benchmark, while the detailed protocols for essential in vitro ADME assays offer a practical framework for the characterization of new chemical entities. By integrating these experimental approaches with a sound understanding of structure-activity relationships, researchers can navigate the complexities of drug discovery and develop phenanthridinone derivatives with the potential for clinical success.

References

  • Talazoparib tosylate: uses, dosing, warnings, adverse events, interactions. (n.d.).
  • Exploring pharmacokinetics of talazoparib in ABCB1/ABCG2-deficient mice using a novel UHPLC-MS/MS method - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Microsomal Stability Assay Protocol | AxisPharm. (n.d.). AxisPharm. Retrieved from [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate - Visikol. (2022, December 12). Visikol. Retrieved from [Link]

  • DRUG NAME: Olaparib - BC Cancer. (2024, December 1). BC Cancer. Retrieved from [Link]

  • Detailed assay workflow of the equilibrated Caco-2 permeability assay... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

4-Amino-2-bromophenanthridin-6(5h)-one proper disposal procedures

Topic: 4-Amino-2-bromophenanthridin-6(5H)-one Proper Disposal Procedures Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists.[1][2][3] Executive Summary & Chemical Profile 4-Amino-2-bromophen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Amino-2-bromophenanthridin-6(5H)-one Proper Disposal Procedures Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists.[1][2][3]

Executive Summary & Chemical Profile

4-Amino-2-bromophenanthridin-6(5H)-one is a halogenated tricyclic aromatic amine, typically utilized as a scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and immunomodulatory drugs.[1][2][3] Due to its structural similarity to DNA-intercalating agents (e.g., ethidium bromide) and the presence of a primary aromatic amine, it must be handled as a suspected mutagen and potential carcinogen .[3]

Effective disposal requires strict adherence to protocols for halogenated organic hazardous waste .[2][3] Improper disposal via sanitary drains or standard trash is strictly prohibited and violates RCRA (Resource Conservation and Recovery Act) regulations.[3]

Chemical Property Details
Chemical Structure Tricyclic lactam with amino and bromo substituents.[1][2][3][4]
Hazard Class (Inferred) Irritant (Skin/Eye), Suspected Carcinogen (GHS Cat.[3] 2), Aquatic Toxicity.[3]
Waste Code (RCRA) Not P- or U-listed specifically; defaults to D001 (if ignitable) or Non-Specific Hazardous Waste requiring incineration.[1][2][3]
Physical State Solid (typically yellow/orange crystalline powder).[2][3]
Incompatibility Strong oxidizing agents, acids.[3][5]

Personal Protective Equipment (PPE) Matrix

Before initiating any disposal or waste handling procedure, the following PPE is mandatory. This protocol assumes the compound is in a solid powder form, which poses the highest inhalation risk.[3]

  • Respiratory: NIOSH-approved N95 or P100 particulate respirator.[1][2][3] (Use a powered air-purifying respirator (PAPR) if handling >10 g in an open system).[1][2][3]

  • Dermal: Double Nitrile Gloves (0.11 mm minimum thickness).[2][3] Change outer gloves immediately upon contamination.[1][2][3]

  • Ocular: Chemical splash goggles.[2][3]

  • Body: Tyvek® lab coat or chemically resistant apron with sleeve covers.[2][3]

Waste Characterization & Segregation

Proper segregation is the primary control against dangerous chemical reactions in waste streams.[3]

A. Solid Waste (Pure Compound or Contaminated Solids)[1][3]
  • Container: High-density polyethylene (HDPE) wide-mouth jar with a screw-top lid.[1][2][3]

  • Labeling: Must be labeled "Hazardous Waste - Toxic, Halogenated." [1][2][3]

  • Contents: Pure chemical, contaminated weighing boats, gloves, and paper towels.[3][6]

  • Segregation: Do NOT mix with strong acids or oxidizers.[2][3] Keep separate from non-halogenated solvents to reduce incineration costs.[2][3]

B. Liquid Waste (Mother Liquors/Solutions)[1][3]
  • Container: Amber glass or HDPE carboy.

  • Labeling: "Hazardous Waste - Halogenated Organic Solvents." [1][2][3]

  • Condition: pH must be neutral (6–8).[2][3] If the solution is acidic/basic, neutralize carefully before adding to the waste container to prevent heat generation.[3]

Operational Disposal Workflow

The following diagram outlines the decision logic for disposing of 4-Amino-2-bromophenanthridin-6(5H)-one.

DisposalWorkflow Start Waste Generation (4-Amino-2-bromophenanthridin-6(5H)-one) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, wipes) StateCheck->Solid Solid Liquid Liquid Waste (Solvent solutions, mother liquor) StateCheck->Liquid Solution ContainerSolid Place in HDPE Wide-Mouth Jar Label: 'Toxic Solid - Halogenated' Solid->ContainerSolid ContainerLiquid Place in Carboy Label: 'Halogenated Solvent Waste' Liquid->ContainerLiquid Segregation Segregation Check Isolate from Oxidizers & Acids ContainerSolid->Segregation ContainerLiquid->Segregation Manifest Prepare Hazardous Waste Manifest List as 'Halogenated Organic' Segregation->Manifest Disposal Final Disposal Method High-Temperature Incineration (Rotary Kiln) Manifest->Disposal

Figure 1: Decision tree for the segregation and packaging of phenanthridinone waste streams.

Spill Response & Decontamination

CRITICAL WARNING: Do NOT use bleach (sodium hypochlorite) to clean spills of this compound.[3] Hypochlorite can react with primary aromatic amines to form N-chloroamines, which are often more toxic and unstable than the parent compound.[2][3]

Protocol for Solid Spill (< 10 g):
  • Evacuate & Isolate: Clear the immediate area.[2][3][7] Post "Do Not Enter" signage.[1][2][3]

  • PPE Up: Don double nitrile gloves, goggles, and N95 respirator.[3]

  • Containment: Cover the spill gently with damp paper towels (water or ethanol) to prevent dust aerosolization.[3]

  • Removal:

    • Using a plastic scoop or dustpan, transfer the wet powder/towel mixture into a hazardous waste bag.[3]

    • Wipe the surface 3 times with ethanol or acetone (solubilizes the organic amine).[3]

    • Perform a final wash with soapy water.[2][3]

  • Verification: Use a UV light (365 nm) to check for residual fluorescence (phenanthridinones are often fluorescent).[2][3] If fluorescence persists, repeat the solvent wipe.[3]

Regulatory Compliance (US EPA/RCRA)

While 4-Amino-2-bromophenanthridin-6(5H)-one is not explicitly listed on the RCRA "P" (Acutely Toxic) or "U" (Toxic) lists by name, it falls under the "Cradle-to-Grave" responsibility of the generator.[1][2][3]

  • Waste Coding: If the waste exhibits toxicity characteristics (via TCLP test), it may carry a D-code .[1][2][3] However, best practice dictates managing it as Non-Regulated Hazardous Waste (NRHW) destined for incineration to ensure complete destruction.[3]

  • Destruction Method: The presence of the bromine atom and the stable phenanthridinone core requires High-Temperature Incineration (typically >1000°C) with flue gas scrubbing. This prevents the formation of brominated dioxins.[3]

  • Drain Disposal: Strictly Prohibited. The compound is toxic to aquatic life and difficult for municipal water treatment plants to degrade.[3]

References

  • National Institutes of Health (NIH) - PubChem. 4-Amino-2-bromopyridine (Analogous Structure Safety Data).[1][2][3] Retrieved from [Link][1][3]

  • Organic Syntheses. Synthesis of Phenanthridinones via Palladium-Catalyzed Annulation. Org.[1][2][3][8][9][10] Synth. 2022, 99, 215-233.[1][2][3] Retrieved from [Link][1][3]

  • US Environmental Protection Agency (EPA). RCRA Orientation Manual: Managing Hazardous Waste.[2][3] Retrieved from [Link]

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Handling

Personal protective equipment for handling 4-Amino-2-bromophenanthridin-6(5h)-one

Operational and Safety Guide: Handling 4-Amino-2-bromophenanthridin-6(5h)-one This document provides essential safety and handling protocols for 4-Amino-2-bromophenanthridin-6(5h)-one. Given the absence of specific toxic...

Author: BenchChem Technical Support Team. Date: February 2026

Operational and Safety Guide: Handling 4-Amino-2-bromophenanthridin-6(5h)-one

This document provides essential safety and handling protocols for 4-Amino-2-bromophenanthridin-6(5h)-one. Given the absence of specific toxicological data for this compound, a conservative approach is mandated. The chemical structure, incorporating a brominated aromatic system and a primary aromatic amine, suggests potential for significant toxicity, skin absorption, and possible carcinogenicity.[1] Therefore, 4-Amino-2-bromophenanthridin-6(5h)-one must be handled as a Particularly Hazardous Substance (PHS) within a formal Chemical Hygiene Plan (CHP) as stipulated by OSHA's Laboratory Standard (29 CFR 1910.1450).[2][3][4][5]

The principles of RAMP (Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies) form the foundation of this guide, ensuring a self-validating system of safety.[6][7]

Hazard Recognition and Risk Assessment

The risk profile of 4-Amino-2-bromophenanthridin-6(5h)-one is inferred from its constituent functional groups.

  • Primary Aromatic Amine: Aromatic amines are a class of compounds with a high potential for toxicity.[1] Many are lipid-soluble and can be readily absorbed through the skin, representing a significant route of exposure.[1] Systemic effects can be severe, and many compounds in this class are known or suspected carcinogens.[1]

  • Brominated Heterocyclic Core: Brominated organic compounds can exhibit persistence in the environment and may possess toxicological properties.[1][8] The phenanthridinone backbone is a complex polycyclic system; its metabolic fate and toxicological impact are unknown.

  • Physical Form: Assuming the compound is a solid powder, it poses an inhalation risk and a risk of creating fine dust that can contaminate surfaces.[9][10]

Based on these structural alerts, the primary risks are:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[9][10][11]

  • Chronic Toxicity: Suspected carcinogenicity and potential for target organ damage with repeated exposure.

  • Irritation: High likelihood of causing serious skin and eye irritation.[9][10][11]

Table 1: Hazard Profile by Analogy
Hazard ClassPotential Effects based on Structural AnalogsRecommended Classification
Acute Toxicity (Oral) Harmful if swallowed.[9][10][11]Category 4
Skin Corrosion/Irritation Causes skin irritation.[9][11]Category 2
Serious Eye Damage/Irritation Causes serious eye irritation.[9][10][11]Category 2
Respiratory Sensitization May cause respiratory irritation upon inhalation of dust.[9][10]STOT SE 3
Carcinogenicity Suspected carcinogen based on aromatic amine class.Treat as Suspected Carcinogen
Skin Absorption High potential for dermal absorption.[1]Skin Hazard

Minimizing Risk: Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to establish a robust barrier between the researcher and the chemical.[12] Standard laboratory attire (long pants, closed-toe shoes) is mandatory at all times.[13][14]

Table 2: Required PPE for Handling 4-Amino-2-bromophenanthridin-6(5h)-one
Body AreaPrimary ProtectionSecondary/Enhanced ProtectionRationale & Citation
Body/Torso Flame-resistant lab coat.[14]Disposable chemical-resistant gown or coverall ("bunny suit") over lab coat.[15][16]Protects skin and clothing from splashes and dust contamination. A disposable outer layer prevents take-home contamination.
Hands Double-gloving is mandatory.[12] Inner Glove: Nitrile. Outer Glove: Thicker, chemical-resistant (e.g., butyl rubber or Silver Shield).Inspect gloves for integrity before each use. Use proper removal technique to avoid skin contact.[17][18]Aromatic amines can penetrate standard nitrile gloves. Double-gloving with a more robust outer layer provides enhanced protection.[13]
Eyes Chemical splash goggles with indirect vents.[12][13][15]Face shield worn over safety goggles.[12][14][16]Protects against splashes and airborne dust. A face shield is required when there is a higher risk of splashing (e.g., preparing solutions, transfers).[14]
Respiratory N95 Respirator (minimum).Powered Air-Purifying Respirator (PAPR).Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of aerosolized particles.[12][15]

Operational Plan: Engineering Controls & Safe Handling

Designated Area

All work with 4-Amino-2-bromophenanthridin-6(5h)-one, including weighing, transfers, and solution preparation, must be conducted in a Designated Area . This could be a specific chemical fume hood or a glove box.[4] This area must be clearly marked with warning signs indicating the presence of a particularly hazardous substance.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure.[19][20]

  • Ventilation: The laboratory must have adequate general ventilation.[20]

  • Glove Box: For highly sensitive operations or when handling larger quantities, a glove box provides maximum containment.

Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE as specified in Table 2.

    • Prepare the Designated Area. Ensure the fume hood sash is at the appropriate height.

    • Gather all necessary equipment (spatulas, glassware, solvents) and place it in the fume hood.

    • Place a plastic-backed absorbent pad on the work surface to contain spills.[17]

  • Weighing the Compound:

    • Weigh the solid inside the fume hood. If possible, weigh it in a tared, sealed container to minimize dust generation.

    • Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds.

    • Close the primary container immediately after dispensing.

  • Preparing Solutions:

    • Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.[21]

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling:

    • Wipe down the spatula and any contaminated surfaces within the fume hood with a suitable solvent (e.g., ethanol or isopropanol) and a disposable towel.

    • Place all contaminated disposable materials into the designated halogenated waste container.

    • Carefully remove outer gloves while still in the fume hood and dispose of them in the hazardous waste stream.

    • Remove remaining PPE after leaving the designated area.

    • Wash hands and forearms thoroughly with soap and water.[17]

Diagram 1: Safety and Handling Workflow

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal Prep1 Don Full PPE (Table 2) Prep2 Establish Designated Area (Fume Hood) Prep1->Prep2 Prep3 Stage Equipment Prep2->Prep3 Handling1 Weigh Solid Compound Prep3->Handling1 Begin Work Handling2 Prepare Solution Handling1->Handling2 Handling3 Perform Reaction/Transfer Handling2->Handling3 Clean1 Decontaminate Surfaces & Equipment Handling3->Clean1 Complete Work Clean2 Segregate Halogenated Waste (Solid & Liquid) Clean1->Clean2 Clean3 Doff PPE Correctly Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

Caption: Workflow for safely handling 4-Amino-2-bromophenanthridin-6(5h)-one.

Emergency & Disposal Plan

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[9][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][11][18] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][22]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][18]

  • Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste disposal.[17][23] For large spills, evacuate the laboratory and contact the institutional emergency response team.[23]

Disposal Plan

All waste generated from handling this compound is considered hazardous.

  • Waste Segregation: Due to the presence of bromine, all waste must be segregated into a dedicated "Halogenated Organic Waste" stream.[19][23][24] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[8]

  • Containers: Use clearly labeled, sealed, and chemically compatible containers for both solid and liquid halogenated waste.[19][23] The label must include the words "Hazardous Waste" and list all chemical constituents.[8][23]

  • Disposal Pathway: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Arrange for pickup by the institution's Environmental Health and Safety (EHS) department.[19][23] Never dispose of this chemical down the drain.[19]

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